3,3,3-Trifluoropropionitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoropropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N/c4-3(5,6)1-2-7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGHUZCUXKJUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507413 | |
| Record name | 3,3,3-Trifluoropropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20530-38-5 | |
| Record name | 3,3,3-Trifluoropropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoropropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of 3,3,3-Trifluoropropionitrile in Modern Chemistry
An In-Depth Technical Guide to the Physical Properties of 3,3,3-Trifluoropropionitrile
For Researchers, Scientists, and Drug Development Professionals
This compound (C₃H₂F₃N) is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The presence of the trifluoromethyl (-CF₃) group, a potent bioisostere for various functional groups, imparts unique electronic properties, enhances metabolic stability, and improves the pharmacokinetic profile of parent molecules. Understanding the fundamental physical properties of this building block is paramount for its effective use in laboratory synthesis, process development, and the rational design of novel chemical entities. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering both established data and field-proven insights into its behavior and handling.
Molecular Structure and its Influence on Physical Properties
The molecular architecture of this compound is key to its physical behavior. The strong electron-withdrawing nature of the -CF₃ group significantly influences the adjacent ethyl chain and the terminal nitrile (-C≡N) group. This electronic pull increases the polarity of the molecule and affects intermolecular forces, which in turn dictate properties like boiling point, density, and solubility.
Caption: Interplay of structural features and physical properties of this compound.
Core Physical Properties
The following table summarizes the key physical properties of this compound. These values are essential for practical applications such as reaction setup, purification, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 20530-38-5 | [1][2][3][4][5] |
| Molecular Formula | C₃H₂F₃N | [1][2][5][6] |
| Molecular Weight | 109.05 g/mol | [2][5][6] |
| Appearance | Colorless Liquid | [6] |
| Boiling Point | 92 °C | [1][2] |
| Density | 1.28 g/cm³ | [1] |
| Refractive Index | 1.3 @ 20 °C | [1] |
Boiling Point
With a boiling point of 92 °C, this compound is a relatively volatile liquid.[1][2] This property is a direct consequence of its moderate molecular weight and the strong dipole-dipole interactions arising from the polar nitrile and trifluoromethyl groups. For laboratory-scale work, this boiling point allows for easy removal under reduced pressure at temperatures that are unlikely to cause degradation. Purification via atmospheric distillation is also feasible, though careful temperature control is recommended to prevent bumping and ensure a consistent distillation rate.
Density
The density of this compound is approximately 1.28 g/cm³, meaning it is significantly denser than water.[1] This is a critical consideration for aqueous workups, as it will form the lower layer in an extraction with water or less dense organic solvents. The high density is primarily attributed to the mass of the three fluorine atoms.
Solubility and Miscibility
While specific quantitative solubility data is not widely published, the general principles of "like dissolves like" and the known properties of nitriles provide a strong predictive framework.[7]
-
Water: Lower-chain nitriles generally exhibit some solubility in water, which decreases as the carbon chain length increases.[8][9][10] Given its short carbon chain and high polarity, this compound is expected to be sparingly to moderately soluble in water.
-
Organic Solvents: Due to its polar nature, it is expected to be miscible with a wide range of common polar organic solvents such as acetone, ethanol, and acetonitrile.[11] Its miscibility with less polar solvents like dichloromethane and diethyl ether is also likely high.
The principle of polarity dictates that liquids with similar polarities tend to be miscible.[7] This makes this compound a versatile reagent that can be used in a variety of solvent systems.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.
Infrared (IR) Spectroscopy
The IR spectrum of a nitrile is dominated by the stretching vibration of the carbon-nitrogen triple bond (-C≡N).
-
-C≡N Stretch: A sharp, intense absorption band is expected in the region of 2210-2260 cm⁻¹ .[11] This peak is highly characteristic and serves as a primary diagnostic tool for the presence of the nitrile functional group.
-
C-H Stretch: Absorptions corresponding to the C-H stretching of the methylene (-CH₂-) group are expected just below 3000 cm⁻¹.[12]
-
C-F Stretch: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group will be present in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is predicted to be simple and highly informative. The two protons of the methylene group (-CH₂) are adjacent to the trifluoromethyl group. Due to coupling with the three fluorine atoms, their signal is expected to appear as a quartet . The chemical shift will be significantly downfield due to the strong electron-withdrawing effect of both the -CF₃ and -C≡N groups.
-
¹³C NMR: The carbon NMR spectrum will show three distinct signals: one for the trifluoromethyl carbon, one for the methylene carbon, and one for the nitrile carbon. The chemical shift of the nitrile carbon typically appears around 115-120 ppm.[13][14] The methylene carbon will be shifted downfield, and the trifluoromethyl carbon will appear as a quartet due to one-bond C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal will be a triplet due to coupling with the two adjacent methylene protons.
Experimental Protocols: Best Practices for Property Determination
For researchers needing to validate or determine the physical properties of this compound or its derivatives, adherence to standardized protocols is crucial.
Workflow for Physical Property Determination
References
- 1. CAS 20530-38-5 | 3137-3-33 | MDL MFCD07784277 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. This compound | 20530-38-5 [chemicalbook.com]
- 4. This compound CAS#: 20530-38-5 [m.chemicalbook.com]
- 5. This compound [oakwoodchemical.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 溶剂混溶性表 [sigmaaldrich.com]
- 8. Nitriles: Structure, Formula, Properties & Real-Life Uses [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. collegedunia.com [collegedunia.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. m.youtube.com [m.youtube.com]
- 13. 3-Fluorobenzonitrile(403-54-3) 13C NMR [m.chemicalbook.com]
- 14. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of 3,3,3-Trifluoropropionitrile
Abstract
3,3,3-Trifluoropropionitrile (C₃H₂F₃N) is a pivotal building block in modern synthetic and medicinal chemistry. Its unique physicochemical properties, largely dictated by the strategic placement of a trifluoromethyl (CF₃) group, render it an invaluable synthon for introducing fluorine into complex molecular architectures. The strong C-F bonds and the profound electron-withdrawing nature of the CF₃ moiety impart enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics to parent molecules, making it a highly sought-after functional group in drug design.[1][2][3] This guide provides a comprehensive examination of the molecular structure, chemical bonding, and electronic effects within this compound, offering field-proven insights into how these fundamental characteristics influence its spectroscopic signature and its utility in pharmaceutical development.
Molecular Architecture and Geometry
The foundational step in understanding the utility of this compound is a thorough analysis of its molecular structure. With a molecular formula of C₃H₂F₃N and a molecular weight of 109.05 g/mol , the molecule consists of a three-carbon chain terminating in a nitrile group, with the opposing terminus substituted with three fluorine atoms.[4][5]
The connectivity is as follows: a trifluoromethyl group (CF₃–) is bonded to a methylene group (–CH₂–), which is subsequently bonded to the carbon atom of a nitrile group (–C≡N).
Caption: 2D representation of this compound connectivity.
Applying Valence Shell Electron Pair Repulsion (VSEPR) theory allows for a precise prediction of the molecule's three-dimensional geometry:
-
C3 (CF₃ Carbon): This carbon is bonded to four other atoms (one carbon, three fluorine). With four bonding pairs and zero lone pairs, it adopts a tetrahedral geometry. The F-C-F and F-C-C bond angles are expected to be approximately 109.5°.
-
C2 (CH₂ Carbon): Similarly, this carbon is bonded to four other atoms (two carbons, two hydrogens), resulting in a tetrahedral geometry with H-C-H and C-C-C bond angles near 109.5°.
-
C1 (CN Carbon): This carbon is bonded to two other atoms (one carbon, one nitrogen) via a single and a triple bond, respectively. With two electron domains, it exhibits a linear geometry. The C-C≡N bond angle is 180°.
This combination of geometries results in a molecule with distinct spatial regions, a flexible ethyl backbone, and a rigid, linear nitrile terminus.
The Cornerstone of Functionality: Chemical Bonding and Electronic Effects
The reactivity and physical properties of this compound are dominated by the nature of its chemical bonds and the powerful electronic influence of its substituents.
2.1. Sigma (σ) and Pi (π) Framework The molecule is built upon a scaffold of sigma (σ) bonds formed from the overlap of hybridized atomic orbitals (sp³ on the CF₃ and CH₂ carbons, and sp on the nitrile carbon). The defining feature of the nitrile group is its triple bond, which consists of one strong σ bond and two weaker, more accessible π bonds.
2.2. The Inductive Effect: A Dominating Influence Fluorine is the most electronegative element, and its presence profoundly impacts the electronic landscape of the molecule. The three fluorine atoms exert a potent negative inductive effect (-I) , strongly withdrawing electron density from the C3 carbon. This effect propagates along the sigma bond framework, making the entire carbon backbone electron-deficient. This electron pull is further intensified by the nitrile group, which is also strongly electron-withdrawing.
Caption: Propagation of the electron-withdrawing inductive effect (-I).
2.3. Bond Polarity and Molecular Dipole Moment The significant difference in electronegativity between carbon (2.55) and fluorine (3.98), and between carbon (2.55) and nitrogen (3.04), results in highly polar C-F and C≡N bonds. The vector sum of these individual bond dipoles results in a substantial net molecular dipole moment. This high polarity governs the molecule's solubility, its interactions with other polar molecules, and its behavior in electric fields, which is a critical consideration for receptor-ligand interactions in drug design.
Experimental Validation: Spectroscopic Characterization
The theoretical structure is confirmed and routinely characterized using standard spectroscopic techniques. The electronic effects described above directly influence the spectroscopic output.
3.1. Infrared (IR) Spectroscopy Vibrational spectroscopy is highly sensitive to bond strength and polarity. Key absorption bands for this compound include:
-
C≡N Stretch: A sharp, strong absorption characteristic of the nitrile group, typically found around 2250-2260 cm⁻¹. The electron-withdrawing CF₃ group can slightly increase the frequency and intensity of this band compared to non-fluorinated nitriles.[6]
-
C-F Stretch: Very strong, complex absorptions in the 1100-1350 cm⁻¹ region, indicative of the trifluoromethyl group.
-
C-H Stretch: Weaker absorptions from the methylene group, appearing just below 3000 cm⁻¹.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical environment of each nucleus.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) | Rationale |
| ¹H | 3.0 - 3.5 | Quartet (q) | ³J(H,F) ≈ 10-12 Hz | The methylene protons are deshielded by the adjacent CF₃ and CN groups. They are split by the three equivalent fluorine atoms on the neighboring carbon. |
| ¹⁹F | -65 to -75 (rel. to CCl₃F) | Triplet (t) | ³J(F,H) ≈ 10-12 Hz | The three fluorine atoms are chemically equivalent. Their signal is split by the two equivalent protons on the adjacent methylene group. |
| ¹³C (CF₃) | 115 - 125 | Quartet (q) | ¹J(C,F) ≈ 270-280 Hz | The carbon is strongly coupled to the three directly attached fluorine atoms, resulting in a large coupling constant and significant deshielding. |
| ¹³C (CH₂) | 20 - 30 | Triplet of Quartets (tq) | ¹J(C,H), ²J(C,F) | This carbon is coupled to its attached protons and the fluorine atoms on the adjacent carbon. |
| ¹³C (CN) | 110 - 120 | Singlet (s) | - | The nitrile carbon is significantly deshielded and typically appears as a singlet in proton-decoupled spectra. |
Table 1: Predicted NMR Spectroscopic Data for this compound.
Implications for Drug Development and Medicinal Chemistry
The unique structural and electronic features of the trifluoromethyl group, as exemplified in this compound, are strategically exploited in drug design to enhance the pharmacokinetic and pharmacodynamic properties of new chemical entities.[3]
4.1. Enhanced Metabolic Stability The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond energy ~485 kJ/mol). The CF₃ group is exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, which are primary pathways for drug degradation in the body. Incorporating a CF₃ group can block metabolic attack at or near its position, thereby increasing the drug's in vivo half-life and bioavailability.[2][7]
4.2. Modulation of Lipophilicity The CF₃ group is highly lipophilic, often considered a "lipophilic hydrogen bond donor". Replacing a methyl group or a hydrogen atom with a CF₃ group significantly increases a molecule's overall lipophilicity. This modification can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, and enhance its binding to hydrophobic pockets in target proteins.[1][3]
4.3. Altered Acidity/Basicity (pKa) The powerful -I effect of the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups. For instance, an amine or carboxylic acid positioned near a CF₃ group will become more acidic. This modulation of pKa is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and receptor interaction.[1][3]
References
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound [oakwoodchemical.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. nbinno.com [nbinno.com]
A Technical Guide to the Spectroscopic Data of 3,3,3-Trifluoropropionitrile
Introduction
3,3,3-Trifluoropropionitrile (C₃H₂F₃N) is a fluorinated organic compound of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. Its unique chemical properties, imparted by the strong electron-withdrawing trifluoromethyl (-CF₃) group adjacent to a methylene group and a nitrile (-C≡N) function, make it a valuable building block in organic synthesis. A thorough understanding of its molecular structure is paramount for its application, and this is achieved through the integrated use of various spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the local environment of fluorine atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Analysis
The proton NMR spectrum of this compound is characterized by a single resonance corresponding to the two equivalent protons of the methylene (-CH₂-) group.
-
Chemical Shift (δ): The protons of the -CH₂- group are significantly deshielded by the adjacent electron-withdrawing -CF₃ and -C≡N groups. This results in a downfield chemical shift.
-
Multiplicity: The two protons are coupled to the three equivalent fluorine atoms of the -CF₃ group. According to the n+1 rule for coupling to I=1/2 nuclei, the proton signal is split into a quartet (3+1=4). The intensity ratio of the peaks in the quartet is approximately 1:3:3:1. This coupling across three bonds (³JHF) is a key diagnostic feature.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum displays three distinct signals corresponding to the three carbon atoms in the molecule.
-
C1 (-C≡N): The nitrile carbon is typically found in the 110-125 ppm range.
-
C2 (-CH₂-): The methylene carbon is coupled to the three fluorine atoms (²JCF), resulting in a quartet.
-
C3 (-CF₃): The trifluoromethyl carbon shows a characteristic large one-bond coupling to the three fluorine atoms (¹JCF), also appearing as a quartet. Fluorinated carbons can sometimes be challenging to observe due to the signal being split into multiple lines, which can be broad or have a low signal-to-noise ratio.[1]
¹⁹F NMR Analysis
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments.[2]
-
Chemical Shift (δ): A single resonance is observed for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is typically referenced against an external standard like CFCl₃ (0 ppm).[3][4][5]
-
Multiplicity: The three fluorine atoms are coupled to the two adjacent protons of the -CH₂- group. This results in the ¹⁹F signal being split into a triplet (2+1=3). The intensity ratio of the peaks in the triplet is 1:2:1.
Summary of NMR Data
| Nucleus | Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | -CH₂- | ~3.1 | Quartet | ³JHF ≈ 10 |
| ¹³C | -C≡N | ~115 | Singlet (Quartet in ¹⁹F-coupled) | |
| -CH₂- | ~30 | Quartet | ²JCF ≈ 30 | |
| -CF₃ | ~125 | Quartet | ¹JCF ≈ 275 | |
| ¹⁹F | -CF₃ | ~-65 (vs CFCl₃) | Triplet | ³JHF ≈ 10 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a standard one-pulse ¹⁹F spectrum.
-
Reference the spectrum to an external standard like CFCl₃.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Analysis of Key Vibrational Modes
The IR spectrum of this compound is dominated by absorptions characteristic of the nitrile and trifluoromethyl groups.
-
-C≡N Stretch: A sharp, strong absorption band is observed in the region of 2250-2270 cm⁻¹ , which is characteristic of a nitrile stretching vibration.
-
C-F Stretches: The C-F bonds of the -CF₃ group give rise to very strong and broad absorption bands in the region of 1100-1300 cm⁻¹ . This is often the most intense feature in the IR spectrum of fluorinated compounds.
-
C-H Stretches: The stretching vibrations of the C-H bonds in the methylene group typically appear just below 3000 cm⁻¹, in the range of 2900-3000 cm⁻¹ .
-
CH₂ Bending: The scissoring and rocking vibrations of the -CH₂- group can be observed in the fingerprint region, typically around 1400-1450 cm⁻¹ .
Summary of IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (-CH₂-) |
| ~2260 | Strong, Sharp | -C≡N stretch |
| ~1430 | Medium | CH₂ bend |
| 1100-1300 | Very Strong, Broad | C-F stretches (-CF₃) |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As this compound is a liquid, the spectrum can be easily obtained as a neat thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Analysis of Fragmentation Patterns
In electron ionization (EI) mass spectrometry, this compound will undergo fragmentation upon impact with high-energy electrons.
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (109.05 g/mol ).[7][8]
-
Key Fragments:
-
[M-H]⁺ (m/z 108): Loss of a hydrogen radical.
-
[M-F]⁺ (m/z 90): Loss of a fluorine radical.
-
[CF₃]⁺ (m/z 69): A very common and often abundant fragment for compounds containing a trifluoromethyl group. This is due to the stability of the CF₃⁺ cation.
-
[M-CF₃]⁺ or [CH₂CN]⁺ (m/z 40): Loss of a trifluoromethyl radical, resulting in the cyanomethyl cation.
-
Summary of MS Data (EI)
| m/z | Proposed Fragment |
| 109 | [C₃H₂F₃N]⁺ (Molecular Ion) |
| 108 | [C₃HF₃N]⁺ |
| 90 | [C₃H₂F₂N]⁺ |
| 69 | [CF₃]⁺ |
| 40 | [C₂H₂N]⁺ |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatography (GC-MS) system is suitable.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used for library matching and generating reproducible fragmentation patterns.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their m/z ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Integrated Spectroscopic Analysis Workflow
The unambiguous identification of this compound relies on the synergistic interpretation of all spectroscopic data. The following workflow illustrates this process.
References
- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. colorado.edu [colorado.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. cymitquimica.com [cymitquimica.com]
- 8. This compound [oakwoodchemical.com]
The Strategic Utility of 3,3,3-Trifluoropropionitrile: An In-Depth Technical Guide for Synthetic and Medicinal Chemists
Abstract
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Among the diverse array of fluorinated building blocks, 3,3,3-trifluoropropionitrile (TFPN) has emerged as a versatile and highly valuable synthon. Its unique electronic and steric properties, conferred by the potent electron-withdrawing trifluoromethyl group and the synthetically malleable nitrile functionality, provide a gateway to a wide range of complex trifluoromethylated molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key reactions, and strategic applications of this compound in the pursuit of novel chemical entities.
Introduction: The Trifluoromethyl Advantage in Drug Design
The strategic incorporation of the trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] The CF₃ group can significantly alter the lipophilicity, pKa, and conformational preferences of a molecule, often leading to improved pharmacological profiles. This compound serves as a compact and reactive carrier of the prized CF₃CH₂CH₂- moiety, a substructure found in a number of bioactive compounds. This guide will explore the practical aspects of utilizing TFPN, from its preparation to its transformation into key intermediates for drug discovery.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physical and spectroscopic properties of a building block is paramount for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 20530-38-5 |
| Molecular Formula | C₃H₂F₃N |
| Molecular Weight | 109.05 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 92 °C |
| Density | 1.279 g/mL at 25 °C |
| Refractive Index | 1.3045 |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a triplet for the two protons on the carbon adjacent to the nitrile group, split by the two protons on the trifluoromethyl-bearing carbon.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the methylene carbon adjacent to the nitrile, and the methylene carbon attached to the trifluoromethyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the CF₃ group.[2] It is expected to show a singlet, as all three fluorine atoms are chemically equivalent. The chemical shift will be in the characteristic region for a CF₃ group attached to an aliphatic chain.[3]
-
IR Spectroscopy: The infrared spectrum will be characterized by a sharp, strong absorption band around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Strong C-F stretching bands will also be prominent in the 1100-1300 cm⁻¹ region.
Synthesis of this compound: A Proposed Approach
While a variety of methods exist for the synthesis of fluorinated compounds, a direct and detailed experimental protocol for this compound is not widely published in readily accessible literature. However, a plausible and efficient synthetic route can be devised based on the well-established dehydration of the corresponding primary amide, 3,3,3-trifluoropropionamide. This amide can be prepared from the commercially available 3,3,3-trifluoropropionic acid.
Caption: Common methods for the reduction of this compound.
Experimental Protocol: Reduction of this compound with LiAlH₄ [4]
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. [5]4. Filter the resulting white precipitate through a pad of celite and wash thoroughly with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude 3,3,3-trifluoropropylamine can be purified by distillation.
Experimental Protocol: Catalytic Hydrogenation of this compound
-
In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.
-
Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.
-
Pressurize the vessel with hydrogen gas (typically 50-500 psi) and heat to the desired temperature (e.g., 50-100 °C).
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, carefully vent the hydrogen and filter the catalyst.
-
The solvent is removed under reduced pressure, and the resulting 3,3,3-trifluoropropylamine is purified by distillation.
Cycloaddition Reactions for the Synthesis of Heterocycles
The nitrile functionality of this compound can participate in cycloaddition reactions, providing a direct route to trifluoromethyl-substituted heterocycles, which are privileged scaffolds in drug discovery.
Diagram 3: [3+2] Cycloaddition with Sodium Azide
Caption: Synthesis of a trifluoromethylated tetrazole via cycloaddition.
Experimental Protocol: Proposed Synthesis of 5-(2,2,2-Trifluoroethyl)tetrazole
-
To a solution of this compound (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add sodium azide (1.5 eq) and a Lewis acid catalyst such as zinc chloride (1.2 eq) or a Brønsted acid like ammonium chloride.
-
Heat the reaction mixture to 100-150 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain the pure tetrazole.
While not a direct cycloaddition with the nitrile, this compound can serve as a precursor to trifluoromethylated 1,3-dicarbonyl compounds, which are key intermediates in the synthesis of pyrazoles, a core structure in many pharmaceuticals, including the COX-2 inhibitor Celecoxib. [4][6] Diagram 4: Pathway to Trifluoromethylated Pyrazoles
Caption: A multi-step route to trifluoromethylated pyrazoles from TFPN.
Applications in Drug Discovery: Case Studies
The strategic use of this compound and its derivatives as building blocks can be illustrated through their potential application in the synthesis of analogues of known drugs.
Synthesis of Celecoxib Analogues
Celecoxib is a selective COX-2 inhibitor containing a trifluoromethylated pyrazole core. [7]By employing the synthetic strategy outlined in section 4.2.2, various analogues of Celecoxib can be synthesized, where the trifluoromethyl group's position and the substitution pattern on the aryl rings can be modified to explore structure-activity relationships.
Synthesis of Anastrozole Analogues
Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. [8]Its structure features two cyanomethyl groups. By utilizing 3,3,3-trifluoropropylamine, derived from the reduction of this compound, it is possible to synthesize analogues of Anastrozole where one or both of the cyanomethyl groups are replaced with a 3,3,3-trifluoropropylamino moiety. This modification would significantly alter the lipophilicity and basicity of the molecule, potentially leading to new pharmacological profiles.
Safety and Handling
This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation. Therefore, it must be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. All sources of ignition should be avoided.
Conclusion
This compound is a potent and versatile building block for the introduction of the trifluoromethyl group in organic synthesis. Its accessibility through a straightforward synthetic sequence and the diverse reactivity of its nitrile functionality make it an invaluable tool for medicinal chemists. The ability to readily convert TFPN into key intermediates such as 3,3,3-trifluoropropylamine and trifluoromethylated heterocycles underscores its strategic importance in the design and synthesis of novel therapeutic agents. As the demand for metabolically robust and highly potent drug candidates continues to grow, the application of this compound in drug discovery programs is poised to expand significantly.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3,3-Trifluoropropene [webbook.nist.gov]
- 6. zenodo.org [zenodo.org]
- 7. benchchem.com [benchchem.com]
- 8. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Thermal Stability of 3,3,3-Trifluoropropionitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Trifluoropropionitrile (CF₃CH₂CN) is a fluorinated aliphatic nitrile of increasing interest in pharmaceutical and materials science due to the unique properties conferred by the trifluoromethyl group. A thorough understanding of its thermal stability is paramount for safe handling, process development, and predicting its behavior in various applications. This in-depth technical guide provides a comprehensive overview of the thermal stability of this compound, including its decomposition profile, hazardous decomposition products, and the influence of potential contaminants. This guide synthesizes available safety data with established principles of thermal analysis to provide a practical framework for researchers. Detailed experimental protocols for essential analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) are presented, enabling a robust assessment of its thermal hazard potential.
Introduction: The Significance of Thermal Stability in the Application of this compound
This compound, also known as 2,2,2-Trifluoroethyl cyanide, is a versatile building block in organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the nitrile functionality and the overall physicochemical properties of the molecule. Its applications are found in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as high-performance electrolytes for lithium-ion batteries.[1]
In any application involving elevated temperatures, from reaction scale-up to end-product performance, a comprehensive understanding of the thermal stability of this compound is not merely a regulatory requirement but a critical scientific necessity. Thermal decomposition can lead to loss of material, generation of hazardous byproducts, and in worst-case scenarios, runaway reactions. This guide provides the foundational knowledge and practical methodologies to characterize and control the thermal behavior of this important chemical intermediate.
Intrinsic Thermal Stability and Decomposition Profile
Based on available safety data sheets, this compound is stable at room temperature. However, decomposition can be expected to occur upon exposure to heat. While specific, publicly available experimental data on the precise decomposition temperature is limited, the following sections outline the expected decomposition behavior and the analytical methods to quantify it.
Hazardous Decomposition Products
Upon thermal decomposition, this compound is expected to release toxic and corrosive gases. The primary hazardous decomposition products identified in safety data sheets include:
The formation of hydrogen fluoride is a significant concern due to its high corrosivity and toxicity.
Predicted Decomposition Pathways
A plausible decomposition mechanism likely involves radical chain reactions initiated by the homolytic cleavage of this C-C bond. Subsequent reactions could involve hydrogen abstraction, elimination of HF, and fragmentation of the molecule, leading to the observed hazardous products.
Caption: Predicted general thermal decomposition pathway.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a comprehensive evaluation of the thermal stability of this compound. The following sections detail the key experimental protocols and the insights they provide.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for identifying exothermic or endothermic events associated with decomposition. It provides the onset temperature of decomposition, which is a critical parameter for defining safe operating limits.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a high-pressure DSC pan. Due to its volatility, hermetically sealed pans are recommended.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 400°C).
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature of any exothermic event, which indicates the beginning of decomposition.
-
Integrate the area under the exothermic peak to quantify the heat of decomposition (ΔHd).
-
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the material begins to lose mass due to decomposition and to quantify the extent of mass loss at different temperatures.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25°C.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature where decomposition is complete (e.g., 600°C).
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of mass loss.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimetry technique that simulates a worst-case scenario of a runaway reaction.[3][4] It provides critical data on the time-temperature-pressure relationship during an uncontrolled exothermic decomposition.[5][6]
Experimental Protocol: ARC Analysis
-
Sample Preparation: A known amount of this compound is loaded into a robust, spherical sample bomb, typically made of titanium or Hastelloy C to prevent catalytic effects.
-
Instrument Setup: The sample bomb is placed within a heated, insulated chamber. A thermocouple and a pressure transducer are connected to the bomb.
-
Heat-Wait-Seek Mode:
-
The system heats the sample in small, incremental steps (e.g., 5°C).
-
After each step, it enters a "wait" period to achieve thermal equilibrium.
-
It then enters a "seek" mode, where it monitors for any self-heating of the sample above a predefined sensitivity threshold (e.g., 0.02 °C/min).
-
-
Exotherm Detection: Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding heater temperature is controlled to match the sample temperature, preventing heat loss to the environment.
-
Data Acquisition: The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.
Caption: Logical flow of an ARC experiment.
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Accelerating Rate Calorimetry (ARC) |
| Primary Measurement | Heat Flow | Mass Change | Temperature and Pressure (Adiabatic) |
| Key Information | Onset of exotherm/endotherm, Heat of reaction/decomposition | Onset of mass loss, Decomposition stages, Residue | Time to maximum rate, Adiabatic temperature rise, Pressure rise rate |
| Typical Sample Size | 1-5 mg | 5-10 mg | 1-10 g |
| Atmosphere | Inert or Oxidative | Inert or Oxidative | Self-generated |
| Primary Application | Screening for thermal events | Quantifying mass loss during decomposition | Simulating worst-case runaway scenarios |
Table 1: Comparison of Key Thermal Analysis Techniques.
Influence of Contaminants on Thermal Stability
The thermal stability of this compound can be significantly affected by the presence of impurities, particularly strong acids and bases.
Effect of Acids
Strong acids can catalyze the hydrolysis of the nitrile group to the corresponding amide and subsequently to 3,3,3-trifluoropropionic acid.[7] This hydrolysis reaction is typically exothermic and can lower the overall thermal stability of the material. The presence of water is a prerequisite for this pathway.
Effect of Bases
Similarly, strong bases can also catalyze the hydrolysis of the nitrile group.[5] The initial step is the nucleophilic attack of the hydroxide ion on the nitrile carbon. This can also lead to exothermic reactions and a decrease in the onset temperature of decomposition.
Safety and Handling Considerations
Given its flammability, toxicity, and the potential for exothermic decomposition, strict safety protocols must be followed when handling this compound, especially at elevated temperatures.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
Conclusion
This compound is a valuable chemical intermediate with a thermal stability profile that requires careful consideration for its safe application. While stable at ambient temperatures, it is susceptible to thermal decomposition at elevated temperatures, a process that can be exacerbated by the presence of acidic or basic impurities. A comprehensive thermal hazard assessment, employing techniques such as DSC, TGA, and ARC, is essential for any process involving this compound. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers and process chemists to safely handle and utilize this compound in their work.
References
- 1. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. cetjournal.it [cetjournal.it]
- 3. pub H-BRS | Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS [pub.h-brs.de]
- 4. iitk.ac.in [iitk.ac.in]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. icheme.org [icheme.org]
- 7. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3,3,3-Trifluoropropionitrile in Organic Solvents
Foreword: Navigating the Solvent Landscape for a Unique Fluorinated Nitrile
To the researchers, scientists, and drug development professionals who navigate the complex world of molecular interactions, this guide offers a comprehensive exploration of the solubility of 3,3,3-Trifluoropropionitrile. While quantitative solubility data for this specific molecule is not extensively published, this document provides a robust framework for understanding, predicting, and experimentally determining its behavior in a range of common organic solvents. As a versatile fluorinated building block, understanding its solubility is paramount for its effective application in fields ranging from medicinal chemistry to advanced materials science.[1][2] This guide is structured to empower you with both the theoretical underpinnings and the practical methodologies to confidently assess and leverage the solubility of this compound in your research and development endeavors.
Unveiling this compound: A Molecule of Interest
This compound, with the chemical formula C₃H₂F₃N, is a colorless liquid at room temperature.[3] Its structure, featuring a trifluoromethyl group adjacent to a nitrile functionality, imparts unique electronic properties that make it a valuable synthon in organic chemistry and a candidate for specialized applications. The high electronegativity of the fluorine atoms significantly influences the molecule's polarity and its potential for intermolecular interactions, which are the primary determinants of its solubility.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃H₂F₃N | [3] |
| Molecular Weight | 109.051 g/mol | [3] |
| Appearance | Liquid | [3] |
| CAS Number | 20530-38-5 | [3][5] |
The Principles of Solubility: A Refresher
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
The key intermolecular forces at play include:
-
Dipole-Dipole Interactions: Nitriles possess a strong dipole moment due to the polar nature of the carbon-nitrogen triple bond.[7][8] This allows them to interact favorably with other polar molecules.
-
Hydrogen Bonding: While nitriles cannot act as hydrogen bond donors, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[9] This is a crucial factor in their solubility in protic solvents like alcohols and water.
-
Van der Waals Forces: These are present in all molecules and become more significant with increasing molecular size and surface area.
The trifluoromethyl group in this compound introduces additional complexity. While the C-F bond is highly polar, the symmetrical arrangement of the fluorine atoms can lead to a molecule with a moderate overall dipole moment. The fluorine atoms can also participate in weaker, non-covalent interactions that can influence solubility.
Qualitative Solubility Profile of Nitriles and Fluorinated Compounds
While specific data for this compound is scarce, we can infer its likely solubility behavior from general trends observed for nitriles and related fluorinated compounds.
-
Nitriles in Organic Solvents: Lower molecular weight nitriles, such as acetonitrile, are miscible with water and a wide range of organic solvents.[7][9][10] As the alkyl chain length increases, the nonpolar character of the molecule dominates, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.[7][9]
-
Fluorinated Compounds: The introduction of fluorine can have a varied impact on solubility. The related compound, 3,3,3-trifluoropropionic acid, is reported to be highly soluble in water and various organic solvents, suggesting that the trifluoromethyl group does not inherently preclude solubility in polar media.[11] The use of fluorinated nitriles as components in lithium-ion battery electrolytes, which are typically composed of organic carbonates, further implies good solubility and miscibility in these polar aprotic solvents.[4][12][13]
Based on these principles, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) and polar protic solvents (e.g., ethanol, methanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower.
Experimental Determination of Solubility: A Practical Workflow
For researchers requiring precise solubility data, experimental determination is essential. The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[14]
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Experimental Protocol
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran, hexane, toluene)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
To each vial, add a precise volume of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of excess solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Theoretical Prediction of Solubility: A Computational Approach
In the absence of experimental data, or to guide solvent selection, thermodynamic models can provide valuable predictions of solubility. Two powerful methods are the Conductor-like Screening Model for Real Solvents (COSMO-RS) and the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model.
Caption: Theoretical Solubility Prediction Workflows.
COSMO-RS: A Quantum Chemistry-Based Approach
COSMO-RS is a predictive model that calculates the thermodynamic properties of fluids and solutions based on quantum mechanical data. It treats the solvent as a conductor and calculates the screening charge density on the surface of the solute molecule. This information is then used in a statistical thermodynamics framework to predict properties like solubility.
UNIFAC: A Group Contribution Method
The UNIFAC model is a group contribution method that estimates activity coefficients. Molecules are broken down into their constituent functional groups, and the interaction parameters between these groups are used to predict the overall behavior of the mixture. This method is less computationally intensive than COSMO-RS but relies on the availability of pre-defined interaction parameters for the functional groups present in the solute and solvent.
Applications of this compound in Research and Development
The unique properties of this compound make it a valuable compound in several areas of research and development.
-
Medicinal Chemistry and Drug Development: The trifluoromethyl group is a common motif in many pharmaceuticals as it can enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound can serve as a building block for the synthesis of more complex molecules containing this important functional group. Its solubility in a range of organic solvents is critical for its use as a reactant or intermediate in synthetic organic chemistry.
-
Materials Science: Electrolytes for Lithium-Ion Batteries: Fluorinated compounds are increasingly being investigated as components of electrolytes for lithium-ion batteries to improve safety and performance.[4][12][13][15] Their non-flammable nature and electrochemical stability are highly desirable properties. The solubility of fluorinated nitriles in the organic carbonate solvents used in these electrolytes is a key requirement for their application.[12]
Conclusion: A Path Forward
While a comprehensive, publicly available dataset on the quantitative solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical framework and practical methodologies for researchers to address this knowledge gap. By understanding the principles of solubility, employing robust experimental techniques like the shake-flask method, and leveraging the predictive power of computational models, scientists and drug development professionals can effectively characterize and utilize this versatile fluorinated nitrile in their innovative work. The continued exploration of such unique building blocks will undoubtedly pave the way for advancements in both medicine and materials science.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. ecs.confex.com [ecs.confex.com]
- 5. This compound | 20530-38-5 [chemicalbook.com]
- 6. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]
- 7. byjus.com [byjus.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. xray.greyb.com [xray.greyb.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,3,3-Trifluoropropionitrile: From Historical Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,3-Trifluoropropionitrile (CF₃CH₂CN) is a pivotal fluorinated building block in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of the trifluoromethyl group (CF₃) often imparts unique and desirable properties to organic compounds, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This guide provides a comprehensive overview of the discovery and history of this compound, tracing its probable early synthesis routes based on the historical context of organofluorine chemistry and exploring the evolution of its preparation to modern, efficient methodologies. This document serves as an in-depth resource, offering not only historical perspective but also actionable synthetic protocols and an understanding of the chemical principles that underscore its utility.
Introduction: The Dawn of Trifluoromethylated Compounds
The genesis of this compound is intrinsically linked to the broader history of organofluorine chemistry. The late 19th and early 20th centuries witnessed pioneering work in the introduction of fluorine into organic molecules. A landmark achievement was the development of the Swarts reaction in 1892, which utilized antimony fluorides to replace chlorine atoms with fluorine, paving the way for the synthesis of benzotrifluoride.[1] This early work laid the foundation for the creation of a vast array of trifluoromethylated compounds. The unique properties conferred by the trifluoromethyl group, such as high electronegativity and lipophilicity, quickly garnered attention, particularly in the development of new materials and biologically active molecules.[2] The biological significance of trifluoromethylated compounds was first investigated by F. Lehmann in 1927, marking the beginning of a journey that would see these molecules become integral to modern medicine and agriculture.[1]
While the precise first synthesis of this compound is not prominently documented in a single seminal publication, its discovery can be understood as a logical progression in the exploration of trifluoromethylated synthons. As the importance of the CF₃ group became more apparent in the mid-20th century, chemists sought to incorporate it into various functionalized aliphatic chains, with nitriles being a key target due to their versatile reactivity.
Historical Synthesis: A Logical Reconstruction
Given the timeline of developments in organofluorine chemistry, the initial synthesis of this compound likely emerged from the application of established reactions to novel trifluoromethylated starting materials. Two plausible historical pathways can be postulated:
Pathway A: Cyanide Addition to a Trifluoromethylated Alkene
A logical and highly probable early route to this compound would have involved the hydrocyanation of 3,3,3-trifluoropropene. The addition of hydrogen cyanide (HCN) across a carbon-carbon double bond is a fundamental reaction in organic synthesis.[3]
Plausible Early Synthesis Route:
References
Unlocking Novel Chemistries: A Technical Guide to the Research Potential of 3,3,3-Trifluoropropionitrile
Abstract
3,3,3-Trifluoropropionitrile (TFPN) stands as a compelling, yet underutilized, building block in the expansive field of fluorine chemistry. The strategic incorporation of its trifluoromethyl moiety offers a direct route to novel chemical entities with enhanced biological and material properties. This guide provides an in-depth exploration of the untapped research potential of TFPN, targeting researchers, scientists, and professionals in drug development. We will dissect its core reactivity, proposing innovative research avenues in medicinal chemistry, agrochemical science, and advanced materials. This document is structured to serve not only as a technical manual but also as a catalyst for pioneering research, offering both foundational knowledge and forward-looking applications for this versatile fluorinated synthon.
The Trifluoromethyl Advantage: An Introduction
The strategic incorporation of fluorine into organic molecules has become a paramount strategy in the design of modern pharmaceuticals, agrochemicals, and high-performance materials. The trifluoromethyl (CF₃) group, in particular, is a privileged structural motif renowned for its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve the binding affinity of bioactive molecules. This compound (TFPN) is a readily accessible chemical entity that elegantly combines the potent influence of a trifluoromethyl group with the versatile reactivity of a nitrile functionality. This unique combination positions TFPN as a powerful starting material for the synthesis of a diverse array of high-value compounds. This technical guide will illuminate the synthetic potential of TFPN and delineate promising areas for future research and development.
Foundational Knowledge: Synthesis and Properties of this compound
A comprehensive understanding of the synthesis and physicochemical characteristics of TFPN is fundamental to its effective application in novel research endeavors.
Established Synthetic Pathways
The predominant industrial and laboratory-scale synthesis of this compound is achieved through the dehydration of 3,3,3-trifluoropropionamide. This transformation is typically facilitated by potent dehydrating agents such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride.
Physicochemical Data at a Glance
The essential physicochemical properties of TFPN are summarized below, providing critical data for reaction design and optimization.
| Property | Value |
| Molecular Formula | C₃H₂F₃N |
| Molecular Weight | 109.05 g/mol |
| Boiling Point | 92 °C |
| Density | 1.279 g/cm³ |
| CAS Number | 20530-38-5 |
The Reactive Core: Exploring the Synthetic Versatility of TFPN
The synthetic utility of TFPN is anchored in the electrophilic nature of its nitrile group, which is significantly activated by the potent electron-withdrawing effect of the adjacent trifluoromethyl group. This inherent reactivity opens doors to a multitude of chemical transformations.
Caption: Core reactivity pathways of this compound.
A Gateway to Novel Heterocycles: Cycloaddition Reactions
The activated nitrile of TFPN is a prime candidate for various cycloaddition reactions, offering a direct route to trifluoromethyl-substituted heterocycles – a class of compounds highly coveted in medicinal chemistry. For instance, [3+2] cycloadditions with nitrile imines can regioselectively yield valuable 1,2,4-triazoles.[1][2]
Access to Key Building Blocks: Reduction to Trifluoromethylated Amines
The reduction of the nitrile functionality provides a straightforward pathway to 3,3,3-trifluoropropylamine, a crucial building block for numerous pharmaceuticals and agrochemicals. This transformation can be readily achieved through catalytic hydrogenation or with the use of chemical hydrides.
Formation of Versatile Intermediates: Nucleophilic Addition to the Nitrile
The electrophilic carbon of the nitrile group is susceptible to attack by a variety of nucleophiles. A particularly useful transformation is the addition of Grignard reagents, which, after hydrolysis of the intermediate imine, yields valuable trifluoromethylated ketones.[3][4][5]
Research Frontier 1: Innovations in Medicinal Chemistry
The trifluoromethyl group is a well-established asset in drug design, and TFPN provides a direct entry point for its incorporation into novel molecular scaffolds.
Proposed Research: Synthesis of Bioactive Trifluoromethylated Pyrazoles
The pyrazole nucleus is a common feature in many approved drugs. The introduction of a trifluoromethyl group can significantly enhance the biological activity of pyrazole-containing compounds.[6][7][8] A promising research avenue is the synthesis of 5-(trifluoromethyl)pyrazoles using TFPN as a key starting material.
Proposed Experimental Protocol: Synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrazole
Objective: To synthesize 3-methyl-5-(trifluoromethyl)-1H-pyrazole via a condensation reaction.
Rationale: This protocol adapts the classical Knorr pyrazole synthesis to utilize a trifluoromethylated building block. The reaction proceeds through the condensation of a β-dicarbonyl compound with a hydrazine, followed by cyclization and dehydration. In this proposed synthesis, the trifluoromethyl group is introduced via the strategic use of 1,1,1-trifluoroacetylacetone. While not a direct reaction of TFPN, this illustrates a common strategy for accessing the target scaffold. A more direct, yet less documented, approach would involve the cycloaddition of a diazoalkane with TFPN, an area ripe for investigation.
Materials:
-
1,1,1-Trifluoroacetylacetone
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1,1,1-trifluoroacetylacetone (1.0 eq) in 30 mL of ethanol.
-
To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired 3-methyl-5-(trifluoromethyl)-1H-pyrazole.
Caption: Proposed synthesis of a trifluoromethylated pyrazole.
Research Frontier 2: The Next Generation of Agrochemicals
The advantageous properties of the trifluoromethyl group are also highly sought after in the agrochemical industry to enhance the potency, stability, and bioavailability of active ingredients.
Proposed Research: TFPN as a Precursor to Novel Pesticides
The 3,3,3-trifluoropropylamine scaffold, readily accessible from TFPN, is a valuable synthon for a new generation of pesticides. Its incorporation into known pesticidal frameworks could lead to compounds with improved efficacy and more favorable environmental profiles. Furthermore, the diverse trifluoromethylated heterocycles that can be synthesized from TFPN offer a rich pool of novel structures for screening as potential herbicides, insecticides, and fungicides.
Research Frontier 3: Pioneering Advanced Materials
The unique electronic properties of the trifluoromethyl group and the reactivity of the nitrile functionality make TFPN an intriguing candidate for the development of novel high-performance polymers.
Proposed Research: TFPN in Fluoropolymer Synthesis
While the homopolymerization of TFPN is an area that requires further exploration, its copolymerization with other monomers presents a promising avenue for the creation of novel fluoropolymers. The telomerization of the related 3,3,3-trifluoropropene has been successfully used to create fluorinated diols as precursors for well-defined fluoropolymers.[9][10][11] This suggests that TFPN could be incorporated into polymer chains to impart unique properties.
Potential Advantages of TFPN-Containing Polymers:
-
Enhanced Thermal Stability: The high strength of the C-F bond can contribute to polymers with superior thermal resistance.
-
Unique Dielectric Properties: The high polarity of both the nitrile and trifluoromethyl groups could lead to materials with interesting dielectric properties, suitable for applications in electronics.
-
Chemical Resistance: Fluoropolymers are known for their excellent resistance to a wide range of chemicals.
Conclusion and Future Outlook
This compound is a building block of significant, yet largely unrealized, potential. Its trifluoromethyl group offers a proven strategy for enhancing molecular properties, while its nitrile functionality provides a versatile handle for a wide range of chemical transformations. The research areas proposed in this guide—from the synthesis of novel bioactive heterocycles and agrochemicals to the development of advanced fluoropolymers—represent just a fraction of the possibilities. As the demand for increasingly sophisticated and effective chemical products continues to grow, the exploration of underutilized fluorinated synthons like TFPN will be paramount. It is our hope that this guide will serve as a valuable resource and a source of inspiration for researchers poised to make the next significant breakthroughs in fluorine chemistry.
References
- 1. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN | MDPI [mdpi.com]
- 2. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of fluorinated telechelic diols based on 3,3,3-trifluoropropene as precursors of well-defined fluoropolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 3,3,3-trifluoropropene telomers and their modification into fluorosurfactants - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Containing Heterocycles Using 3,3,3-Trifluoropropionitrile
Introduction: The Strategic Importance of the Trifluoromethyl Group in Heterocyclic Chemistry
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient synthetic routes to trifluoromethylated heterocycles is of paramount importance. 3,3,3-Trifluoropropionitrile emerges as a versatile and reactive C3 building block for the construction of a variety of CF₃-substituted pyridines, pyrimidines, and other key heterocyclic systems. Its unique combination of a reactive nitrile group and a stable trifluoromethyl substituent allows for a range of chemical transformations, including cycloadditions, condensations, and annulation reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis of trifluoromethyl-containing heterocycles utilizing this compound and its derivatives. The methodologies presented herein are designed to be both informative and practical, with a focus on explaining the underlying chemical principles to empower rational experimental design.
PART I: Synthesis of Trifluoromethyl-Substituted Pyridines
The pyridine ring is a privileged scaffold in numerous pharmaceutical agents. The incorporation of a trifluoromethyl group can profoundly influence the physicochemical and biological properties of these compounds. A common strategy for constructing CF₃-pyridines involves the cyclocondensation of a trifluoromethyl-containing C3 building block.
Conceptual Workflow for Pyridine Synthesis
The synthesis of trifluoromethyl-pyridines often involves the construction of the pyridine ring from a trifluoromethyl-containing building block. While direct use of this compound is less documented, its derivatives and related C3 synthons are instrumental. A general workflow involves the reaction of a trifluoromethylated 1,3-dicarbonyl compound or its equivalent with an amine source.
Application Notes & Protocols: The Strategic Incorporation of 3,3,3-Trifluoropropionitrile in Medicinal Chemistry
Introduction: The Trifluoromethyl Group as a Pillar of Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. Among fluorinated motifs, the trifluoromethyl (CF₃) group is preeminent, acting as a powerful tool to enhance a molecule's pharmacological profile. Its unique electronic properties and steric profile can profoundly influence lipophilicity, metabolic stability, and binding affinity, often transforming a lead compound into a viable drug candidate.[1]
The CF₃ group is frequently employed as a bioisostere for a methyl group (CH₃) or even a chlorine atom.[2] The rationale for this substitution is multi-faceted:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[2] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance.[3] Placing a CF₃ group at a known metabolic soft spot can block this pathway, thereby increasing the drug's half-life and bioavailability.[3][4]
-
Modulation of Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen atom and has a lipophilicity value (Hansch parameter, π) similar to that of chlorine or bromine. This property can be fine-tuned to optimize a drug's ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.[1][2]
-
Altered Acidity/Basicity (pKa): The potent electron-withdrawing nature of the CF₃ group can substantially lower the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
The tangible benefits of this strategy are evidenced by the large number of FDA-approved drugs containing the trifluoromethyl group, including the antidepressant Fluoxetine, the kinase inhibitor Sorafenib, and the antiviral medication Tipranavir.[5]
| Parameter | Typical CH₃ Group | Bioisosteric CF₃ Group | Rationale & Consequence[2][3][4] |
| Metabolic Stability | Susceptible to CYP-mediated oxidation | Highly resistant to oxidation | Stronger C-F bonds block metabolic pathways, increasing drug half-life. |
| Lipophilicity (Hansch π) | +0.5 | +0.88 | Increases lipophilicity, potentially enhancing membrane permeability and binding. |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Alters local electronics, impacting pKa of nearby groups and dipole moment. |
| Bioavailability | Variable | Often increased | Reduced first-pass metabolism leads to higher systemic exposure. |
This guide focuses on 3,3,3-Trifluoropropionitrile (TFPN) , a versatile and efficient building block for introducing the valuable 3,3,3-trifluoropropyl moiety into complex molecular architectures. We will explore its core reactivity and provide detailed protocols for its conversion into key synthetic intermediates.
Application Note I: Synthesis of 3,3,3-Trifluoropropylamine via Catalytic Hydrogenation
The primary amine is a fundamental functional group in medicinal chemistry, serving as a handle for the formation of amides, sulfonamides, ureas, and for direct interaction with target proteins. This compound serves as an excellent precursor to 3,3,3-trifluoropropylamine, a key intermediate for introducing the metabolically robust trifluoropropyl tail.
Causality Behind Experimental Choices:
The catalytic hydrogenation of nitriles to primary amines is a powerful transformation, but it is often plagued by the formation of secondary and tertiary amine byproducts.[6][7] This occurs when the intermediate imine reacts with the newly formed primary amine product before it can be fully reduced.
To ensure high selectivity for the desired primary amine, the protocol is designed around two key principles:
-
Use of an Acidic Additive: The addition of an acid (e.g., sulfuric acid or a solid acid source like NaH₂PO₄) protonates the intermediate imine.[6] This prevents it from acting as an electrophile and condensing with the product amine, thereby suppressing the formation of secondary amines.
-
Optimized Reaction Conditions: Mild conditions (moderate temperature and pressure) are employed to balance the rate of reaction with selectivity.[7]
Figure 1: Synthetic workflow from TFPN to key amine intermediate and subsequent derivatization.
Protocol 1: Selective Reduction of this compound
Objective: To synthesize 3,3,3-trifluoropropylamine with high selectivity by catalytic hydrogenation of this compound. This protocol is adapted from established methods for the selective reduction of analogous nitriles.[6][7]
Materials:
-
This compound (TFPN)
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Methanol (anhydrous)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
Sulfuric Acid (concentrated)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Diethyl ether
-
A high-pressure hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
Catalyst Preparation: In a suitable glass liner for the hydrogenation vessel, add 10% Palladium on Carbon (100 mg, ~2 mol% relative to nitrile).
-
Scientist's Note: Using a wet catalyst minimizes the risk of ignition upon contact with solvent or hydrogen. Always handle dry Pd/C with extreme care as it can be pyrophoric.
-
-
Reaction Setup: Add methanol (50 mL) to the catalyst. To this suspension, add this compound (5.0 g, 45.8 mmol) followed by sodium dihydrogen phosphate (6.6 g, 55.0 mmol, 1.2 eq).
-
Acidification: Carefully add concentrated sulfuric acid (0.25 mL, ~0.1 eq) dropwise to the stirred suspension. An exotherm may be observed.
-
Scientist's Note: The combination of a buffer salt and a strong acid provides a robustly acidic environment to promote the selective formation of the primary amine.[6]
-
-
Hydrogenation: Seal the reaction vessel. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 6 bar (~90 psi) with hydrogen.
-
Commence vigorous stirring and heat the reaction to 60 °C. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 6-12 hours.
-
Work-up and Purification:
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional methanol (2 x 20 mL).
-
Safety Note: The filter cake containing palladium catalyst should not be allowed to dry completely as it can become pyrophoric. Quench it carefully with water.
-
-
To the combined filtrate, add a solution of 2 M NaOH(aq) until the pH is >12 to neutralize the acid and deprotonate the ammonium salt.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the resulting aqueous slurry with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate using a rotary evaporator. The product, 3,3,3-trifluoropropylamine, is volatile (b.p. ~75-77 °C). Distillation may be required for higher purity.
-
Expected Product Characterization (3,3,3-Trifluoropropylamine): [3]
-
¹H NMR (CDCl₃): δ ~2.95 (t, 2H, -CH₂-NH₂), ~2.35 (m, 2H, CF₃-CH₂-), ~1.30 (s, 2H, -NH₂).
-
¹⁹F NMR (CDCl₃): δ ~ -66.5 (t).
-
MS (ESI+): m/z = 114.1 [M+H]⁺.
Application Note II: Synthesis of Trifluoromethylated Pyrimidines
Pyrimidines are a privileged scaffold in medicinal chemistry, forming the core of numerous drugs, including antivirals and anticancer agents.[8][9] this compound can be used as a C2 synthon in condensation reactions to construct pyrimidine rings, thereby embedding the desirable trifluoropropyl group at the 2-position of the heterocycle.
Causality Behind Experimental Choices:
The direct condensation of amides and nitriles is a powerful, convergent strategy for pyrimidine synthesis. The key to this reaction is the activation of the amide component to make it sufficiently electrophilic to react with the relatively non-nucleophilic nitrile.
-
Amide Activation: Trifluoromethanesulfonic anhydride (Tf₂O) is an exceptionally powerful activating agent. It reacts with the amide oxygen to form a highly electrophilic Vilsmeier-type intermediate.
-
Base: A non-nucleophilic base, 2-chloropyridine, is used to trap the triflic acid byproduct without competing with the nitrile as a nucleophile.
Figure 2: Reaction pathway for the synthesis of a pyrimidine from TFPN and an N-vinyl amide.
Protocol 2: Direct Synthesis of a 2-(3,3,3-Trifluoropropyl)pyrimidine
Objective: To synthesize a substituted pyrimidine via the direct condensation of an N-vinyl amide and this compound. This protocol is based on the methodology developed by Movassaghi et al.
Materials:
-
N-vinylacetamide (or other suitable N-vinyl or N-aryl amide)
-
This compound (TFPN)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2-Chloropyridine
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the N-vinyl amide (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (50 mL).
-
Cool the solution to -40 °C using an acetonitrile/dry ice bath.
-
Activation: Add 2-chloropyridine (1.36 mL, 14.0 mmol, 1.4 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (2.0 mL, 12.0 mmol, 1.2 eq) over 10 minutes. The solution may change color. Stir the mixture at -40 °C for 15 minutes.
-
Safety Note: Triflic anhydride is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.
-
-
Nitrile Addition: Add this compound (1.31 g, 12.0 mmol, 1.2 eq) as a solution in anhydrous DCM (5 mL) via syringe.
-
Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Quench the reaction by carefully pouring it into a flask containing saturated aqueous NaHCO₃ solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired pyrimidine product.
-
Expected Product Characterization (e.g., 4-Methyl-2-(3,3,3-trifluoropropyl)pyrimidine):
-
¹H NMR: Expect signals for the pyrimidine ring protons, the methyl group, and two distinct multiplets for the -CH₂-CH₂-CF₃ group.
-
¹⁹F NMR: A triplet corresponding to the CF₃ group.
-
MS (ESI+): Calculated mass for the specific product.
References
- 1. ijesrr.org [ijesrr.org]
- 2. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,3,3-trifluoropropene telomers and their modification into fluorosurfactants - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. heteroletters.org [heteroletters.org]
- 8. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Fluorination in Modern Agrochemicals
An Application Guide to 3,3,3-Trifluoropropionitrile in Agrochemical Synthesis
In the pursuit of developing highly effective and environmentally conscious crop protection agents, the incorporation of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, has become a cornerstone of modern agrochemical design.[1][2][3] Approximately 40% of all fluorine-containing pesticides currently on the market feature a trifluoromethyl group, a testament to its profound impact on a molecule's biological and physicochemical properties.[4] The -CF₃ group enhances metabolic stability, increases lipophilicity for better target penetration, and modifies electronic characteristics to optimize binding affinity with target enzymes or receptors.[5][6]
This compound (TFPN), a versatile C3 building block, serves as a critical intermediate for introducing the valuable trifluoroethyl moiety into complex molecular architectures. This guide provides an in-depth exploration of TFPN's properties, its role in synthetic strategies, and detailed protocols for its application, tailored for researchers and development scientists in the agrochemical industry.
Physicochemical Properties and Safe Handling of this compound
A thorough understanding of the reagent's properties and safety requirements is paramount for its successful and safe implementation in any synthetic workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20530-38-5 | [7][8] |
| Molecular Formula | C₃H₂F₃N | [8] |
| Molecular Weight | 109.05 g/mol | [8] |
| Appearance | Flammable liquid and vapour | [7] |
| Synonyms | 3,3,3-Trifluoropropanenitrile, 2,2,2-Trifluoroethyl cyanide | [7] |
Safety and Handling Protocols
This compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.
-
Primary Hazards : The compound is a flammable liquid and is classified as toxic if swallowed, fatal in contact with skin, and harmful if inhaled.[7] It causes serious eye irritation.[7]
-
Personal Protective Equipment (PPE) : Always handle TFPN in a well-ventilated fume hood.[9] Mandatory PPE includes:
-
First Aid :
-
Skin Contact : Immediately remove all contaminated clothing and drench the affected area with running water for at least 10 minutes. Seek immediate medical attention as absorption through the skin can be fatal.[7]
-
Eye Contact : Immediately flush eyes with running water for at least 15 minutes, then transfer to a hospital for specialist examination.[7]
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. If the person is conscious, give half a liter of water to drink. Seek immediate medical attention.[7]
-
-
Storage & Handling : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9] Use non-sparking tools and take precautionary measures against static discharge.[9]
The Trifluoromethyl Advantage in Agrochemical Design
The decision to incorporate a -CF₃ group is a strategic choice driven by its ability to predictably enhance key molecular attributes essential for herbicidal, fungicidal, or insecticidal activity.
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to enzymatic degradation within the target pest, weed, or the environment.[5][6] This resistance increases the molecule's persistence and bioavailability, leading to longer-lasting efficacy.[2]
-
Increased Lipophilicity : The -CF₃ group significantly increases a molecule's lipophilicity (affinity for fats and oils).[1][5] This property is crucial for enhancing the penetration of the agrochemical through the waxy cuticles of plants or the exoskeletons of insects, thereby improving its delivery to the target site.[1]
-
Potent Electron-Withdrawing Nature : As a powerful electron-withdrawing group, the -CF₃ moiety alters the electronic distribution of the entire molecule.[4][5] This modification can be critical for optimizing electrostatic interactions within the binding pocket of a target protein, leading to more potent biological activity.[5]
-
Modulation of Acidity/Basicity : The inductive effect of the -CF₃ group can significantly alter the pKa of nearby functional groups, which can influence the compound's translocation within a plant and its binding characteristics at the active site.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound [oakwoodchemical.com]
- 9. fishersci.com [fishersci.com]
Palladium-catalyzed reactions involving 3,3,3-Trifluoropropionitrile
An Application Note on Palladium-Catalyzed Reactions Involving 3,3,3-Trifluoropropionitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] this compound (TFPn) emerges as a highly valuable and versatile building block for introducing this moiety and its synthons into complex molecular architectures. The strong electron-withdrawing nature of the CF₃ group significantly acidifies the α-protons, rendering TFPn an excellent pronucleophile for carbon-carbon bond formation. This guide provides an in-depth exploration of palladium-catalyzed reactions utilizing TFPn, with a primary focus on α-arylation. We will dissect the mechanistic underpinnings, explain the causality behind experimental choices, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Strategic Value of this compound in Synthesis
The synthetic utility of this compound is rooted in its distinct electronic properties. The powerful inductive effect of the three fluorine atoms makes the α-methylene protons (pKa ≈ 21 in DMSO) significantly more acidic than those in non-fluorinated aliphatic nitriles. This feature allows for its selective deprotonation under moderately strong basic conditions, forming a stabilized carbanion that can act as a potent nucleophile in cross-coupling reactions. This strategic activation is the key to its successful application in palladium-catalyzed methodologies.
Caption: Key reactive sites of this compound.
Core Application: Palladium-Catalyzed α-Arylation
The most powerful application of TFPn in this context is its direct α-arylation with aryl (pseudo)halides. This reaction provides a direct route to α-aryl-β,β,β-trifluoropropionitriles, which are precursors to a wide range of biologically relevant molecules, including carboxylic acids, amides, and primary amines.[3]
Mechanistic Rationale
The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycle for the α-arylation of TFPn.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) species. This is often the rate-limiting step, and its efficiency is highly dependent on the choice of ligand.[4]
-
Deprotonation & Transmetalation: A strong base deprotonates TFPn to form the corresponding carbanion. This nucleophile then displaces the halide on the palladium center to form a key Pd(II)-enolate intermediate.
-
Reductive Elimination: This final, crucial step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. This step can be challenging, and its success hinges on using ligands that are bulky and electron-rich enough to facilitate the process.[3]
Key Experimental Parameters: A Scientist's Guide
Simply following a recipe is insufficient; understanding the function of each component is what separates routine synthesis from innovation.
| Parameter | Recommended Choice(s) | Causality and Expert Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts[5] | These are stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. Palladacycles can offer faster initiation and higher stability, proving beneficial for challenging substrates.[5] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | This is the most critical choice. These ligands stabilize the Pd(0) state, promote the difficult oxidative addition to less reactive aryl chlorides, and, most importantly, facilitate the final reductive elimination step to release the product. Insufficiently bulky ligands can lead to catalyst decomposition or failure in the final step. |
| Base | Strong, non-nucleophilic bases (e.g., NaHMDS, K₃PO₄, t-BuONa) | The base must be strong enough to deprotonate TFPn (pKa ≈ 21) but should not be nucleophilic enough to compete in the coupling or degrade the substrate/product. The choice often depends on substrate functional group tolerance.[3] |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) | These solvents effectively dissolve the organometallic intermediates without coordinating too strongly to the palladium center, which could inhibit catalysis. Rigorously anhydrous conditions are essential to prevent quenching of the carbanion and hydrolysis of sensitive reagents. |
| Temperature | 70-110 °C | Heat is typically required to overcome the activation barriers for oxidative addition and reductive elimination. However, excessive temperatures can lead to catalyst decomposition or side reactions. Temperature screening is often necessary for new substrates. |
Detailed Protocol: α-Arylation of TFPn with 4-Bromotoluene
This protocol is a representative example and should be adapted based on the specific reactivity of the chosen aryl halide. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium tert-butoxide (t-BuONa)
-
4-Bromotoluene
-
This compound (TFPn)
-
Anhydrous Toluene
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Reagent Addition: To the same flask, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent and Substrates: Add anhydrous toluene (5 mL). Stir the mixture for 5 minutes. Then, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv) followed by this compound (133 mg, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product, 2-(p-tolyl)-3,3,3-trifluoropropionitrile.
Synthetic Utility and Downstream Transformations
The true value of this methodology lies in the versatility of the α-arylated nitrile products. They serve as key intermediates that can be readily converted into other valuable functional groups.
Caption: Downstream synthetic pathways from α-arylated TFPn.
Troubleshooting and Advanced Insights
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Poor quality reagents. | Screen different ligands (e.g., XPhos, RuPhos). Ensure the base is fresh and rigorously anhydrous. Use freshly distilled solvents and TFPn. The catalyst system is sensitive to air and moisture. |
| Diarylation Product Observed | The mono-arylated product is deprotonated and reacts a second time. | Use a slight excess of the aryl halide or slightly substoichiometric TFPn. A bulkier base may also sterically disfavor the second deprotonation. |
| Hydrodehalogenation of Ar-X | β-hydride elimination from the Pd-alkoxide formed from t-BuONa; Water contamination. | Switch to a non-alkoxide base like K₃PO₄ or NaHMDS. Ensure all reagents and solvents are scrupulously dry. |
| Catalyst Decomposition (Black Precipitate) | Reaction temperature is too high; Ligand is not robust enough. | Lower the reaction temperature and increase the reaction time. Screen for more thermally stable ligands or use a palladacycle precatalyst designed for high-temperature stability. |
Conclusion
Palladium-catalyzed α-arylation of this compound is a robust and highly effective strategy for the synthesis of valuable trifluoromethyl-containing building blocks. By carefully selecting the catalyst system—with particular emphasis on bulky, electron-rich phosphine ligands—and controlling reaction parameters, researchers can access a diverse array of α-aryl-β,β,β-trifluoropropionitriles. The insights and protocols provided herein serve as a comprehensive guide for professionals in drug discovery and chemical synthesis to harness the full potential of this versatile reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chu-lab.org [chu-lab.org]
- 4. researchgate.net [researchgate.net]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cycloaddition Reactions of 3,3,3-Trifluoropropionitrile and Its Analogs for the Synthesis of Fluorinated Heterocycles
Foreword: Navigating Undocumented Reactivity
For researchers, scientists, and drug development professionals, the synthesis of novel fluorinated heterocycles is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (–CF₃) is a key pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability. 3,3,3-Trifluoropropionitrile presents itself as an intriguing, yet sparsely documented, building block in this context.
A thorough review of the scientific literature reveals a notable scarcity of documented cycloaddition reactions specifically employing this compound as a dipolarophile or dienophile. This guide, therefore, takes a predictive and analog-driven approach. We will extrapolate the potential cycloaddition reactivity of this compound based on the well-established chemistry of its close structural and electronic analogs: trifluoroacetonitrile and activated trifluoromethyl-substituted alkenes . The principles, mechanisms, and protocols detailed herein are intended to serve as a robust starting point for researchers venturing into this promising but uncharted territory.
The Underlying Chemistry: Why Trifluoromethylated Substrates are Unique in Cycloadditions
The potent electron-withdrawing nature of the trifluoromethyl group is the primary driver of the unique reactivity observed in cycloaddition reactions involving fluorinated nitriles and alkenes. This inductive effect significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the π-system (the C≡N or C=C bond), making these molecules potent electrophiles.
This pronounced electrophilicity governs the types of cycloaddition reactions they are most likely to participate in, primarily those with electron-rich partners in what are known as inverse-electron-demand cycloadditions. The computational analysis of related fluorinated systems supports that inductive and conjugative effects of substituents like -CF₃ play a crucial role in influencing the energetics of both normal and inverse electron-demand reactions[1].
[3+2] Cycloaddition Reactions: A Gateway to Five-Membered Heterocycles
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings.[2][3][4] In the context of our analog-driven approach, this compound is expected to act as the dipolarophile, reacting with a 4π-electron, 1,3-dipole.
Predicted Reactivity with Nitrile Imines: Synthesis of Trifluoromethylated 1,2,4-Triazoles
Based on studies with trifluoroacetonitrile (TFAN), we can predict that this compound will react with in situ generated nitrile imines to form trifluoromethyl-substituted 1,2,4-triazoles. Mechanistic studies on the reaction of TFAN with diarylnitrilimines indicate that these reactions proceed via a concerted, though asynchronous, mechanism. The high electrophilicity of the fluorinated nitrile makes it highly reactive towards the nucleophilic termini of the nitrile imine.
A computational study on the reaction between TFAN and nitrilimines (NI) has shown that the reaction is highly regioselective, yielding 1,3-diaryl-5-trifluoromethyl-1,2,4-triazoles as the major product. The reaction is thermodynamically favorable, and the regioselectivity is controlled by the electronic properties of the reactants.
dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Reaction Scheme" A["Ar1-C≡N+-N--Ar2 Nitrile Imine"] -- B["CF3CH2C≡N this compound (Dipolarophile)"]; B -- C[""]; C -- D["Trifluoromethyl-1,2,4-triazole Derivative"]; end }
Predicted Reaction Pathway for [3+2] Cycloaddition.
Protocol 1: Synthesis of a 5-(Trifluoromethyl)-1,2,4-triazole Derivative (Analog-Based)
This protocol is adapted from the established synthesis of triazoles using trifluoroacetonitrile.
Materials:
-
Appropriate N-aryl-C-arylhydrazonoyl chloride (precursor for nitrile imine)
-
This compound
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
Procedure:
-
To a solution of the hydrazonoyl chloride (1.0 mmol) and this compound (1.2 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon), add triethylamine (1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylammonium chloride.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 5-(trifluoromethyl)-1,2,4-triazole derivative.
Causality Behind Experimental Choices:
-
In situ generation of nitrile imine: Nitrile imines are generally unstable and are therefore generated in the presence of the dipolarophile. Triethylamine acts as a base to dehydrohalogenate the hydrazonoyl chloride precursor.
-
Anhydrous conditions: The reactants and intermediates are sensitive to moisture.
-
Excess dipolarophile: A slight excess of this compound is used to ensure complete trapping of the generated nitrile imine.
| Reactant Analog (Nitrile) | 1,3-Dipole | Product Heterocycle | Typical Yields | Reference Context |
| Trifluoroacetonitrile | Diarylnitrilimines | 5-Trifluoromethyl-1,2,4-triazoles | Good to excellent (39-98%) | [5] |
| Nitrile-containing Fluoroelastomer | Bis-azide | Tetrazole cross-links | Qualitative (crosslinking observed) |
[4+2] Cycloaddition (Diels-Alder) Reactions: A Potential Route to Six-Membered Rings
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. For this compound to participate as a dienophile, the C≡N triple bond would need to react with a diene. While nitriles are generally poor dienophiles, their reactivity can be enhanced by electron-withdrawing groups. The -CH₂CF₃ group, while strongly electron-withdrawing, is separated from the nitrile by a methylene spacer, which may temper its activating effect compared to a directly attached -CF₃ group.
A patent describes a reaction sequence where this compound reacts in a process that ultimately yields a substituted pyridine, suggesting its participation in a cycloaddition-type cascade.
Predicted Reactivity with Electron-Rich Dienes
Given the expected electrophilic nature of the nitrile bond, this compound would be most likely to react with electron-rich dienes in an inverse-electron-demand Diels-Alder reaction. However, high temperatures or Lewis acid catalysis would likely be necessary to promote this transformation.
dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Hypothetical Diels-Alder Workflow" A["Diene (Electron-rich)"] -- B["CF3CH2C≡N this compound (Dienophile)"]; B -- C["High Temperature or Lewis Acid Catalyst"]; C -- D["Dihydropyridine Derivative"]; end }
Hypothetical Diels-Alder Reaction of this compound.
Protocol 2: Exploratory Diels-Alder Reaction with an Electron-Rich Diene (Hypothetical)
This protocol is a starting point for investigating the potential Diels-Alder reactivity of this compound.
Materials:
-
An electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
This compound
-
Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) (optional)
-
High-boiling point solvent (e.g., toluene, xylene)
-
Sealed reaction vessel (if using high temperatures)
Procedure:
-
In a sealed reaction tube, combine the electron-rich diene (1.0 mmol), this compound (1.5 mmol), and anhydrous toluene (5 mL).
-
(Optional) Add a Lewis acid catalyst (0.1-0.2 mmol) under an inert atmosphere.
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) for 24-48 hours.
-
Cool the reaction mixture to room temperature and carefully quench if a Lewis acid was used.
-
Analyze a sample of the crude reaction mixture by GC-MS or LC-MS to identify potential cycloadducts.
-
If a product is formed, proceed with standard aqueous work-up and purification by column chromatography.
Causality Behind Experimental Choices:
-
High Temperature: Diels-Alder reactions with unactivated dienophiles often require significant thermal energy to overcome the activation barrier.
-
Lewis Acid Catalysis: A Lewis acid can coordinate to the nitrile nitrogen, further lowering the LUMO energy and increasing its electrophilicity, thereby accelerating the reaction.
-
Sealed Tube: Necessary to prevent the evaporation of volatile reactants at high temperatures.
| Dienophile Analog | Diene | Product Type | Conditions | Reference Context |
| α-Trifluoromethylacrylonitriles | Cyclopentadiene | Norbornene derivatives | 130-150 °C | Not found in provided results |
| β-Fluoro-β-nitrostyrenes | Cyclic dienes | Monofluorinated norbornenes | 110 °C |
Concluding Remarks and Future Outlook
The application of this compound in cycloaddition reactions remains a largely unexplored area of synthetic chemistry. The protocols and mechanistic discussions presented here, based on the behavior of its close analogs, are intended to provide a foundational framework for pioneering research in this domain. The synthesis of novel trifluoromethylated heterocycles is of paramount importance in drug discovery, and the development of new synthetic routes utilizing readily available building blocks like this compound is a worthy endeavor. It is our hope that this guide will stimulate further investigation into the cycloaddition chemistry of this promising fluorinated nitrile.
References
- 1. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 20530-38-5 | Benchchem [benchchem.com]
- 3. bu-documents.univ-reims.fr [bu-documents.univ-reims.fr]
- 4. researchgate.net [researchgate.net]
- 5. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Reduction of 3,3,3-Trifluoropropionitrile to 3,3,3-Trifluoropropylamine
Introduction
3,3,3-Trifluoropropylamine is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The most direct route to this essential amine is through the reduction of 3,3,3-trifluoropropionitrile. This document provides detailed protocols for this transformation using common laboratory reducing agents, offering insights into the selection of methodology and the underlying chemical principles. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the nitrile carbon, influencing the reactivity and requiring careful consideration of reaction conditions.
Chemical Structures and Reaction Scheme
Caption: General scheme for the reduction of this compound.
Physicochemical Data and Safety Precautions
A thorough understanding of the physical and chemical properties of both the starting material and the product is paramount for safe and effective experimentation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₃H₂F₃N | 109.05 | 92 | 1.279 |
| 3,3,3-Trifluoropropylamine | C₃H₆F₃N | 113.08 | 30.6 | 1.152 |
Safety Information:
-
This compound: This compound is a flammable liquid and is toxic if swallowed, fatal in contact with skin, and harmful if inhaled.[1] It causes serious eye irritation.[1] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
3,3,3-Trifluoropropylamine: This is a highly flammable liquid and vapor.[2] It can cause severe skin burns and eye damage.[2] Handle with the same level of precaution as the starting material, ensuring adequate ventilation and appropriate PPE.
-
Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents to produce flammable hydrogen gas.[3] It is a pyrophoric solid and must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Raney Nickel: The catalyst is typically supplied as a slurry in water. If allowed to dry, it becomes pyrophoric and can ignite spontaneously in air.[4][5] Always handle under an inert atmosphere when dry.
-
Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, it is still a flammable solid and can react with water to produce hydrogen gas, especially in the presence of acids.
-
Mechanistic Considerations
The reduction of a nitrile to a primary amine involves the addition of two equivalents of hydride (or hydrogen) across the carbon-nitrogen triple bond.
Caption: Simplified mechanism of nitrile reduction with a metal hydride.
The electron-withdrawing trifluoromethyl group in this compound makes the nitrile carbon more electrophilic, which can facilitate the initial hydride attack. However, it may also influence the stability of the intermediates.
Detailed Experimental Protocols
The following protocols are based on established methods for nitrile reduction and should be adapted and optimized for the specific substrate, this compound.
Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This method is highly effective for the reduction of a wide range of nitriles.[6] Due to the high reactivity of LiAlH₄, this procedure must be carried out under strictly anhydrous conditions and an inert atmosphere.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Deionized water
-
15% (w/v) Sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. Flame-dry the glassware under vacuum and cool under a stream of inert gas.
-
Reagent Preparation: In the reaction flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).[7] Cool the suspension to 0 °C in an ice bath.
-
Addition of Nitrile: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by carefully quenching a small aliquot.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C in an ice bath.[8] Cautiously and sequentially add the following dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Isolation: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake with THF or diethyl ether.
-
Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude 3,3,3-trifluoropropylamine can be further purified by distillation.
Protocol 2: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation is a scalable and often more economical method for nitrile reduction.[9] The use of ammonia can help to suppress the formation of secondary and tertiary amine byproducts.[3][10]
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol or Ethanol
-
Ammonia solution (optional)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Filter agent (e.g., Celite®)
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney Nickel slurry with the chosen solvent (e.g., methanol) to remove the water.
-
Reaction Setup: To the vessel containing the activated Raney Nickel, add a solution of this compound in the same solvent. If desired, add ammonia to the reaction mixture.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and begin vigorous stirring or shaking. The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Keep it wet with solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by distillation.
Protocol 3: Reduction with Sodium Borohydride and a Lewis Acid
Sodium borohydride alone is generally not strong enough to reduce nitriles.[6] However, in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), its reducing power is enhanced, allowing for the reduction of nitriles to primary amines.[1][11][12]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 3 M HCl)
-
Sodium hydroxide (e.g., 3 M NaOH)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: In a dry, inert atmosphere flask, dissolve this compound (1 equivalent) and sodium borohydride (1.5-2.0 equivalents) in anhydrous THF.
-
Addition of Lewis Acid: Cool the mixture to 0 °C and slowly add boron trifluoride etherate (1.5-2.0 equivalents) dropwise. An exothermic reaction may be observed.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and slowly add aqueous HCl to quench the reaction and hydrolyze the intermediate borate complexes.
-
Isolation: Make the aqueous solution basic by the addition of aqueous NaOH. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation.
Comparison of Methods
| Method | Reducing Agent | Pros | Cons |
| Protocol 1 | LiAlH₄ | High reactivity, generally good yields, well-established. | Pyrophoric, reacts violently with water, requires strict anhydrous conditions.[3] |
| Protocol 2 | H₂/Raney Ni | Scalable, economical, environmentally friendly (water is the main byproduct). | Requires specialized hydrogenation equipment, potential for secondary/tertiary amine byproducts, pyrophoric catalyst.[3][10] |
| Protocol 3 | NaBH₄/BF₃·OEt₂ | Milder than LiAlH₄, easier to handle. | May require longer reaction times, BF₃·OEt₂ is corrosive and moisture-sensitive. |
Characterization of 3,3,3-Trifluoropropylamine
Proper characterization of the final product is essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a triplet for the -CH₂- group adjacent to the CF₃ group, a triplet for the -CH₂- group adjacent to the amine, and a singlet for the -NH₂ protons.
-
¹³C NMR: The carbon NMR will show two signals for the methylene carbons, with the carbon adjacent to the fluorine atoms exhibiting a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR should display a triplet for the CF₃ group due to coupling with the adjacent methylene protons.[13][14][15]
-
-
Infrared (IR) Spectroscopy: Key stretches to observe include the N-H stretch of the primary amine (typically a doublet around 3300-3400 cm⁻¹) and C-F stretches (around 1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Conclusion
The reduction of this compound to 3,3,3-trifluoropropylamine can be successfully achieved through several established methods. The choice of protocol depends on the available equipment, scale of the reaction, and safety considerations. For laboratory-scale synthesis, LiAlH₄ offers a reliable and high-yielding route, provided that appropriate safety measures are strictly followed. For larger-scale production, catalytic hydrogenation with Raney Nickel is a more practical and economical option. The NaBH₄/Lewis acid system provides a milder alternative. In all cases, careful execution of the reaction and work-up procedures, followed by thorough characterization, is crucial for obtaining the desired product in high purity.
References
- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of 3,3,3-Trifluoropropionitrile in Battery Electrolytes: A Detailed Technical Guide for Researchers
Introduction: The Quest for Superior Battery Electrolytes
The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the innovation of its core components, with the electrolyte playing a pivotal role in determining performance, safety, and lifespan. Conventional carbonate-based electrolytes, while widely used, exhibit limitations, particularly in high-voltage applications where their susceptibility to oxidative decomposition can lead to capacity fading and safety concerns. This has spurred a dedicated search for alternative electrolyte formulations with enhanced electrochemical stability.
Among the promising candidates, fluorinated organic compounds have garnered significant attention. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to a lower melting point, higher flash point, and improved oxidative stability.[1] This technical guide focuses on the application of a specific fluorinated nitrile, 3,3,3-Trifluoropropionitrile (TFPN) , as a functional additive or co-solvent in battery electrolytes. Nitrile compounds, in general, are recognized for their high dielectric constants and excellent oxidative resistance, making them suitable for high-voltage systems.[2] The strategic trifluoromethylation in TFPN is hypothesized to further enhance these properties, offering a pathway to more robust and higher-performance LIBs.
This document provides a comprehensive overview of the mechanistic role of TFPN, detailed experimental protocols for its evaluation, and a summary of expected performance enhancements, grounded in scientific principles and supported by analogous studies on similar fluorinated nitrile compounds.
Mechanism of Action: The Role of this compound
The anticipated benefits of incorporating this compound into a battery electrolyte are multifaceted, primarily revolving around the formation of a stable and protective Solid Electrolyte Interphase (SEI) on the anode and a robust Cathode Electrolyte Interphase (CEI) on the cathode.
Anode Side: Formation of a LiF-Rich Solid Electrolyte Interphase
The SEI is a critical passivation layer that forms on the anode surface during the initial charging cycles. Its composition and morphology dictate the subsequent performance and safety of the battery. It is proposed that TFPN, upon electrochemical reduction at the anode surface, contributes to the formation of a thin, uniform, and mechanically stable SEI.
A key mechanistic aspect is the decomposition of the trifluoromethyl group (-CF₃), which is expected to generate a high concentration of lithium fluoride (LiF) within the SEI.[3][4] LiF is a highly desirable SEI component due to its wide electrochemical window, low electronic conductivity, and good Li⁺ ion conductivity.[5][6] An LiF-rich SEI can effectively suppress the continuous decomposition of the electrolyte, minimize the formation of dendritic lithium, and improve the overall cycling stability of the battery.[5][6]
The nitrile functional group (-CN) in TFPN is also believed to play a crucial role. The strong coordination between the nitrile group and lithium ions can influence the solvation structure of Li⁺ in the electrolyte, potentially facilitating a more ordered deposition of lithium and contributing to a more homogeneous SEI.[4][7]
Caption: Proposed mechanism of TFPN in forming a stable SEI.
Cathode Side: Enhancing High-Voltage Stability
At the cathode, particularly in high-voltage applications (e.g., > 4.2 V vs. Li/Li⁺), conventional carbonate electrolytes are prone to oxidative decomposition. The high oxidative stability of nitrile compounds makes them attractive for mitigating this issue.[2] The strong electron-withdrawing effect of the trifluoromethyl group in TFPN is expected to further increase its oxidative stability, allowing it to remain stable at higher potentials compared to non-fluorinated counterparts.
The presence of TFPN at the cathode-electrolyte interface can lead to the formation of a thin, protective CEI. This layer can suppress the parasitic reactions between the electrolyte and the highly reactive cathode surface, thereby reducing the dissolution of transition metal ions and minimizing the growth of interfacial impedance during cycling. This ultimately leads to improved capacity retention and coulombic efficiency at high voltages.
Experimental Protocols
The following protocols provide a systematic approach to evaluating the efficacy of this compound as an electrolyte additive.
Electrolyte Preparation
Objective: To prepare a baseline electrolyte and electrolytes containing varying concentrations of TFPN.
Materials:
-
Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC), dimethyl carbonate (DMC))[8]
-
Lithium salt (e.g., LiPF₆, LiTFSI)[8]
-
This compound (TFPN), battery grade
-
Anhydrous solvents for rinsing (e.g., dimethyl carbonate)
Procedure:
-
Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, prepare the baseline electrolyte. A common formulation is 1.0 M LiPF₆ in a mixture of EC and EMC (e.g., 3:7 by volume).
-
Prepare the experimental electrolytes by adding TFPN to the baseline electrolyte at various weight percentages (e.g., 0.5 wt%, 1.0 wt%, 2.0 wt%, and 5.0 wt%).
-
Stir the solutions overnight at room temperature to ensure complete dissolution and homogeneity.
-
Store the prepared electrolytes in tightly sealed containers inside the glovebox.
Coin Cell Assembly
Objective: To assemble coin cells (e.g., CR2032) for electrochemical testing.
Materials:
-
Cathode: e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) or LiCoO₂ (LCO) for high-voltage testing.
-
Anode: Graphite or Lithium metal.
-
Separator: Microporous polyethylene (PE) or polypropylene (PP) film.
-
CR2032 coin cell components (casings, spacers, springs).
-
Prepared electrolytes.
Procedure:
-
Dry all electrodes and separators in a vacuum oven at an appropriate temperature (e.g., 120 °C for cathodes, 80 °C for separators) for at least 12 hours before transferring them into the glovebox.
-
Assemble the CR2032 coin cells in the following order: negative casing, anode, separator, cathode, spacer, spring, and positive casing.
-
Add a sufficient amount of the designated electrolyte (baseline or TFPN-containing) to wet the separator and electrodes thoroughly.
-
Crimp the coin cells using a hydraulic crimping machine to ensure proper sealing.
-
Let the assembled cells rest for at least 12 hours to ensure complete electrolyte wetting of the electrode pores.
Caption: Workflow for coin cell assembly.
Electrochemical Performance Evaluation
Objective: To assess the impact of TFPN on the electrochemical performance of the assembled cells.
Apparatus:
-
Battery cycler
-
Electrochemical impedance spectroscopy (EIS) analyzer
Protocols:
-
Formation Cycling:
-
Cycle the cells at a low C-rate (e.g., C/20, where 1C is the current to fully charge/discharge the cell in one hour) for the first 2-3 cycles within the designated voltage range (e.g., 3.0-4.3 V for NMC/graphite). This step is crucial for the formation of a stable SEI.
-
-
Rate Capability Test:
-
Charge the cells at a constant C-rate (e.g., C/5) to the upper voltage limit.
-
Discharge the cells at varying C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to the lower voltage limit.
-
Record the discharge capacity at each C-rate to evaluate the cell's ability to deliver capacity at different current densities.
-
-
Long-Term Cycling Performance:
-
Cycle the cells at a moderate C-rate (e.g., C/3 charge and 1C discharge) for an extended number of cycles (e.g., 200-500 cycles).
-
Monitor the discharge capacity and coulombic efficiency over the cycles to determine the capacity retention and stability.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements on the cells at a fully charged or discharged state at different cycle intervals (e.g., after formation, after 50, 100, and 200 cycles).
-
Use a frequency range of, for example, 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5-10 mV).
-
Analyze the Nyquist plots to determine the evolution of the SEI resistance (R_sei) and charge transfer resistance (R_ct).
-
Post-Mortem Analysis (Optional but Recommended)
Objective: To characterize the composition of the SEI layer.
Technique: X-ray Photoelectron Spectroscopy (XPS)
Procedure:
-
After cycling, carefully disassemble the coin cells inside an argon-filled glovebox.
-
Gently rinse the anode with an anhydrous solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Transfer the anode to the XPS instrument using an air-tight transfer vessel to prevent air exposure.
-
Acquire high-resolution XPS spectra for the F 1s, C 1s, N 1s, and O 1s regions to identify the chemical species present in the SEI. A higher intensity of the LiF peak in the F 1s spectrum for cells with the TFPN additive would support the proposed mechanism.[3][4]
Expected Performance Enhancements and Data Presentation
The addition of this compound to the electrolyte is anticipated to yield several key performance improvements. The following tables provide a template for summarizing the expected quantitative data.
Table 1: Rate Capability of Li/NMC811 Cells with and without TFPN Additive
| C-Rate | Baseline Electrolyte Discharge Capacity (mAh/g) | Electrolyte with 1 wt% TFPN Discharge Capacity (mAh/g) |
| C/10 | ~195 | ~195 |
| C/5 | ~190 | ~192 |
| C/2 | ~180 | ~185 |
| 1C | ~165 | ~175 |
| 2C | ~140 | ~155 |
| 5C | ~100 | ~120 |
Table 2: Long-Term Cycling Performance of Li/NMC811 Cells at 1C Discharge Rate
| Electrolyte | Initial Discharge Capacity (mAh/g) | Capacity Retention after 200 Cycles (%) | Average Coulombic Efficiency (%) |
| Baseline | ~165 | ~80% | ~99.7% |
| with 1 wt% TFPN | ~175 | >90% | >99.9% |
Table 3: Interfacial Impedance of Li/NMC811 Cells after 100 Cycles
| Electrolyte | SEI Resistance (R_sei, Ω) | Charge Transfer Resistance (R_ct, Ω) |
| Baseline | ~30 | ~50 |
| with 1 wt% TFPN | ~15 | ~30 |
Safety and Handling of this compound
Classification: this compound is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation.[7][9]
Handling Precautions:
-
Always handle TFPN in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Avoid breathing vapors. If inhalation occurs, move to fresh air immediately.[9]
-
In case of skin contact, remove contaminated clothing and wash the affected area with plenty of soap and water.[9]
-
In case of eye contact, rinse cautiously with water for several minutes.[9]
-
Keep away from heat, sparks, and open flames.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from oxidizing agents.
Disposal:
-
Dispose of TFPN and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
This compound presents a compelling avenue for the development of advanced electrolytes for high-performance lithium-ion batteries. Its unique molecular structure, featuring both a nitrile group and a trifluoromethyl group, suggests a dual-functional role in enhancing the electrochemical stability of the electrolyte and promoting the formation of a robust, LiF-rich SEI. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to systematically evaluate the benefits of TFPN as an electrolyte additive. Through careful and systematic investigation, the full potential of this compound in next-generation energy storage systems can be unlocked.
References
- 1. aminer.cn [aminer.cn]
- 2. Research progress on nitrile compounds in high potential electrolytes [esst.cip.com.cn]
- 3. 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Lithium Fluoride Additives for Stable Cycling of Lithium Batteries at High Current Densities (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. electrochemsci.org [electrochemsci.org]
- 9. rsc.org [rsc.org]
Application Notes & Protocols: Mastering Reactions with 3,3,3-Trifluoropropionitrile
Prepared by: Gemini, Senior Application Scientist
Introduction
3,3,3-Trifluoropropionitrile (TFPN) is a pivotal building block for the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its utility stems from the presence of the trifluoromethyl (CF₃) group, a moiety renowned for its ability to enhance critical properties of bioactive molecules, including metabolic stability, lipophilicity, and binding affinity.[1][2] The strong electron-withdrawing nature of the CF₃ group profoundly influences the reactivity of the adjacent nitrile, rendering the carbon atom highly electrophilic and susceptible to a variety of transformations.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup, safety protocols, and key synthetic applications of TFPN. The protocols herein are designed to be self-validating, incorporating in-process monitoring and characterization to ensure reliable and reproducible outcomes.
Critical Safety and Handling Protocols
This compound is a hazardous chemical that demands strict adherence to safety protocols. It is a highly flammable liquid and vapor, and is toxic if swallowed, inhaled, or in contact with skin.[3][4] It also causes serious eye and skin irritation and may lead to respiratory irritation.[3]
Core Safety Directives:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent vapor inhalation.[5][6] An emergency safety shower and eyewash station must be readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Use only non-sparking tools and explosion-proof equipment to mitigate ignition risks.[3][6]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[6]
-
Handle as a closed system wherever possible. Avoid breathing vapors and direct contact with skin and eyes.[3][5]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]
-
Spill & First Aid:
-
In case of a spill, evacuate the area, eliminate ignition sources, and absorb with an inert dry material.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[6]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4]
-
Physicochemical Properties
A clear understanding of the physical properties of TFPN is essential for designing experimental setups, particularly for controlling reaction temperature and performing distillations.
| Property | Value | Reference |
| Molecular Formula | C₃H₂F₃N | [8][9] |
| Molecular Weight | 109.05 g/mol | [8][9] |
| Appearance | Clear Liquid | [8][10] |
| Boiling Point | ~92 °C | [9][10] |
| Density | ~1.279 g/mL | [9][10] |
| Refractive Index | ~1.3045 | [9][10] |
General Reactivity Profile: The Influence of the CF₃ Group
The synthetic versatility of this compound is dominated by the powerful inductive effect of the trifluoromethyl group. This group withdraws electron density from the C≡N triple bond, significantly increasing the partial positive charge on the nitrile carbon. This electronic activation makes TFPN an excellent electrophile, highly susceptible to attack by a wide range of nucleophiles. Common transformations hinge on breaking the nitrile π-bonds through nucleophilic addition.[11][12]
Below is a diagram illustrating the primary reaction pathways stemming from the electrophilic nature of TFPN.
Caption: Key synthetic transformations of this compound.
Key Synthetic Transformations & Protocols
The following protocols are representative of the most common and useful reactions involving TFPN. They are designed to be robust and include guidance for monitoring and validation.
Protocol: Synthesis of a β-Trifluoromethyl Ketone via Grignard Addition
This protocol details the reaction of TFPN with a Grignard reagent to form an imine intermediate, which is subsequently hydrolyzed to yield a ketone.[13][14] The electron-withdrawing CF₃ group facilitates the initial nucleophilic attack by the organometallic reagent.
Reaction Scheme: CF₃CH₂C≡N + R-MgBr → [CF₃CH₂C(R)=N-MgBr] --(H₃O⁺)--> CF₃CH₂C(=O)R
Materials & Equipment:
| Reagent/Equipment | Purpose |
|---|---|
| This compound | Starting Material |
| Grignard Reagent (e.g., Phenylmagnesium bromide, 1M in THF) | Nucleophile |
| Anhydrous Diethyl Ether or THF | Reaction Solvent |
| 3M Hydrochloric Acid (HCl) | Aqueous workup/hydrolysis |
| Saturated Sodium Bicarbonate (NaHCO₃) | Neutralization |
| Saturated Sodium Chloride (Brine) | Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent |
| Schlenk Flasks, Gas-tight Syringes, Septa | Inert Atmosphere Setup |
| Magnetic Stirrer, Stir Bar, Ice Bath | Reaction Control |
| Separatory Funnel, Rotary Evaporator | Workup & Purification |
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas.
-
Reagent Addition: In the flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether (or THF) to a concentration of ~0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This is crucial to control the initial exothermic reaction upon addition of the highly reactive Grignard reagent.
-
Nucleophilic Addition: Add the Grignard reagent (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS by quenching a small aliquot in dilute HCl. The disappearance of the starting nitrile indicates completion.
-
Work-up (Hydrolysis): Carefully quench the reaction by slowly adding it to a beaker of 3M HCl at 0 °C with vigorous stirring. Causality: This protonates the intermediate and hydrolyzes the resulting imine to the desired ketone.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol: Reduction to 3,3,3-Trifluoropropylamine
The reduction of the nitrile group provides a direct route to primary amines, which are valuable intermediates in drug discovery. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation.[13][14]
Reaction Scheme: CF₃CH₂C≡N --(1. LiAlH₄ / 2. H₂O)--> CF₃CH₂CH₂NH₂
Materials & Equipment:
| Reagent/Equipment | Purpose |
|---|---|
| This compound | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent |
| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Fieser Workup | Quenching |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Schlenk Flasks, Condenser, Heating Mantle | Inert Atmosphere Setup |
Step-by-Step Procedure:
-
Setup: Under an inert atmosphere, charge a flame-dried, three-necked flask with LiAlH₄ (1.5 eq) and anhydrous THF.
-
Cooling: Cool the suspension to 0 °C with an ice bath.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Causality: The reaction is highly exothermic; slow addition is critical to prevent a dangerous temperature spike and side reactions.
-
Reaction: After addition, equip the flask with a reflux condenser, remove the ice bath, and gently heat the mixture to reflux for 4-6 hours.
-
Monitoring: Track the reaction via GC-MS until the starting material is consumed.
-
Work-up (Quenching): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts into a granular, filterable solid.
-
Filtration: Stir the resulting white suspension at room temperature for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure. Note: The product amine may be volatile.
-
Purification: The crude amine can be purified by distillation if necessary. Characterize via NMR and MS.
Experimental Workflow and In-Process Monitoring
A robust experimental design includes checkpoints to validate progress and ensure the desired outcome. The following workflow illustrates a self-validating experimental process.
Caption: A self-validating experimental workflow for TFPN reactions.
In-Process Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively track the consumption of starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring volatile compounds. It provides information on the relative amounts of reactants and products and confirms the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for this chemistry.[15][16]
-
¹H NMR: Can be used to monitor the disappearance of the α-protons of TFPN (a singlet) and the appearance of new signals corresponding to the product.
-
¹⁹F NMR: A highly sensitive and clean technique to monitor reactions involving fluorinated compounds. The CF₃ group of TFPN will have a characteristic signal. Any change in its chemical environment will result in a shift, providing unambiguous evidence of a reaction.[17] This is often the most reliable method for determining conversion.
-
Conclusion
This compound is a potent and versatile reagent for introducing the trifluoromethyl motif into organic molecules. Its enhanced electrophilicity allows for reliable participation in fundamental nitrile transformations, including nucleophilic additions and reductions. By employing the rigorous safety measures, detailed protocols, and in-process validation techniques outlined in this guide, researchers can confidently and effectively leverage this valuable building block in their synthetic campaigns, accelerating progress in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. fishersci.com [fishersci.com]
- 7. cgc-jp.com [cgc-jp.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. This compound [oakwoodchemical.com]
- 10. This compound CAS#: 20530-38-5 [m.chemicalbook.com]
- 11. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 16. rsc.org [rsc.org]
- 17. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungsleitfaden: Derivatisierung von 3,3,3-Trifluorpropionitril für die weiterführende Synthese
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser technische Leitfaden bietet eine detaillierte Untersuchung der synthetischen Umwandlungen von 3,3,3-Trifluorpropionitril, einem vielseitigen Baustein für die Einführung der Trifluormethylgruppe in pharmazeutische und agrochemische Wirkstoffe. Die Präsenz der Trifluormethylgruppe kann die metabolische Stabilität, Bioverfügbarkeit und Lipophilie von Molekülen signifikant verbessern.[1] Dieser Leitfaden erläutert die wichtigsten Derivatisierungsstrategien, untermauert durch detaillierte Protokolle und mechanistische Einblicke, um Forscher bei der Nutzung dieses wertvollen Reagenzes zu unterstützen.
Inhaltsverzeichnis
-
Einleitung: Die Bedeutung von Trifluormethyl-Bausteinen
-
Übersicht der Derivatisierungswege
-
Protokoll 1: Reduktion zu 3,3,3-Trifluorpropylamin
-
Protokoll 2: Hydrolyse zu 3,3,3-Trifluorpropionsäure
-
Protokoll 3: Synthese von Trifluormethylketonen mittels Grignard-Reaktion
-
Protokoll 4: [3+2]-Cycloaddition zur Synthese von 5-(2-Trifluormethylethyl)tetrazol
-
Zusammenfassung und Ausblick
-
Referenzen
Einleitung: Die Bedeutung von Trifluormethyl-Bausteinen
Die Einführung von Trifluormethyl (CF₃)-Gruppen in organische Moleküle ist eine etablierte Strategie in der medizinischen Chemie, um die pharmakokinetischen und pharmakodynamischen Eigenschaften von Wirkstoffkandidaten zu optimieren. 3,3,3-Trifluorpropionitril (TFPN) dient als robuster und zugänglicher Präkursor, der die CF₃CH₂CH₂-Einheit bereitstellt. Seine Nitrilfunktionalität ist ein vielseitiger chemischer Ankerpunkt, der eine breite Palette von Umwandlungen in andere funktionelle Gruppen wie Amine, Carbonsäuren, Ketone und Heterocyclen ermöglicht.
Übersicht der Derivatisierungswege
Die chemische Reaktivität von 3,3,3-Trifluorpropionitril wird hauptsächlich durch die polare Kohlenstoff-Stickstoff-Dreifachbindung des Nitrils bestimmt. Die wichtigsten Derivatisierungsstrategien umfassen:
-
Reduktion: Die Umwandlung der Nitrilgruppe in ein primäres Amin.
-
Hydrolyse: Die Umwandlung des Nitrils in eine Carbonsäure.
-
Addition von Organometallreagenzien: Die Bildung von Ketonen durch Reaktion mit Grignard- oder Organolithiumreagenzien.
-
Cycloadditionsreaktionen: Die Synthese von heterocyclischen Ringen, insbesondere Tetrazolen, durch Reaktion mit Aziden.
Abbildung 1: Hauptderivatisierungswege von 3,3,3-Trifluorpropionitril.
Protokoll 1: Reduktion zu 3,3,3-Trifluorpropylamin
Die Reduktion der Nitrilgruppe ist ein fundamentaler Schritt zur Synthese von primären Aminen, die wichtige Bausteine für die Amid- und Sulfonamidbildung in der Wirkstoffentwicklung sind. Lithiumaluminiumhydrid (LiAlH₄) ist ein potentes Reduktionsmittel für diese Umwandlung.
Kausalität der experimentellen Entscheidungen:
-
Reagenz: LiAlH₄ ist ein starkes Hydrid-spendendes Reagenz, das in der Lage ist, die stabile C≡N-Dreifachbindung effizient zu reduzieren. Es wird im Überschuss verwendet, um eine vollständige Umwandlung sicherzustellen.
-
Lösungsmittel: Wasserfreies Tetrahydrofuran (THF) wird als Lösungsmittel verwendet, da es aprotisch ist und mit LiAlH₄ nicht reagiert, während es die Reaktanden gut löst.
-
Temperatur: Die Reaktion wird initial bei 0 °C durchgeführt, um die exotherme Reaktion zu kontrollieren, und dann bei Raumtemperatur zur Vervollständigung gebracht.
-
Aufarbeitung (Quenching): Die schrittweise Zugabe von Wasser, gefolgt von wässriger Natronlauge, ist eine Standardmethode (Fieser-Aufarbeitung), um überschüssiges LiAlH₄ sicher zu zersetzen und ausgefällte Aluminiumsalze zu erzeugen, die leicht abfiltriert werden können.[2][3]
Experimentelles Protokoll: LiAlH₄-Reduktion
Abbildung 2: Arbeitsablauf für die Reduktion von Nitril zu Amin.
Schritt-für-Schritt-Methode:
-
In einem trockenen 250-mL-Dreihalskolben, der mit einem Magnetrührer, einem Rückflusskühler und einem Stickstoffeinlass ausgestattet ist, wird eine Suspension von Lithiumaluminiumhydrid (1,5 Äquivalente) in wasserfreiem THF (10 Volumen) vorgelegt.
-
Der Kolben wird in einem Eisbad auf 0 °C abgekühlt.
-
Eine Lösung von 3,3,3-Trifluorpropionitril (1 Äquivalent) in wasserfreiem THF wird langsam zu der LiAlH₄-Suspension getropft.
-
Nach beendeter Zugabe wird das Eisbad entfernt und die Reaktionsmischung wird 4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach vollständiger Umsetzung wird die Mischung wieder auf 0 °C abgekühlt.
-
Zur Aufarbeitung wird nacheinander vorsichtig Wasser (1 Volumen), 10%ige wässrige Natriumhydroxidlösung (1,5 Volumen) und erneut Wasser (3 Volumen) zugegeben.[2]
-
Die resultierende Suspension wird 15 Minuten bei Raumtemperatur gerührt und dann durch ein Bett aus Celite filtriert. Der Filterkuchen wird mit Ethylacetat gewaschen.
-
Die Phasen des Filtrats werden getrennt, und die wässrige Phase wird erneut mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt, 3,3,3-Trifluorpropylamin, wird durch Säulenchromatographie gereinigt.
Alternative Methode: Die katalytische Hydrierung über Palladium auf Kohle (Pd/C) in Gegenwart einer Säure ist eine industriell relevantere und sicherere Alternative zu LiAlH₄, die oft hohe Selektivitäten für primäre Amine liefert.[4][5][6]
Protokoll 2: Hydrolyse zu 3,3,3-Trifluorpropionsäure
Die Hydrolyse von Nitrilen zu Carbonsäuren ist eine grundlegende Transformation in der organischen Synthese. 3,3,3-Trifluorpropionsäure ist ein wichtiger Baustein für die Synthese von Estern und Amiden.[1] Die Hydrolyse kann sowohl unter sauren als auch unter basischen Bedingungen durchgeführt werden, wobei die saure Katalyse oft bevorzugt wird, um die Handhabung des als Nebenprodukt entstehenden Ammoniaks als stabiles Ammoniumsalz zu erleichtern.
Kausalität der experimentellen Entscheidungen:
-
Katalysator: Starke Säuren wie Schwefelsäure oder Salzsäure protonieren das Stickstoffatom des Nitrils, was die Elektrophilie des Nitril-Kohlenstoffs erhöht und den nukleophilen Angriff von Wasser erleichtert.[7]
-
Temperatur: Erhöhte Temperaturen sind erforderlich, um die Aktivierungsenergie für die Hydrolyse der stabilen Nitril- und der intermediären Amidbindung zu überwinden.
-
Reaktionsmedium: Ein großer Überschuss an Wasser verschiebt das Gleichgewicht der reversiblen Hydrolyse in Richtung des Produkts.[7]
Experimentelles Protokoll: Saure Hydrolyse
Schritt-für-Schritt-Methode:
-
In einem 100-mL-Rundkolben, ausgestattet mit einem Magnetrührer und einem Rückflusskühler, wird 3,3,3-Trifluorpropionitril (1 Äquivalent) in einer 6 M wässrigen Salzsäurelösung (10 Volumen) suspendiert.
-
Die Mischung wird unter Rühren zum Rückfluss erhitzt (ca. 100-110 °C).
-
Die Reaktion wird für 12-24 Stunden unter Rückfluss gehalten, bis die Umsetzung des Ausgangsmaterials (überwacht durch GC-MS oder NMR einer aufgearbeiteten Probe) vollständig ist.
-
Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Diethylether oder Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und im Vakuum eingeengt.
-
Die resultierende 3,3,3-Trifluorpropionsäure kann durch Destillation oder Umkristallisation weiter gereinigt werden.
Tabelle 1: Physikalische Daten der Produkte
| Verbindung | Summenformel | Molmasse ( g/mol ) | Siedepunkt (°C) | Dichte (g/mL) |
| 3,3,3-Trifluorpropylamin | C₃H₆F₃N | 113.08 | 67-69 | 1.16 |
| 3,3,3-Trifluorpropionsäure | C₃H₃F₃O₂ | 128.05 | 145 | 1.45[1] |
Protokoll 3: Synthese von Trifluormethylketonen mittels Grignard-Reaktion
Die Addition von Grignard-Reagenzien an Nitrile ist eine klassische Methode zur Synthese von Ketonen. Diese Reaktion ermöglicht die Bildung einer neuen Kohlenstoff-Kohlenstoff-Bindung und die Umwandlung des Nitrils in eine Carbonylgruppe nach hydrolytischer Aufarbeitung des intermediären Imins.
Kausalität der experimentellen Entscheidungen:
-
Reagenz: Das Grignard-Reagenz (R-MgX) wirkt als starkes Nukleophil, das den elektrophilen Kohlenstoff der Nitrilgruppe angreift.
-
Zwischenprodukt: Die Reaktion stoppt nach der ersten Addition auf der Stufe des Imin-Magnesiumsalzes. Eine zweite Addition wird verhindert, da dies zu einem di-anionischen Stickstoff führen würde, was energetisch sehr ungünstig ist.
-
Hydrolyse: Die saure wässrige Aufarbeitung protoniert zunächst das Imin-Salz zum freien Imin, welches dann schnell zum Keton hydrolysiert wird.
Experimentelles Protokoll: Grignard-Addition
Abbildung 3: Allgemeiner Arbeitsablauf für die Synthese von Ketonen aus Nitrilen.
Schritt-für-Schritt-Methode:
-
In einem trockenen 250-mL-Dreihalskolben unter Stickstoffatmosphäre wird eine Lösung von 3,3,3-Trifluorpropionitril (1 Äquivalent) in wasserfreiem Diethylether (5 Volumen) vorgelegt und auf 0 °C gekühlt.
-
Eine Lösung des entsprechenden Grignard-Reagenzes (z.B. Phenylmagnesiumbromid, 1,1 Äquivalente) in Diethylether oder THF wird langsam über einen Tropftrichter zugegeben, wobei die Temperatur unter 5 °C gehalten wird.
-
Nach beendeter Zugabe wird die Mischung für 1-2 Stunden bei Raumtemperatur gerührt.
-
Die Reaktion wird durch langsame Zugabe zu gekühlter 1 M wässriger Salzsäure gequencht.
-
Die Mischung wird kräftig gerührt, bis alle Feststoffe gelöst sind.
-
Die organische Phase wird abgetrennt, und die wässrige Phase wird mit Diethylether extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und anschließend mit gesättigter Kochsalzlösung gewaschen, über Magnesiumsulfat getrocknet und im Vakuum eingeengt.
-
Das rohe Trifluormethylketon wird durch Vakuumdestillation oder Säulenchromatographie gereinigt.
Protokoll 4: [3+2]-Cycloaddition zur Synthese von 5-(2-Trifluormethylethyl)tetrazol
Die [3+2]-Cycloadditionsreaktion zwischen Nitrilen und Aziden ist der direkteste Weg zur Synthese von 5-substituierten 1H-Tetrazolen. Tetrazolringe sind wichtige Isostere für Carbonsäuren in der medizinischen Chemie und weisen eine verbesserte metabolische Stabilität und Lipophilie auf.
Kausalität der experimentellen Entscheidungen:
-
Reagenzien: Natriumazid (NaN₃) dient als Azidquelle. Die Reaktion wird oft durch die Zugabe einer Säure wie Ammoniumchlorid oder durch Katalysatoren wie Zink- oder Kupferverbindungen gefördert, um die Reaktivität des Nitrils zu erhöhen.
-
Lösungsmittel: Dimethylformamid (DMF) ist ein polares aprotisches Lösungsmittel, das die Reaktanden gut löst und die Reaktion bei erhöhten Temperaturen ermöglicht.
-
In-situ-Generierung: In einigen Fällen wird das reaktivere Trifluoracetonitril in situ erzeugt und reagiert dann mit dem Azid.[2] Ein ähnlicher Ansatz kann für TFPN in Betracht gezogen werden.
Experimentelles Protokoll: Tetrazolsynthese
Schritt-für-Schritt-Methode:
-
In einem 100-mL-Rundkolben werden 3,3,3-Trifluorpropionitril (1 Äquivalent), Natriumazid (1,5 Äquivalente) und Ammoniumchlorid (1,5 Äquivalente) in DMF (5 Volumen) suspendiert.
-
Die Reaktionsmischung wird unter Rühren auf 100-120 °C erhitzt und für 12-24 Stunden bei dieser Temperatur gehalten.
-
Nach dem Abkühlen auf Raumtemperatur wird die Mischung in Wasser gegossen und mit 6 M Salzsäure angesäuert (pH 1-2).
-
Das Produkt wird mit Ethylacetat extrahiert.
-
Die vereinigten organischen Extrakte werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das rohe 5-(2-Trifluormethylethyl)tetrazol wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Tabelle 2: Zusammenfassung der Derivatisierungsreaktionen
| Reaktionstyp | Reagenzien | Produktfunktionalität | Wichtige Bedingungen |
| Reduktion | LiAlH₄ oder H₂/Pd-C | Primäres Amin | Aprotisches Lösungsmittel (THF), 0°C bis RT |
| Hydrolyse | H₂O, H⁺ oder OH⁻ | Carbonsäure | Wässrige Säure/Base, Rückfluss |
| Grignard-Addition | R-MgX, dann H₃O⁺ | Keton | Wasserfreier Ether/THF, 0°C bis RT |
| [3+2] Cycloaddition | NaN₃, NH₄Cl | Tetrazol | DMF, 100-120°C |
Zusammenfassung und Ausblick
3,3,3-Trifluorpropionitril ist ein äußerst nützlicher C3-Baustein für die Synthese von trifluormethylierten Verbindungen. Die hier vorgestellten Protokolle zur Umwandlung in primäre Amine, Carbonsäuren, Ketone und Tetrazole demonstrieren die synthetische Vielseitigkeit der Nitrilgruppe. Diese Derivate dienen als wertvolle Zwischenprodukte für die Entdeckung und Entwicklung neuer Pharmazeutika und Agrochemikalien. Die vorgestellten Methoden sind robust und skalierbar und bieten eine solide Grundlage für weitere synthetische Explorationen.
Referenzen
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from --INVALID-LINK--
-
Penfluor. (2025). 3,3,3-Trifluoropropionic Acid: Comprehensive Overview and Applications. Retrieved from --INVALID-LINK--
-
Deng, J., Lin, L., Zhang, Y., Yao, X., Zhang, J., Lin, J.-H., Yi, W., Zheng, X., & Xiao, J.-C. (2025). Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. Journal of Fluorine Chemistry, 283-284, 110427.
-
Hegedűs, L., Szöllősy, Á., & Tungler, A. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(10), 5487–5497.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Workup [chem.rochester.edu]
- 4. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: 3,3,3-Trifluoropropionitrile as a Versatile Precursor for the Synthesis of Fluorinated Amines
Introduction: The Strategic Value of Trifluoromethylated Amines in Modern Chemistry
The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds is a cornerstone of modern drug discovery and materials science.[1][2] This moiety imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] Aliphatic amines containing the CF₃ group are particularly valuable motifs, yet their synthesis can be challenging.[1] 3,3,3-Trifluoropropionitrile (CAS 20530-38-5) emerges as a powerful and versatile C3 building block, providing a direct and efficient entry point to a variety of valuable trifluoromethylated amines.
This technical guide provides detailed protocols and expert insights for the synthetic transformation of this compound into primary and more complex substituted fluorinated amines. The methodologies are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this key precursor in their synthetic programs.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 20530-38-5 | [4] |
| Molecular Formula | C₃H₂F₃N | [4] |
| Molecular Weight | 109.05 g/mol | [4][5] |
| Appearance | Clear Liquid | [4] |
| Boiling Point | 92 °C | [5][6] |
| Density | 1.279 g/mL | [5][6] |
| Refractive Index | 1.3045 | [5][6] |
Core Synthetic Transformations & Protocols
Two primary synthetic pathways are detailed below: the direct reduction to the foundational primary amine and a tandem nucleophilic addition-reduction for creating structurally diverse amines.
Pathway 1: Catalytic Hydrogenation to 3,3,3-Trifluoropropylamine
The most direct transformation is the reduction of the nitrile functionality to a primary amine, yielding 3,3,3-trifluoropropylamine (CAS 460-39-9).[7] This amine is a critical building block in its own right. Catalytic hydrogenation using Raney® Nickel is a robust and widely adopted method for this conversion due to its high activity and selectivity.[8]
Causality Behind Experimental Choices:
-
Catalyst: Raney Nickel is highly effective for nitrile hydrogenation. Its porous, high-surface-area structure provides numerous active sites for hydrogen adsorption and reaction.[8]
-
Solvent: A protic solvent like ethanol is typically used. For nitriles prone to forming side products, the inclusion of an acidic medium like acetic acid can protonate the intermediate imine, disfavoring its condensation with the final amine product.[9]
-
Hydrogen Source: A hydrogen balloon is sufficient for lab-scale reactions, providing a simple and effective means of maintaining a positive hydrogen atmosphere.
-
Temperature: The reaction is often initiated at a reduced temperature (5-10 °C) to control the initial exotherm and then allowed to proceed at room temperature.
dot
Caption: Catalytic hydrogenation workflow.
Detailed Experimental Protocol: Synthesis of 3,3,3-Trifluoropropylamine
Safety Precaution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under solvent at all times.[9] Hydrogen gas is flammable. This procedure must be conducted by trained personnel in a well-ventilated fume hood.
-
Reactor Setup: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (5.45 g, 50 mmol).
-
Solvent Addition: Under an inert atmosphere (Argon or Nitrogen), add 50 mL of ethanol (or a 4:1 mixture of ethanol:acetic acid).
-
Catalyst Addition: Carefully add a slurry of Raney® Nickel (approx. 0.5 g, wet weight) in ethanol to the reaction mixture.
-
Scientist's Note: The catalyst should be added carefully to avoid splashing. Never allow the Raney® Nickel to dry out.[9]
-
-
Hydrogenation Setup: Seal one neck of the flask. To the second neck, attach a three-way stopcock connected to a vacuum line and a hydrogen-filled balloon.
-
Purge Cycle: Cool the flask in an ice bath (5-10 °C). Carefully evacuate the flask atmosphere using the vacuum line and then backfill with hydrogen from the balloon. Repeat this purge cycle 3-4 times to ensure an inert, hydrogen-rich atmosphere.
-
Reaction: Allow the reaction to stir vigorously under the positive pressure of the hydrogen balloon. Let the reaction warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: a. Carefully purge the flask with an inert gas (Argon or Nitrogen) to remove excess hydrogen. b. The Raney® Nickel catalyst must be filtered off. This is the most hazardous step. Filter the mixture through a pad of Celite®. CRITICAL: Do not allow the filter cake to run dry. Keep it wet with solvent at all times. c. Immediately after filtration, quench the filter cake by submerging it in a large volume of water in a designated waste container. d. Concentrate the filtrate under reduced pressure to remove the solvent. e. The resulting crude amine can be purified by distillation to yield pure 3,3,3-trifluoropropylamine.
| Parameter | Condition | Expected Outcome |
| Temperature | 5 °C to Room Temp. | Controlled reaction rate |
| Pressure | ~1 atm (H₂ balloon) | Sufficient for lab-scale reduction |
| Catalyst Load | ~10 wt% | Efficient conversion |
| Typical Yield | 75-90% | High conversion to primary amine |
Pathway 2: One-Pot Grignard Addition & Reduction to Substituted Primary Amines
To generate more complex amines with substitution at the α-carbon (relative to the amine), a two-step, one-pot sequence involving nucleophilic addition followed by reduction is highly effective. A Grignard reagent adds to the electrophilic nitrile carbon to form an intermediate imine, which is then reduced in situ.[3][10]
Causality Behind Experimental Choices:
-
Grignard Reagent: This powerful organometallic nucleophile readily attacks the nitrile carbon, forming a new carbon-carbon bond. The reaction is typically performed in an ethereal solvent like THF or diethyl ether to maintain the reagent's stability and solubility.[11]
-
In-situ Reduction: Traditional methods might reduce the intermediate imine with harsh reagents like LiAlH₄.[3] However, a safer and more practical approach uses an alcohol (e.g., isopropanol) as a proton source to first generate the free imine from the magnesium complex, followed by reduction with an alkali metal like sodium.[3] This avoids the isolation of the intermediate imine and the hazards associated with metal hydrides.
dot
Caption: One-pot Grignard addition-reduction workflow.
Detailed Experimental Protocol: One-Pot Synthesis of α-Substituted-3,3,3-trifluoropropylamines
Safety Precaution: Grignard reagents are highly reactive with water and protic solvents. Sodium metal reacts violently with water. All operations must be conducted under a strictly anhydrous, inert atmosphere.
-
Reactor Setup: Flame-dry a 250 mL three-necked round-bottom flask under vacuum and backfill with Argon. Equip the flask with a magnetic stir bar, a dropping funnel, and a rubber septum.
-
Initial Charge: To the flask, add this compound (5.45 g, 50 mmol) and 100 mL of anhydrous diethyl ether or THF via cannula. Cool the flask to 0 °C in an ice bath.
-
Grignard Addition (Step 1): Charge the dropping funnel with the Grignard reagent (e.g., Phenylmagnesium bromide, 55 mmol, 1.1 eq) in its ethereal solvent. Add the Grignard solution dropwise to the stirred nitrile solution over 30 minutes, maintaining the temperature at 0 °C.
-
Complex Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until analysis shows consumption of the nitrile. This forms the intermediate imine-magnesium complex.[10]
-
In-situ Reduction (Step 2): a. Cool the reaction mixture back to 0 °C. b. Slowly add anhydrous isopropanol (150 mL) via cannula. This serves to protonate the imine complex.[3] c. In small, carefully cut pieces, add sodium metal (3.45 g, 150 mmol, 3.0 eq) to the reaction mixture over 1 hour, ensuring the temperature does not exceed 25 °C. Vigorous hydrogen evolution will be observed.
-
Reaction Completion: Stir the reaction at room temperature overnight.
-
Work-up: a. Carefully quench the reaction by slowly adding methanol to consume any unreacted sodium, followed by the slow, dropwise addition of water. b. Add 1 M NaOH solution until the inorganic salts dissolve. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation to yield the desired substituted primary amine.
| Parameter | Condition (Step 1) | Condition (Step 2) |
| Reagents | Grignard (1.1 eq) | Isopropanol, Na metal (3.0 eq) |
| Solvent | Anhydrous THF/Ether | Anhydrous Isopropanol/Ether |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Yield | 60-80% (overall) | High conversion to substituted amine |
Safety & Handling
Working with this compound and its associated reagents requires strict adherence to safety protocols.
-
This compound: This compound is toxic if swallowed, fatal in contact with skin, and harmful if inhaled.[12] It is also a flammable liquid.[12] Always handle in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a flame-resistant lab coat.
-
Raney® Nickel: As noted, it is pyrophoric when dry.[9] Always handle as a slurry and ensure it remains wetted. Deactivate spent catalyst immediately after filtration by quenching in water.
-
Grignard Reagents & Sodium Metal: These are extremely water-reactive. Ensure all glassware is rigorously dried and all operations are performed under an inert atmosphere (Argon or Nitrogen).
Conclusion
This compound is a highly valuable precursor for accessing a range of trifluoromethylated amines. The direct catalytic hydrogenation provides a straightforward route to the foundational 3,3,3-trifluoropropylamine, while the one-pot Grignard addition-reduction sequence opens a gateway to more complex, substituted primary amines. The protocols described herein are robust and scalable, providing medicinal and materials chemists with reliable methods to incorporate the advantageous trifluoromethyl group into their target molecules, thereby accelerating research and development efforts.
References
- 1. US8496892B2 - Hydrogenation process for fluorocarbons - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3,3-Trifluoropropyne | C3HF3 | CID 69578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. amt.uk [amt.uk]
- 7. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. JPS625925A - Method for promoting Raney-nickel catalysts - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,3,3-Trifluoropropionitrile Synthesis
Welcome to the technical support center for the synthesis of 3,3,3-Trifluoropropionitrile. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical fluorinated building block. Here, we will address common challenges and provide in-depth, field-proven insights to guide your experimental work.
Section 1: Troubleshooting Guide
Low yields in the synthesis of this compound can often be traced back to a few key areas. This table provides a quick-reference guide to common issues, their probable causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or poisoned catalyst.- Insufficient reaction temperature.- Poor quality of starting materials (e.g., presence of moisture).- Incorrect stoichiometry of reagents. | - Use fresh or reactivated catalyst. Consider using a phase-transfer catalyst for enhanced reactivity.- Gradually increase the reaction temperature while monitoring for side product formation.- Ensure all reagents and solvents are anhydrous.- Carefully verify the molar ratios of all reactants. |
| Formation of Side Products | - Acetal formation from alcohol by-products.- Polymerization of starting materials or product.- Hydrolysis of the nitrile group. | - In reactions generating alcohol, consider adding an "acceptor" like a long-chain alkanoic acid to trap the alcohol.- Optimize reaction temperature and time to minimize polymerization.- Maintain anhydrous conditions to prevent hydrolysis of the nitrile. |
| Difficult Product Isolation/Purification | - Boiling point of the product is close to that of impurities or solvent.- Product instability during distillation. | - Employ fractional distillation with a high-efficiency column.- Consider azeotropic distillation to remove water or other impurities.- For thermally sensitive products, use vacuum distillation at a lower temperature. |
| Inconsistent Yields Between Batches | - Variations in catalyst activity.- Inconsistent reaction conditions (temperature, pressure, stirring rate).- Impurities in starting materials. | - Standardize catalyst preparation and handling procedures.- Implement strict process controls for all reaction parameters.- Use starting materials from a reliable source with consistent purity. |
Section 2: Frequently Asked Questions (FAQs)
This section delves deeper into specific questions you may have during your synthesis, providing detailed explanations and protocols.
Q1: What are the most common synthetic routes to this compound, and what are their respective advantages and disadvantages?
There are several established methods for synthesizing this compound. The choice of route often depends on the available starting materials, scale of the reaction, and desired purity.
-
Hydrocyanation of 2,2,2-Trifluoroethylene: This is a direct and atom-economical method. However, it involves the use of highly toxic hydrogen cyanide (HCN) and requires a transition-metal catalyst, typically based on nickel or palladium. Achieving high regioselectivity can also be a challenge. Recent advancements have focused on "transfer hydrocyanation" methods that use safer cyanide sources.
-
Dehydration of 3,3,3-Trifluoropropionamide: This is a classical method for nitrile synthesis. The primary challenge lies in the synthesis of the
Technical Support Center: Synthesis of 3,3,3-Trifluoropropionitrile
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,3,3-Trifluoropropionitrile. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable fluorinated building block. We will address common challenges, side reactions, and troubleshooting strategies in a practical, question-and-answer format, grounded in established chemical principles.
Introduction: The Challenge of Synthesizing this compound
This compound (TFPN) is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its potent electron-withdrawing trifluoromethyl group imparts unique properties to target molecules. However, this same group also introduces specific synthetic challenges. The primary difficulties arise from the activation of the α- and β-positions, making the molecule susceptible to specific side reactions that can complicate synthesis and purification. This guide provides expert insights into anticipating and mitigating these issues.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of TFPN, categorized by general reaction type.
Category 1: Issues in Nucleophilic Addition & Hydrocyanation Routes
These routes often involve the addition of a cyanide source to a trifluoromethyl-activated alkene, such as α-(trifluoromethyl)styrene or a related substrate.[1]
Question 1: My hydrocyanation reaction is clean but the yield is very low. What are the most likely causes?
Answer: Low yields in hydrocyanation reactions for TFPN synthesis, especially those using reagents like TMSCN with a base catalyst, often stem from a few critical factors:[1]
-
Insufficient Base Strength: The choice of base is crucial. For less activated substrates, a mild base like cesium carbonate may not be sufficient to promote the reaction. Electron-donating groups on the starting alkene can decrease its reactivity, necessitating a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]
-
Catalyst Inactivity: If using a transition-metal-catalyzed approach, ensure the catalyst is fresh and active. Catalyst poisoning by impurities (e.g., sulfur or water) in the starting materials or solvent is a common problem.
-
Moisture Contamination: The presence of water can hydrolyze the cyanide source (e.g., TMSCN) and interfere with the catalytic cycle. It is imperative to use anhydrous solvents and reagents and conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).[2]
Troubleshooting Workflow:
-
Verify Starting Material Purity: Analyze your trifluoromethyl-alkene starting material by NMR or GC-MS to check for impurities.
-
Solvent & Reagent Anhydrousness: Use freshly distilled, anhydrous solvents. If using a base like triethylamine, ensure it is dried over CaH₂ or KOH.[2]
-
Optimize Base: If using a mild base with an unreactive substrate, switch to a stronger base like DBU. Perform a small-scale screen of different bases to find the optimal conditions.
-
Degas the Reaction Mixture: Before adding the cyanide source, degas the solvent and reagent mixture to remove dissolved oxygen, which can degrade some catalysts and reagents.[2]
Question 2: I'm observing significant quantities of a side product that appears to have lost one or more fluorine atoms. What is causing this defluorination and how can I stop it?
Answer: Defluorination is a known challenge when working with trifluoromethyl groups, particularly in the presence of strong bases or nucleophiles.[3] The electron-withdrawing nature of the CF₃ group makes the β-protons acidic, and under certain conditions, this can lead to an elimination pathway (β-fluoride elimination) to generate a difluoroalkene.
Causality: The mechanism often involves the formation of a carbanion intermediate. If this intermediate is sufficiently stable and the conditions are right (e.g., strong base, elevated temperature), it can eliminate a fluoride ion. This is particularly problematic in reactions aiming for C-C bond formation adjacent to the CF₃ group.[3]
Mitigation Strategies:
-
Control Basicity: Use the mildest base possible that still effectively promotes the desired reaction. Non-nucleophilic, sterically hindered bases are often preferred.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Defluorination side reactions often have a higher activation energy than the desired pathway and become more prominent at elevated temperatures.
-
Choice of Nucleophile: Use "soft" nucleophiles when possible, as they are less likely to induce elimination pathways compared to "hard," highly basic nucleophiles.
Category 2: Issues in Dehydration of 3,3,3-Trifluoropropionamide
A common final step in some synthetic sequences is the dehydration of the corresponding amide to the nitrile.
Question 1: My dehydration reaction is incomplete, leaving a difficult-to-separate mixture of the starting amide and the product nitrile. How can I improve the conversion?
Answer: Incomplete conversion during the dehydration of 3,3,3-trifluoropropionamide is typically due to an insufficiently powerful dehydrating agent, suboptimal temperature, or the accumulation of water, which can drive the reverse reaction (hydrolysis).
Improving Conversion:
-
Choice of Dehydrating Agent: The effectiveness of dehydrating agents varies significantly. For a relatively stable amide like this, stronger reagents are often required.
-
Temperature and Water Removal: Many dehydration reactions are equilibrium processes. Driving the reaction to completion often requires heating and removing the water as it is formed, for instance, by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene).
Data Table: Common Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Side Reactions |
| Phosphorus Pentoxide (P₂O₅) | Heat in solvent-free or high-boiling solvent | Very powerful, high-yielding | Highly exothermic, can be difficult to handle, can lead to charring at high temperatures. |
| Thionyl Chloride (SOCl₂) | Reflux, often with a base like pyridine | Forms gaseous byproducts (SO₂, HCl) which are easily removed. | Can be harsh; residual acid can hydrolyze the product nitrile during workup. |
| Trifluoroacetic Anhydride (TFAA) | Room temp or mild heat, often with pyridine/Et₃N | Highly effective, mild conditions. | Expensive; requires careful handling. |
| Burgess Reagent | Mild heat (e.g., reflux in THF) | Very mild, high functional group tolerance. | Expensive, stoichiometry must be precise. |
Question 2: My final product is contaminated with 3,3,3-Trifluoropropionic acid. Where is this coming from?
Answer: The formation of 3,3,3-Trifluoropropionic acid is almost always the result of nitrile hydrolysis. The trifluoromethyl group makes the nitrile carbon highly electrophilic and thus more susceptible to hydrolysis than many other nitriles.
Sources of Hydrolysis:
-
Workup Conditions: Quenching the reaction with water or performing an aqueous workup under acidic or basic conditions can easily hydrolyze the product. If an acidic or basic workup is necessary, it should be performed cold and quickly.[4]
-
Contaminated Reagents: Using wet solvents or reagents in the final purification steps (e.g., chromatography with non-anhydrous solvents) can cause hydrolysis on the column.
-
Storage: this compound should be stored under anhydrous conditions. Exposure to atmospheric moisture over time can lead to degradation.
Preventative Measures:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve filtering off solid byproducts and directly distilling the crude product under vacuum.[5]
-
Neutralize Carefully: If an aqueous workup is unavoidable, ensure the pH is kept as close to neutral as possible.
-
Proper Storage: Store the purified product over molecular sieves or under an inert atmosphere in a sealed container.
Part 2: Visualization of Reaction & Troubleshooting Logic
To better understand the interplay of desired and undesired pathways, the following diagrams illustrate the chemical logic.
Reaction Pathway Diagram
Caption: Key reaction pathways and common side reactions in TFPN synthesis.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting TFPN synthesis issues.
Part 3: Experimental Protocol Example
Protocol: Rigorous Exclusion of Moisture for Sensitive Reactions
This protocol is critical for preventing hydrolysis and other moisture-sensitive side reactions.[2]
Objective: To set up a reaction under a dry, inert atmosphere.
Materials:
-
Schlenk flask or three-neck round-bottom flask
-
Rubber septa
-
Condenser (if refluxing)
-
Magnetic stir bar
-
Source of dry inert gas (Nitrogen or Argon) with a bubbler
-
Schlenk line or manifold
-
Heat gun or oven
-
Anhydrous solvents and reagents
Procedure:
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (flask, stir bar, condenser).
-
Dry the assembled glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum using a heat gun until all visible moisture is gone.
-
Allow the glassware to cool to room temperature under a positive pressure of dry inert gas.
-
-
Reagent & Solvent Preparation:
-
Use freshly distilled anhydrous solvents. Solvents stored over molecular sieves should be used promptly after opening.
-
Ensure all liquid reagents are handled via dry syringes.
-
Solid reagents should be dried in a vacuum oven and handled in a glovebox or under a positive stream of inert gas.
-
-
Reaction Setup:
-
Add solid reagents to the cooled, inerted flask under a positive pressure of argon or nitrogen.
-
Seal the flask with septa.
-
Add anhydrous solvents and liquid reagents via syringe through the septum.
-
If necessary, perform freeze-pump-thaw cycles (typically three) to thoroughly degas the solvent.[2]
-
-
Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the gas outlet.
-
Monitor the reaction by TLC or GC by withdrawing aliquots with a dry syringe.
-
References
Technical Support Center: Purification of 3,3,3-Trifluoropropionitrile by Distillation
Welcome to the technical support center for the purification of 3,3,3-Trifluoropropionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the distillation of this valuable fluorinated intermediate. Here, we address common challenges through troubleshooting guides and frequently asked questions, ensuring you can achieve the highest purity with confidence and safety.
Part 1: Foundational Knowledge
Before proceeding to the distillation protocol, it is crucial to understand the physicochemical properties of this compound that govern its purification.
Key Physicochemical Properties
| Property | Value | Significance for Distillation |
| Molecular Formula | C₃H₂F₃N | - |
| Molecular Weight | 109.05 g/mol [1] | Affects volatility and diffusion rates. |
| Boiling Point | ~92°C (at atmospheric pressure)[1][2] | This is the primary parameter for setting distillation temperature. The relatively low boiling point allows for standard distillation, but care must be taken to avoid losses. |
| Density | 1.279 g/cm³[1] | Useful for calculating mass from volume and for phase separation if applicable. |
| Thermal Stability | Prone to decomposition at elevated temperatures. | Fractional distillation under reduced pressure is often employed to lower the boiling point and minimize thermal degradation[1]. |
Part 2: Recommended Purification Protocol: Fractional Distillation
Fractional distillation is the preferred method for achieving high-purity this compound, as it provides superior separation of components with close boiling points compared to simple distillation[3]. Industrial-scale operations often utilize reduced pressure to enhance separation and prevent decomposition[1].
Experimental Protocol: Lab-Scale Fractional Distillation (Reduced Pressure)
This protocol outlines a standard procedure for purifying crude this compound on a laboratory scale.
Safety First: this compound is a flammable liquid and is toxic if swallowed, fatal in contact with skin, and harmful if inhaled[4]. All operations must be conducted inside a certified chemical fume hood. Full personal protective equipment (PPE), including impermeable gloves, safety glasses with side shields, and a lab coat, is mandatory[4][5]. An eyewash station and safety shower must be readily accessible[5][6].
Apparatus Setup:
-
Assemble the Distillation Apparatus: Set up a fractional distillation apparatus as shown in the workflow diagram below. Use a round-bottom flask of appropriate size (do not fill more than two-thirds full).
-
Fractionating Column: Pack a fractionating column (e.g., Vigreux or packed with Raschig rings or steel wool) to increase the surface area for vapor-liquid equilibria, which enhances separation efficiency[3][7].
-
Thermometer Placement: Position the thermometer or temperature probe so that the top of the bulb is level with the bottom of the side-arm leading to the condenser[3][8]. This ensures an accurate reading of the vapor temperature.
-
Condenser and Vacuum: Connect the condenser to a circulating chiller with the coolant flowing in from the bottom and out at the top[3]. Connect the vacuum adapter to a vacuum pump with a cold trap in between to protect the pump.
-
Receiving Flask: Use a multi-limb receiving flask (a "cow" adapter) to allow for the collection of different fractions without breaking the vacuum. Cool the receiving flask in an ice bath to minimize loss of the volatile product[3].
Distillation Procedure:
-
Charge the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuate the System: Slowly and carefully evacuate the system to the desired pressure (e.g., 6-75 kPa)[1].
-
Heating: Begin heating the distillation flask gently using a heating mantle. The thermal bath should be set approximately 20-30°C higher than the expected boiling point of the liquid at that pressure[9].
-
Equilibration: Allow the system to equilibrate. You will observe a ring of condensate slowly rising up the fractionating column[3]. If the ring stalls, you may need to increase the heat slightly or insulate the column with glass wool or aluminum foil to prevent heat loss[3][7].
-
Collect Fractions:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities. The temperature will be unstable during this phase.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound at the working pressure (e.g., 70-75°C at 6-75 kPa)[1], switch to a new receiving flask to collect the pure product.
-
Final Fraction: A significant drop or a sharp rise in temperature indicates that the main component has distilled over. Stop the distillation before the flask boils to dryness to avoid the concentration of potentially explosive residues.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air into the apparatus.
Workflow for Fractional Distillation
Caption: A step-by-step workflow for the fractional distillation of this compound.
Part 3: Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the distillation process.
Q1: The temperature at the distillation head is fluctuating wildly and won't stabilize. What's wrong?
Answer: This is a common issue that typically points to one of three problems:
-
Improper Thermometer Placement: The thermometer bulb might be too high, preventing it from being continuously bathed in the vapor of the distilling liquid. Ensure the top of the bulb is level with the bottom of the condenser arm[3][8].
-
Presence of Multiple Components: If your crude material is a mixture of several compounds with close boiling points, the temperature may fluctuate as different components vaporize. This is often seen during the fore-run. The temperature should stabilize once the main component begins to distill.
-
Uneven Heating (Bumping): The liquid in the distillation flask may be "bumping" (boiling violently and unevenly) due to superheating. This sends slugs of liquid and vapor up the column, causing temperature swings. Ensure you have added fresh boiling chips or are using vigorous magnetic stirring.
Q2: My distillation is proceeding very slowly, or the vapor condensate ring has stopped rising in the column. What should I do?
Answer: This indicates that there is insufficient energy to drive the vapor up the column to the condenser.
-
Insufficient Heating: The heating mantle may be set too low. Gradually increase the temperature of the heating mantle until a steady distillation rate of 1-2 drops per second is achieved[3].
-
Excessive Heat Loss: The column may be losing too much heat to the surrounding environment, especially if it is long. Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss and allow the vapor to reach the condenser[3][7].
-
Vacuum is Too High (Pressure Too Low): If the pressure is too low, the boiling point might be below the temperature of the condenser water. This would cause all the vapor to condense and fall back into the flask. Try reducing the vacuum slightly.
Q3: My purified product has a low yield. Where did it go?
Answer: Loss of product can occur at several stages:
-
Leaks in the System: Check all glass joints for leaks, especially under vacuum. Leaks can allow your product vapor to escape. Ensure all joints are properly greased (if appropriate for your system) and securely clamped.
-
Hold-up in the Apparatus: A significant amount of material can be lost as a thin film coating the inside of the large surface area of the fractionating column and condenser. Using smaller glassware for smaller scales can help minimize this "hold-up"[9].
-
Overly Aggressive Fore-run Cut: You may have discarded too much of the initial fraction. If the temperature was stable during the fore-run, it's possible some of your product was collected with the low-boiling impurities.
-
Decomposition: If the heating temperature was too high or the distillation was prolonged, thermal decomposition could have occurred. This is a key reason for using reduced pressure distillation[1][9].
Q4: The distillate is cloudy. What does this mean?
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low purity in the distilled this compound.
Part 4: Purity Analysis
After distillation, it is essential to verify the purity of the collected fractions. A multi-technique approach is recommended for comprehensive characterization.
| Analytical Technique | Primary Use & Information Gained | Common Impurities Detected |
| Gas Chromatography (GC) | The primary method for assessing purity and detecting volatile impurities. Provides quantitative data based on peak area percentage. | Residual solvents, unreacted starting materials, low-boiling byproducts. |
| ¹⁹F NMR Spectroscopy | Confirms the identity of the product and detects any fluorine-containing impurities. The ¹⁹F NMR spectrum shows a characteristic signal at δ = -64.3 ppm[1]. | Other organofluorine compounds. |
| ¹H & ¹³C NMR Spectroscopy | Provides structural confirmation of the molecule. | Can help identify non-fluorinated impurities if they are present in sufficient concentration. |
| Mass Spectrometry (MS) | Typically coupled with GC (GC-MS), it helps in the identification of unknown impurity peaks by providing their mass-to-charge ratio. | A wide range of volatile organic impurities[11]. |
Part 5: Frequently Asked Questions (FAQs)
Q1: Do I need to use fractional distillation, or is simple distillation sufficient? A: Fractional distillation is strongly recommended. It provides a much better separation of liquids with close boiling points[3]. Unless you are certain that your crude product contains only non-volatile impurities (like salts or polymers), fractional distillation will yield a product of significantly higher purity.
Q2: What are the common impurities in crude this compound? A: Common impurities depend on the synthetic route. If synthesized from 3,3,3-trifluoropropionic acid, you might have unreacted starting material[1]. If from 3,3,3-trifluoropropionaldehyde, you could have byproducts like trimers or oxidation products[12]. Residual solvents from the reaction or workup are also common.
Q3: Is this compound stable during storage? A: While reasonably stable, it should be stored in a tightly sealed container in a cool, well-ventilated place, away from ignition sources and strong oxidizing agents[5]. Long-term storage may lead to slow decomposition or polymerization, so it is best to re-analyze the purity if it has been stored for an extended period.
Q4: What safety precautions are most critical when handling this compound? A: The most critical precautions are to prevent skin contact and inhalation. This compound is classified as fatal in contact with skin[4]. Always handle it within a fume hood and wear appropriate PPE, including double gloves if necessary. Ensure there is an emergency plan and that all lab personnel are aware of the hazards[4][13].
References
- 1. Buy this compound | 20530-38-5 [smolecule.com]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. Purification [chem.rochester.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. sciencing.com [sciencing.com]
- 8. youtube.com [youtube.com]
- 9. How To [chem.rochester.edu]
- 10. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]
- 13. synquestlabs.com [synquestlabs.com]
Technical Support Center: Catalyst Deactivation in 3,3,3-Trifluoropropionitrile Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3,3,3-Trifluoropropionitrile. This guide is designed to provide in-depth technical assistance for troubleshooting catalyst deactivation, a common challenge in the hydrogenation of this fluorinated nitrile. By understanding the underlying causes and implementing targeted solutions, you can enhance the efficiency, reproducibility, and longevity of your catalytic processes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation during the hydrogenation of this compound.
Q1: What are the most common signs of catalyst deactivation in my this compound hydrogenation reaction?
A1: The primary indicators of catalyst deactivation include:
-
Decreased Reaction Rate: A noticeable slowdown in the consumption of starting material or formation of the desired product.
-
Reduced Selectivity: An increase in the formation of byproducts, such as secondary or tertiary amines, or products from hydrodefluorination.
-
Incomplete Conversion: The reaction stalls before all the this compound is consumed, even with extended reaction times or increased hydrogen pressure.
-
Changes in Reaction Parameters: The need to use higher temperatures or pressures to achieve the same level of conversion as with a fresh catalyst.
-
Visual Changes in the Catalyst: The catalyst may change color, for instance, darkening due to coke formation.
Q2: What are the primary causes of catalyst deactivation when working with a fluorinated substrate like this compound?
A2: The presence of the trifluoromethyl group introduces specific challenges. The main causes of deactivation are:
-
Poisoning:
-
Fluoride Poisoning: The strong carbon-fluorine bonds can be cleaved under harsh reaction conditions, releasing fluoride ions (F⁻). These ions can adsorb onto the active metal sites or the support material, blocking access for the reactants.[1][2] The interaction of fluoride with supports like alumina can also alter the support's acidity and the metal-support interaction, impacting catalytic activity.[3]
-
Product Inhibition: The desired amine product can coordinate with the active metal centers, particularly with catalysts like rhodium, acting as a poison.[4]
-
Impurities: Trace impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds, water) can irreversibly poison noble metal catalysts.[4][5]
-
-
Fouling:
-
Coke Formation: Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking active sites and pores. This is often indicated by a darkening of the catalyst.[6][7][8]
-
Polymerization: Side reactions can lead to the formation of oligomeric or polymeric materials that coat the catalyst surface.[9]
-
-
Thermal Degradation (Sintering):
-
Leaching:
Q3: Which catalysts are most susceptible to deactivation in this reaction?
A3: While catalyst choice is highly reaction-specific, some general trends are observed:
-
Raney-type catalysts (e.g., Raney Ni, Raney Co): These are susceptible to poisoning by impurities and can deactivate in the absence of additives like sodium hydroxide.[9] They are also prone to deactivation by the formation of oligomeric secondary amines on the surface.[9]
-
Palladium (Pd) catalysts: Pd is a commonly used catalyst for hydrogenation but can be susceptible to sintering and leaching, especially at elevated temperatures.[10]
-
Platinum (Pt) and Rhodium (Rh) catalysts: These are also effective but can be prone to product inhibition.[4][12]
-
Nickel (Ni) catalysts: Supported nickel catalysts are a cost-effective option but can be more prone to deactivation at high temperatures compared to noble metals.[13] Carbon-coated nickel catalysts have shown enhanced stability against agglomeration and leaching.[14]
Q4: Can I regenerate a deactivated catalyst used in this compound hydrogenation?
A4: In some cases, yes. The success of regeneration depends on the deactivation mechanism:
-
Fouling (Coking): Deactivation due to coke formation is often reversible through controlled oxidation (calcination) to burn off the carbonaceous deposits.[6][8]
-
Poisoning: Reversible poisoning may sometimes be addressed by washing the catalyst or by a specific chemical treatment. For fluoride poisoning, treatment with a basic solution may help to remove adsorbed fluoride ions.[15]
-
Sintering and Leaching: These are generally considered irreversible deactivation mechanisms.[7][10]
Part 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving catalyst deactivation issues.
Guide 1: Diagnosing the Cause of Catalyst Deactivation
A logical workflow is crucial for identifying the root cause of catalyst deactivation.
Workflow for Diagnosing Catalyst Deactivation
Caption: A systematic workflow for diagnosing the cause of catalyst deactivation.
Experimental Protocols for Catalyst Characterization
-
Protocol 1: Visual Inspection and Basic Checks
-
Carefully recover the catalyst from the reaction mixture.
-
Observe any changes in color. A darkening of the catalyst often suggests coke formation.[8]
-
Check for any physical changes, such as powdering of pellets, which could indicate mechanical stress.
-
-
Protocol 2: Surface Area and Porosity Analysis (BET)
-
Dry the spent catalyst thoroughly under vacuum.
-
Perform a Brunauer-Emmett-Teller (BET) analysis to determine the specific surface area.
-
Compare the result with the surface area of the fresh catalyst. A significant reduction suggests sintering or pore blockage.[16]
-
-
Protocol 3: Elemental Analysis (XPS, ICP-OES)
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the spent catalyst to identify the elemental composition and chemical states. This is particularly useful for detecting surface poisons like fluoride.[6][8]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Analyze the reaction filtrate to quantify any leached metal from the catalyst. This will confirm if leaching is a significant deactivation pathway.[11]
-
-
Protocol 4: Thermal Analysis (TGA/TPO)
-
Thermogravimetric Analysis (TGA): Heat the spent catalyst under an inert atmosphere and monitor the weight loss. A significant weight loss at temperatures between 200-600°C is indicative of the combustion of carbonaceous deposits (coke).[6][8]
-
Temperature Programmed Oxidation (TPO): Heat the catalyst in a controlled flow of an oxidizing gas (e.g., diluted air) and monitor the effluent gas for CO₂. The amount of CO₂ produced corresponds to the amount of coke on the catalyst.[8]
-
-
Protocol 5: Microscopic Analysis (TEM)
-
Transmission Electron Microscopy (TEM): Image the fresh and spent catalyst to observe the size and distribution of the metal nanoparticles. An increase in the average particle size in the spent catalyst is direct evidence of sintering.[6]
-
Guide 2: Troubleshooting and Mitigation Strategies
Based on the diagnosed cause of deactivation, the following strategies can be employed.
Troubleshooting Deactivation in this compound Hydrogenation
| Symptom | Probable Cause | Recommended Action(s) |
| Gradual loss of activity over several runs. | Sintering | - Lower the reaction temperature if possible. - Choose a catalyst with stronger metal-support interactions to inhibit particle migration. |
| Rapid loss of activity, catalyst appears black. | Fouling (Coking) | - Optimize reaction conditions (e.g., lower temperature, adjust H₂ pressure) to minimize side reactions. - Consider a catalyst support that is less prone to coking. - Regenerate the catalyst via controlled oxidation (see Protocol 6).[8] |
| Sudden and severe loss of activity. | Poisoning | - Purify the this compound, solvent, and hydrogen gas to remove impurities. - If fluoride poisoning is suspected, consider using a more robust catalyst or a support material that is less susceptible to fluoride attack. - Attempt regeneration with a basic wash (see Protocol 7).[15] |
| Consistent loss of activity and metal detected in the product. | Leaching | - Use a catalyst with better metal anchoring to the support. - Consider milder reaction conditions. |
Experimental Protocols for Catalyst Regeneration
-
Protocol 6: Regeneration of Coked Catalysts by Calcination Safety Note: The oxidation of coke is exothermic and can lead to thermal runaways. This procedure must be performed with careful temperature control and in a well-ventilated area or fume hood.
-
Place the coked catalyst in a tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen or argon).
-
Heat the furnace to a target temperature, typically between 350°C and 450°C, at a controlled rate (e.g., 5-10°C/min).[8]
-
Once the temperature is stable, introduce a diluted stream of an oxidizing gas (e.g., 2-5% oxygen in nitrogen).[8]
-
Hold at this temperature until the coke is completely combusted (indicated by the cessation of CO₂ evolution, which can be monitored with an appropriate analyzer).
-
Cool the catalyst to room temperature under an inert gas flow.
-
The regenerated catalyst may require a reduction step (e.g., under hydrogen flow) before use, depending on the nature of the active metal.
-
-
Protocol 7: Regeneration of Fluoride-Poisoned Catalysts
-
Wash the deactivated catalyst with a suitable solvent (e.g., the reaction solvent) to remove any adsorbed organic species.
-
Prepare a dilute basic solution, such as 0.1 M sodium hydroxide (NaOH).
-
Suspend the catalyst in the basic solution and stir for several hours at room temperature or slightly elevated temperatures (e.g., 50-60°C).[15] The hydroxide ions can displace the adsorbed fluoride ions.
-
Filter the catalyst and wash thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the catalyst under vacuum.
-
A subsequent reduction step may be necessary to reactivate the catalyst.
-
Logical Flow for Troubleshooting and Regeneration
Caption: Troubleshooting and regeneration workflow for deactivated catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Fluorides, Hydrogen Fluoride, and Fluorine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cup.edu.cn [cup.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. Impact of Multiple Hydrogen Bonds with Fluoride on Catalysis: Insight from NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. iosrjournals.org [iosrjournals.org]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Handling and storage of air-sensitive 3,3,3-Trifluoropropionitrile.
Welcome to the Technical Support Center for 3,3,3-Trifluoropropionitrile. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting support to ensure the successful and safe use of this versatile reagent in your research. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: Why is this compound considered "air-sensitive," and what are the consequences of improper handling?
A1: this compound is sensitive to atmospheric moisture. The nitrile group is susceptible to hydrolysis, a chemical reaction with water, which can degrade the compound to 3,3,3-trifluoropropionic acid.[1] This degradation not only consumes your starting material, leading to lower yields, but the resulting carboxylic acid can also interfere with your reaction by altering the pH or reacting with other reagents. Furthermore, exposure to air can introduce other contaminants that may compromise your experiment.
Q2: What are the primary safety hazards associated with this compound?
A2: According to its Safety Data Sheet (SDS), this compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1] It can also cause serious eye irritation and skin irritation.[1] In the event of a fire, it can release hazardous decomposition products, including hydrogen fluoride and nitrogen oxides.[1] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its purity and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[2] The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[2] For long-term storage, refrigeration is recommended. Always refer to the supplier's specific storage recommendations.
Q4: What immediate steps should be taken in case of a spill or exposure?
A4: In case of a small spill, absorb the material with a non-combustible absorbent material and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's environmental health and safety department. If the compound comes into contact with skin, wash the affected area immediately with plenty of soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[1]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with this compound.
Issue 1: Low or No Reaction Conversion
Q: I'm seeing low or no conversion of my starting material when using this compound. What could be the cause?
A: This is a common issue that can often be traced back to the quality of the reagents and the reaction setup. Here’s a systematic approach to troubleshooting:
Possible Causes & Solutions:
-
Degradation of this compound:
-
Diagnosis: The nitrile may have hydrolyzed due to exposure to moisture.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock by distillation under an inert atmosphere. Ensure that all glassware is rigorously dried, and solvents are anhydrous.
-
-
Inactive Reagents:
-
Diagnosis: Other reagents in your reaction, such as organometallics or bases, may have degraded.
-
Solution: Use freshly prepared or newly purchased reagents. If using an organometallic reagent, consider titrating it to determine its exact molarity.
-
-
Inadequate Inert Atmosphere:
-
Diagnosis: The presence of oxygen or moisture in your reaction vessel can quench sensitive reagents and intermediates.
-
Solution: Ensure a proper inert atmosphere is maintained throughout the experiment. This can be achieved using a Schlenk line or a glovebox.[3] Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents.
-
-
Incorrect Reaction Temperature:
-
Diagnosis: The reaction may require a specific temperature to proceed at a reasonable rate.
-
Solution: Consult the literature for the recommended reaction temperature. If the information is unavailable, consider gradually increasing the temperature while monitoring the reaction progress.
-
Issue 2: Formation of Unidentified Byproducts
Q: My reaction is producing unexpected byproducts. How can I identify and prevent them?
A: The formation of byproducts often points to side reactions or the presence of impurities.
Possible Causes & Solutions:
-
Hydrolysis of the Nitrile:
-
Diagnosis: As mentioned, hydrolysis to 3,3,3-trifluoropropionic acid is a likely side reaction. You can often identify the carboxylic acid peak in your NMR spectrum.
-
Solution: Implement rigorous anhydrous techniques. Use freshly distilled solvents and dry all glassware in an oven before use.
-
-
Side Reactions with Solvents:
-
Diagnosis: Protic solvents can react with organometallic reagents or other strong bases.[4]
-
Solution: Use anhydrous, aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene.
-
-
Impure Starting Materials:
-
Diagnosis: Impurities in your starting materials can lead to a host of side reactions.
-
Solution: Purify all starting materials before use. Check the purity of your this compound by NMR or GC-MS.
-
Visualizing the Troubleshooting Process:
References
Technical Support Center: Purification of 3,3,3-Trifluoropropionitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3,3,3-Trifluoropropionitrile (TFPN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile fluorinated building block. We address common challenges and provide detailed protocols to help you achieve the high purity required for your critical applications.
Critical Safety Advisory
This compound is a hazardous chemical. It is a flammable liquid and is classified as toxic if swallowed and fatal in contact with skin.[1][2] It also causes serious eye irritation and is harmful if inhaled.[1][2] All handling and purification procedures must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE) , including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile or neoprene, check manufacturer's compatibility data)
-
Flame-resistant lab coat
-
Chemical splash goggles and a face shield
-
Appropriate respiratory protection if there is an inhalation risk
Always have an emergency safety shower and eyewash station readily accessible.[3] Consult the Safety Data Sheet (SDS) for this compound before beginning any work.[1][2]
Part 1: Frequently Asked Questions - Foundational Knowledge
This section covers the essential properties and common issues associated with this compound.
Q1: What are the critical physical properties I need to know for purification?
Understanding the physical properties of TFPN and its potential impurities is the cornerstone of designing an effective purification strategy, particularly for methods like fractional distillation.
Rationale: A significant difference in boiling points allows for efficient separation via distillation. Similar boiling points may necessitate alternative methods like chromatography or azeotropic distillation. Density differences are crucial for effective phase separation during aqueous extractions.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 20530-38-5 | C₃H₂F₃N | 109.05 | ~86-88 | ~1.16 |
| 3,3,3-Trifluoropropionic acid | 2516-99-6 | C₃H₃F₃O₂ | 128.05 | ~145[4][5] | ~1.45[4][5] |
| 3,3,3-Trifluoropropene | 677-21-4 | C₃H₃F₃ | 96.05 | ~-16[6] | Not Applicable (Gas) |
| Water | 7732-18-5 | H₂O | 18.02 | 100 | 1.00 |
Note: Physical properties for TFPN are compiled from various supplier data. Exact values may vary slightly.
Q2: My analysis shows unexpected peaks. What are the most common impurities in TFPN?
Impurities typically arise from the synthetic route or subsequent degradation. Identifying the likely class of impurity is the first step in selecting a removal method.
-
Unreacted Starting Materials & Precursors: Depending on the synthesis, you may find residual precursors like 3,3,3-trifluoropropene or related halogenated compounds.[6][7]
-
Solvent Residues: Volatile organic solvents used during synthesis or workup (e.g., acetonitrile, dichloromethane) may be present.[8]
-
Hydrolysis Products: Nitriles are susceptible to hydrolysis, especially in the presence of trace acid or base, yielding first an amide and ultimately a carboxylic acid.[9] The most common degradation product is 3,3,3-Trifluoropropionic acid .[4][10] This is often the cause of an "acidic" smell or poor analytical results over time.
-
Side-Reaction Products: Isomeric nitriles or products from undesired side reactions can also be present.[11]
Part 2: Troubleshooting and Impurity Identification Workflow
A systematic approach is crucial for efficiently identifying and resolving purity issues. The following workflow guides the user from initial analysis to selecting an appropriate purification strategy.
Caption: Troubleshooting workflow for TFPN purification.
Part 3: Detailed Purification Protocols
This section provides step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Fractional Distillation for General Purification
Applicability: This is the most effective method for removing impurities with boiling points that differ from TFPN by at least 15-20 °C, such as residual solvents or higher-boiling byproducts.
Causality: Fractional distillation utilizes a fractionating column (e.g., Vigreux or packed) to create a temperature gradient, establishing a series of condensation and vaporization cycles. This process enriches the vapor phase with the more volatile component at each stage, allowing for a much finer separation than simple distillation.
Step-by-Step Methodology:
-
Setup: Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of appropriate size (fill to ½ or ⅔ full). A short-path vacuum-jacketed Vigreux column (15-20 cm) is recommended. Ensure all glass joints are properly sealed.
-
Drying: Ensure the crude TFPN is reasonably dry before distillation. If it has been exposed to moisture or undergone an aqueous wash, pre-dry it with a suitable agent like anhydrous magnesium sulfate (MgSO₄), then filter.
-
Heating: Heat the distillation flask using a heating mantle with a stirrer. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Fraction Collection:
-
Slowly increase the temperature. The first fraction to distill will be any lower-boiling impurities (e.g., residual solvents). Collect this "forerun" in a separate receiving flask and set it aside.
-
Once the head temperature stabilizes at the boiling point of TFPN (~86-88 °C), switch to a clean, pre-weighed receiving flask.
-
Collect the main fraction while the temperature remains stable. A stable distillation temperature is the best indicator of a pure fraction.
-
-
Shutdown: Stop the distillation when the temperature either begins to rise sharply (indicating a higher-boiling impurity is starting to distill) or drops (indicating the pot is nearly empty). Do not distill to dryness to avoid the concentration of potentially unstable residues.
-
Verification: Analyze the collected main fraction by GC-MS and/or NMR to confirm purity.
Troubleshooting:
-
Issue: Temperature will not stabilize.
-
Cause & Solution: This may be due to poor insulation or an inefficient column. Wrap the column and distillation head with glass wool or aluminum foil to maintain a proper temperature gradient. Ensure you are using a fractionating column, not a simple distillation head.
-
-
Issue: Product is co-distilling with an impurity.
-
Cause & Solution: The impurity has a boiling point very close to TFPN. A more efficient (longer or packed) column may be required. Alternatively, consider another purification method like chromatography (Protocol 4).
-
Protocol 2: Aqueous Wash to Remove Hydrolysis Products
Applicability: This is the targeted method for removing acidic impurities, primarily the hydrolysis product 3,3,3-Trifluoropropionic acid.
Causality: This protocol is a classic acid-base extraction. The acidic impurity (R-COOH) is reacted with a mild aqueous base (like sodium bicarbonate, NaHCO₃) to form its corresponding carboxylate salt (R-COO⁻Na⁺). This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral organic nitrile remains in the organic phase, allowing for simple separation in a separatory funnel.[9]
Caption: Workflow for aqueous base wash of TFPN.
Step-by-Step Methodology:
-
Dissolution: If the TFPN is not already in a solvent, dissolve it in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated or 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ gas is evolved from the acid-base reaction). Close the stopcock and shake gently. Vent frequently.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate.
-
Collection: Drain the lower aqueous layer. Note: If using DCM, the organic layer will be the lower layer. Always test the layers by adding a drop of water to see which phase it dissolves in.
-
Repeat: Repeat the wash (steps 2-5) one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄). Swirl and let it sit for 10-15 minutes.
-
Final Steps: Filter the drying agent and remove the solvent using a rotary evaporator. The remaining liquid is your purified TFPN, which can be further purified by distillation if needed.
-
Verification: A sample of the washed TFPN should show a neutral pH. Analysis by GC-MS should confirm the absence of the 3,3,3-Trifluoropropionic acid peak.
Protocol 3: Removal of Trace Water
Applicability: For applications requiring anhydrous conditions, trace water must be removed after aqueous workup or from a stock bottle that has been exposed to air.
Causality: Water can act as an impurity in sensitive reactions and promotes the slow hydrolysis of the nitrile. Drying agents like calcium hydride react with water to form non-volatile byproducts, while molecular sieves trap water molecules within their porous structure.
Methodologies:
-
For Bulk Drying (>1000 ppm water): Follow Protocol 2 (Aqueous Wash), as the brine wash and subsequent drying with MgSO₄ will remove the majority of the water.
-
For Anhydrous Conditions (<50 ppm water):
-
Pre-drying: Ensure the TFPN has been grossly dried as described above.
-
Definitive Drying: Add calcium hydride (CaH₂) to the TFPN and stir under an inert atmosphere (Nitrogen or Argon) for several hours or overnight.
-
Distillation: Distill the TFPN directly from the CaH₂. Caution: Ensure proper inert atmosphere techniques are used, as CaH₂ reacts vigorously with water.
-
Protocol 4: Flash Chromatography
Applicability: For removing impurities that are difficult to separate by distillation (e.g., isomers, byproducts with similar polarity and boiling point). Best suited for small to medium scale (mg to low-gram).
Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). Compounds with stronger interactions with the stationary phase travel more slowly, allowing for separation. For fluorinated molecules like TFPN, fluorinated stationary phases can offer unique selectivity compared to standard silica.[12][13]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for a nitrile of moderate polarity is a mixture of ethyl acetate and hexanes. The goal is to have the TFPN spot with an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude TFPN in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the top of the silica gel.
-
Elution: Run the eluent through the column using positive pressure (air or nitrogen).
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Part 4: Storage and Handling of Purified Product
Q3: How should I store high-purity this compound to prevent degradation?
To maintain purity, especially after expending effort on purification, proper storage is critical.
-
Container: Store in a tightly sealed, amber glass bottle to protect from light and moisture.
-
Atmosphere: For long-term storage or for very high-purity material, storing under an inert atmosphere (Argon or Nitrogen) is recommended to prevent moisture ingress.
-
Temperature: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[1][14] Refrigeration is often a good choice.
-
Incompatible Materials: Keep away from strong acids, strong bases, and strong oxidizing agents to prevent chemical reactions and degradation.[5]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. 3,3,3-三氟丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3,3,3-Trifluoropropene | C3H3F3 | CID 12672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. multimedia.3m.com [multimedia.3m.com]
Optimizing reaction conditions for 3,3,3-Trifluoropropionitrile
Welcome to the technical support center for 3,3,3-Trifluoropropionitrile (TFPN). As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights for optimizing reaction conditions. This resource moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring your work is both efficient and reproducible.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and application of this compound. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.
Question 1: My reaction shows low or no yield of this compound. What are the likely causes and how can I fix it?
Answer:
Low or no product yield is a frequent challenge that can often be traced back to several key factors related to reagents, reaction conditions, or the reaction setup itself. A systematic approach is the best way to diagnose the issue.[1]
Possible Causes & Solutions:
-
Reagent Quality and Purity:
-
Starting Materials: Ensure the purity of your precursors, such as 3,3,3-trifluoropropionaldehyde or a related halogenated propane. Impurities can interfere with the reaction or poison the catalyst. Was your starting material pure?[1]
-
Reagents & Solvents: Reagents like cyanating agents can degrade over time. Use freshly opened or properly stored reagents. Solvents must be anhydrous if the reaction is moisture-sensitive.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of the product or starting materials.[2] Incrementally adjust the temperature (e.g., in 10-20°C steps) to find the optimal range. For many reactions involving fluorinated compounds, a range of 30°C to 100°C is a common starting point.[3]
-
Catalyst Inactivity: If using a catalyst (e.g., Lewis acids like FeCl₃ for certain precursor syntheses[3]), it may be inactive. Ensure the catalyst is from a reliable source and has been handled under appropriate conditions (e.g., protected from moisture). Consider increasing the catalyst loading if a low yield persists.
-
-
Atmospheric Contamination:
-
Moisture and Oxygen: Many organometallic reagents and catalysts are sensitive to air and moisture. Ensure your glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1] The presence of water can lead to unwanted hydrolysis of intermediates or the final nitrile product.[4]
-
-
Inefficient Product Isolation:
-
Volatility: this compound has a relatively low boiling point (approx. 92°C).[5][6] During solvent removal or workup, the product may be lost due to evaporation. Use a cooled rotovap trap and avoid excessive vacuum or heat.
-
Aqueous Solubility: The product may have some solubility in the aqueous layer during workup.[7] It is advisable to perform multiple extractions with a suitable organic solvent and to check the aqueous layer for any dissolved product via an appropriate analytical method.
-
Troubleshooting Workflow for Low Yield
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. EP2006274A1 - Method for producing 3,3,3-trifluoropropionic acid chloride - Google Patents [patents.google.com]
- 3. US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [oakwoodchemical.com]
- 6. CAS 20530-38-5 | 3137-3-33 | MDL MFCD07784277 | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. How To [chem.rochester.edu]
Technical Support Center: Moisture Sensitivity in 3,3,3-Trifluoropropionitrile Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3,3,3-Trifluoropropionitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. Our goal is to provide you with field-proven insights and actionable protocols to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Common Issues in Moisture-Sensitive Reactions
This section addresses specific problems you may encounter. The question-and-answer format is designed to help you quickly diagnose and resolve issues related to moisture contamination.
Question 1: My reaction yield is significantly lower than expected, and I've observed the consumption of my starting material without corresponding product formation. What is the likely cause?
-
Probable Cause: The most probable cause is the hydrolysis of this compound into non-target species due to the presence of trace amounts of water in the reaction medium. The nitrile group (C≡N) is susceptible to nucleophilic attack by water, especially under acidic or basic conditions, which converts the starting material into an amide and subsequently a carboxylic acid.[1][2] This side reaction consumes your reactant, thereby reducing the yield of your desired product.
-
Proposed Solution: A rigorous anhydrous technique is paramount. This involves three key areas:
-
Glassware Preparation: Ensure all glassware is meticulously dried. Standard oven-drying should be followed by flame-drying under a vacuum or cooling under a stream of dry, inert gas (Nitrogen or Argon).[3][4] Glass surfaces have microscopic traces of water adsorbed to them, which must be removed for highly sensitive reactions.[3]
-
Solvent Purity: Use a freshly distilled or commercially available anhydrous grade solvent. If you are drying the solvent yourself, ensure the chosen drying agent is appropriate for the solvent and has been activated (e.g., by heating).[5]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere to prevent atmospheric moisture from entering the system.[6] This is typically achieved using a Schlenk line or a nitrogen/argon-filled balloon.[6]
-
-
Mechanistic Explanation: The carbon atom of the nitrile group is electrophilic. Water, acting as a nucleophile, attacks this carbon. This process is often catalyzed by acid (which protonates the nitrogen, increasing the carbon's electrophilicity) or base (where the more potent nucleophile, OH⁻, attacks the carbon).[1][2] The initial product is an imidic acid, which tautomerizes to the more stable 3,3,3-trifluoropropionamide. If conditions persist, this amide will further hydrolyze to 3,3,3-trifluoropropionic acid.[7][8]
Question 2: During workup, I isolated a significant amount of an acidic byproduct, identified as 3,3,3-trifluoropropionic acid. How did this form?
-
Probable Cause: This is a definitive sign of nitrile hydrolysis. The presence of water, either during the reaction itself or introduced during the workup phase, has led to the complete hydrolysis of your starting material or an intermediate.[1][9]
-
Proposed Solution:
-
Reaction Phase: Implement the rigorous anhydrous protocols described in the answer above.
-
Workup Phase: If your reaction must be quenched with an aqueous solution, perform the quench at a low temperature (e.g., 0 °C) to minimize the rate of hydrolysis. Proceed with the extraction and subsequent steps promptly. Avoid letting the reaction mixture sit in biphasic aqueous/organic conditions for extended periods.
-
-
Mechanistic Explanation: The formation of 3,3,3-trifluoropropionic acid is the final step in the hydrolysis pathway of this compound.[7][8] This two-stage process first converts the nitrile to an amide, which is then hydrolyzed to the carboxylic acid. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the nitrile, but the fundamental pathway remains the same.
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the step-by-step degradation of this compound in the presence of water.
References
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. youtube.com [youtube.com]
- 7. US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]
- 8. EP2006274A1 - Method for producing 3,3,3-trifluoropropionic acid chloride - Google Patents [patents.google.com]
- 9. savemyexams.com [savemyexams.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 3,3,3-Trifluoropropionitrile Utilizing Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, final product integrity, and, ultimately, patient safety. 3,3,3-Trifluoropropionitrile, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1] Its trifluoromethyl group imparts unique properties to target molecules, such as enhanced metabolic stability and bioavailability.[1] This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound, offering a scientifically grounded perspective for laboratory professionals.
The Imperative of Purity in Synthesis
The presence of impurities in starting materials like this compound can have cascading effects on a synthetic pathway.[2] These unsolicited entities can lead to side reactions, decreased yields, and the formation of difficult-to-remove byproducts in the final active pharmaceutical ingredient (API).[2] Consequently, a robust analytical method for purity determination is a cornerstone of process control and quality assurance in the pharmaceutical industry.[3]
GC-MS: The Gold Standard for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4][5][6] Its suitability for analyzing this compound, a liquid with a boiling point of 92°C, stems from its high resolving power and the definitive structural information provided by mass spectrometry.[7]
Principle of Operation: A Two-Fold Approach
The strength of GC-MS lies in its synergistic combination of two powerful analytical techniques:
-
Gas Chromatography (GC): The sample is vaporized and transported by an inert carrier gas through a capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coated on the column walls and the mobile gas phase.[8] Factors such as boiling point and polarity dictate the retention time of each compound, allowing for their effective separation.[9]
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment into characteristic patterns. These charged fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.[10]
This dual-layered analysis provides both qualitative (identification) and quantitative (purity) information about the sample.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a formidable tool, it is essential to understand its performance in the context of other available analytical methods.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and polarity, followed by mass-based detection and fragmentation analysis. | High specificity and sensitivity. Provides structural information for impurity identification. Well-established and robust methodology.[4][5] | Requires volatile and thermally stable analytes. Potential for on-column degradation of certain compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | This compound's high volatility can pose challenges for sample preparation and injection. Lower resolution for highly volatile compounds compared to GC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural elucidation. Quantitative NMR (qNMR) can be used for purity determination without a reference standard for the analyte. | Lower sensitivity compared to GC-MS. Can be less effective for detecting trace impurities. Complex mixtures can lead to overlapping signals, complicating interpretation. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency and low sample/solvent consumption.[3] | Less suitable for neutral, volatile compounds like this compound without derivatization or specialized techniques. |
Causality in Method Selection: For a volatile and relatively simple molecule like this compound, the high resolving power of capillary GC columns combined with the definitive identification capabilities of MS makes GC-MS the most logical and efficient choice for routine purity validation.[4][5] HPLC would be a less practical option due to the analyte's volatility, while NMR, though powerful for structural confirmation, may lack the sensitivity to detect minor impurities that could be critical in a pharmaceutical context.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the trustworthiness of the results. This approach aligns with the principles of analytical method validation outlined by regulatory bodies.[11][12]
Instrumentation and Materials
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) for quantitation and a mass selective detector (MSD) for identification.
-
GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point due to its versatility.[13] The choice of stationary phase should be based on providing the best resolution between the main component and potential impurities.[14]
-
Carrier Gas: Helium or Hydrogen, high purity grade.
-
Sample: this compound.
-
Solvent: High-purity solvent (e.g., dichloromethane or acetonitrile) for sample dilution.
-
Reference Standard: A certified reference standard of this compound is ideal for identity confirmation and quantitative accuracy.
Workflow for Purity Validation by GC-MS
Caption: Workflow for GC-MS Purity Validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately prepare a solution of this compound in a suitable solvent at a concentration appropriate for the instrument's sensitivity (e.g., 1000 ppm). The choice of solvent is critical to avoid co-elution with the analyte or impurities.
-
-
Instrument Setup and Calibration:
-
Injector: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250°C). A split injection is typically used to avoid overloading the column.
-
Oven Temperature Program: A temperature gradient is employed to achieve optimal separation. For instance, start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 10°C/min).[8] This allows for the elution of volatile impurities first, followed by the main component and then any less volatile impurities.
-
Detectors:
-
FID: Maintain at a high temperature (e.g., 280°C) to ensure all eluting compounds are combusted. The FID is highly sensitive to hydrocarbons and provides a response proportional to the mass of carbon, making it excellent for quantification.
-
MSD: The transfer line temperature should be set to prevent condensation (e.g., 280°C). The ion source temperature is typically around 230°C. The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 35-200).
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample.
-
The FID will produce a chromatogram where the peak area of each component is proportional to its concentration. Purity is calculated using the area percent method:
-
Purity (%) = (Area of main peak / Total area of all peaks) * 100
-
-
Simultaneously, the MSD will generate mass spectra for each eluting peak. The mass spectrum of the main peak should be compared to a reference spectrum or a library database, such as the NIST Mass Spectral Library, for positive identification.[15][16][17] Any other peaks are treated as impurities, and their mass spectra can be used to tentatively identify their structures.[18]
-
Trustworthiness Through System Suitability
Before analyzing any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and verifying parameters such as:
-
Resolution: The separation between the main peak and any closely eluting known impurities.
-
Tailing Factor: The symmetry of the main peak.
-
Repeatability: The precision of multiple injections of the same standard.
These checks provide a high degree of assurance that the analytical system is capable of producing reliable results.[19]
Data Interpretation and Purity Confirmation
The interpretation of the data is a critical step in the validation process.
Expected Results for High-Purity this compound
| Parameter | Expected Outcome | Rationale |
| FID Chromatogram | A single, sharp, symmetrical major peak. | Indicates the presence of one predominant component. |
| MS Spectrum of Major Peak | Matches the reference spectrum of this compound. | Confirms the identity of the main component. |
| Impurity Peaks | Minimal to no other peaks present. | Demonstrates high purity. |
| Calculated Purity | Typically ≥ 99.5% for high-purity grades. | Meets the quality requirements for use in sensitive applications. |
Identifying Potential Impurities
Common impurities in this compound could arise from the synthetic route, such as unreacted starting materials or byproducts of side reactions. GC-MS is particularly adept at identifying these. For example, if the synthesis involves the dehydration of 3,3,3-trifluoropropionamide, residual amide could potentially be detected. The mass spectra of any impurity peaks can be searched against the NIST library to propose their structures.[15]
Logical Framework for Purity Confirmation
Caption: Logical Flow for Purity Confirmation.
Conclusion: An Authoritative and Trustworthy Approach
The purity validation of this compound is a critical step in ensuring the quality and consistency of downstream processes in research and drug development. Gas Chromatography-Mass Spectrometry offers an unparalleled combination of separation efficiency, sensitivity, and specificity for this purpose. By employing a well-designed experimental protocol that includes system suitability checks and a logical data interpretation framework, researchers can have a high degree of confidence in their purity assessments. This guide provides the foundational knowledge and practical steps to implement a robust and reliable GC-MS method, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective chemical products. The validation of analytical methods is a continuous process, and the principles outlined here serve as a guide to ensure that the methods used are always fit for their intended purpose.[20]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 4. infinitalab.com [infinitalab.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical methods for the analysis of volatile natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [oakwoodchemical.com]
- 8. postnova.com [postnova.com]
- 9. fishersci.ca [fishersci.ca]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. wjarr.com [wjarr.com]
- 13. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. diabloanalytical.com [diabloanalytical.com]
- 16. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 17. spectrometrics.com [spectrometrics.com]
- 18. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 19. cs.purdue.edu [cs.purdue.edu]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Trifluoromethylating Agents: A Focus on 3,3,3-Trifluoropropionitrile and Its Contemporaries
The strategic introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. This ubiquitous functional group can dramatically alter the physicochemical properties of a molecule, enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, the development of efficient and versatile trifluoromethylating agents is of paramount importance. This guide provides an in-depth comparison of several key trifluoromethylating agents, with a special focus on the emerging potential of 3,3,3-Trifluoropropionitrile alongside established reagents such as the Ruppert-Prakash reagent, Umemoto's reagents, Togni's reagents, and the Langlois reagent.
The Trifluoromethyl Group: A Privileged Motif in Drug Discovery
The trifluoromethyl group's unique electronic properties, stemming from the high electronegativity of fluorine atoms, impart a range of desirable characteristics to organic molecules. These include increased thermal and chemical stability, altered acidity of nearby functional groups, and a profound impact on conformational preferences. These attributes have been leveraged in the design of numerous blockbuster drugs, including Fluoxetine and Celecoxib.[3]
A New Player: this compound
This compound (C₃H₂F₃N) is a fluorinated nitrile that presents an interesting potential as a trifluoromethylating agent.[4][5] While not as extensively studied as other reagents, its structure suggests the possibility of releasing the CF₃ moiety under specific reaction conditions. Further research is needed to fully elucidate its mechanism and scope, but it represents a potentially cost-effective and readily available source for the trifluoromethyl group.
The Established Arsenal: A Comparative Overview
The choice of a trifluoromethylating agent is dictated by the nature of the substrate, the desired reaction conditions, and the mechanistic pathway required for the transformation. The most common reagents can be broadly classified based on their mode of action: nucleophilic, electrophilic, and radical.
Nucleophilic Trifluoromethylating Agents
These reagents deliver a trifluoromethyl anion (CF₃⁻) or its synthetic equivalent to an electrophilic substrate.
Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent.[1][6] It requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion.[1]
-
Mechanism: The fluoride catalyst attacks the silicon atom of TMSCF₃, liberating the trifluoromethyl anion, which then adds to electrophiles such as aldehydes, ketones, and imines.[1][7]
-
Advantages: High efficacy, broad substrate scope, and commercial availability.[1][8]
-
Disadvantages: Moisture-sensitive and requires a stoichiometric or catalytic activator.[1][9]
Caption: Mechanism of the Ruppert-Prakash Reagent.
Electrophilic Trifluoromethylating Agents
These reagents deliver a trifluoromethyl cation (CF₃⁺) or its synthetic equivalent to a nucleophilic substrate.
Developed by Teruo Umemoto, these reagents are typically S-(trifluoromethyl)dibenzothiophenium salts.[10][11][12] They are powerful electrophilic trifluoromethylating agents capable of reacting with a wide range of nucleophiles.[13]
-
Mechanism: Direct transfer of the CF₃ group to nucleophiles such as enolates, silyl enol ethers, and electron-rich aromatic compounds.[10][12]
-
Advantages: High reactivity and thermal stability, particularly in newer generations of the reagent.
-
Disadvantages: Can be expensive and may require specific conditions for optimal reactivity.
Togni's reagents are hypervalent iodine compounds, with the most common being 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II).[14][15] They are versatile and widely used for the electrophilic trifluoromethylation of various substrates.[16]
-
Mechanism: These reagents can participate in both two-electron (ionic) and single-electron transfer (radical) pathways, depending on the reaction conditions and the substrate.[3]
-
Advantages: Bench-stable, relatively easy to handle, and effective for a broad range of nucleophiles, including thiols, alcohols, and phosphines.[14][16]
-
Disadvantages: Can have explosive properties and require careful handling.[16]
Caption: General scheme for electrophilic trifluoromethylation.
Radical Trifluoromethylating Agents
These reagents generate a trifluoromethyl radical (•CF₃) which then participates in the reaction.
Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is an inexpensive and stable solid that serves as a precursor to the trifluoromethyl radical.[17][18]
-
Mechanism: In the presence of an oxidant, such as tert-butyl hydroperoxide, the Langlois reagent generates a trifluoromethyl radical. This radical can then add to arenes, heteroarenes, and alkenes.[2][19]
-
Advantages: Cost-effective, stable, and easy to handle.[17] It has a broad substrate scope due to its ability to participate in radical reactions.[18]
-
Disadvantages: Requires an initiator/oxidant and reaction conditions may need careful optimization.
Comparative Performance
| Reagent | Type | Key Advantages | Key Disadvantages | Typical Substrates |
| This compound | Potential CF₃ source | Potentially inexpensive and readily available | Mechanism and scope not fully established | Under investigation |
| Ruppert-Prakash Reagent | Nucleophilic | High efficacy, broad substrate scope | Moisture-sensitive, requires activator | Aldehydes, ketones, imines[1] |
| Umemoto's Reagents | Electrophilic | High reactivity, thermally stable | Can be expensive | Enolates, silyl enol ethers, arenes[10][13] |
| Togni's Reagents | Electrophilic | Bench-stable, versatile | Potential explosive hazard | Thiols, alcohols, phosphines, alkenes[14][16] |
| Langlois Reagent | Radical | Inexpensive, stable, easy to handle | Requires an initiator/oxidant | Arenes, heteroarenes, alkenes[17][18] |
Experimental Protocols
General Protocol for Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Aldehyde or ketone substrate
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl substrate and anhydrous THF.
-
Cool the solution to the desired temperature (typically 0 °C or -78 °C).
-
Slowly add the Ruppert-Prakash reagent (TMSCF₃) to the stirred solution.
-
Add the TBAF solution dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for a trifluoromethylation reaction.
Safety and Handling
Trifluoromethylating agents and their precursors can be hazardous and should be handled with appropriate safety precautions.[9][20][21][22]
-
Ruppert-Prakash Reagent: Flammable and reacts with moisture. Handle under an inert atmosphere in a well-ventilated fume hood.[1]
-
Togni's Reagents: Can be explosive under certain conditions. Avoid heating and mechanical shock.[16]
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.[9][20][23]
Conclusion
The field of trifluoromethylation is rich with a diverse array of reagents, each with its own set of strengths and weaknesses. While established reagents like the Ruppert-Prakash, Umemoto's, Togni's, and Langlois' reagents provide robust and reliable methods for introducing the CF₃ group, the exploration of new agents like this compound is crucial for the continued advancement of synthetic chemistry. As our understanding of the reactivity and applicability of this and other novel reagents grows, so too will our ability to efficiently synthesize the next generation of pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. This compound [oakwoodchemical.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 7. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Umemoto Reagent I - Enamine [enamine.net]
- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Umemotos Reagenz – Wikipedia [de.wikipedia.org]
- 13. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Togni reagent - Enamine [enamine.net]
- 15. Togni reagent II - Wikipedia [en.wikipedia.org]
- 16. Togni Reagent II - Enamine [enamine.net]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 19. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 23. cfplus.cz [cfplus.cz]
A Comparative Guide to the Synthesis of 3,3,3-Trifluoropropionitrile: Pathways for a Key Fluorinated Building Block
Introduction
3,3,3-Trifluoropropionitrile (TFPn) is a crucial fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of a trifluoromethyl group (CF₃) often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity, making it a privileged moiety in modern drug discovery. The nitrile functional group is a versatile handle for a wide array of chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions.
Given its strategic importance, the development of efficient, safe, and scalable synthetic routes to this compound is of paramount interest to the chemical research community. This guide provides an in-depth comparison of the primary synthetic strategies, moving beyond simple procedural lists to explore the underlying mechanistic principles, practical considerations, and comparative performance of each route. The objective is to equip researchers, chemists, and process development professionals with the knowledge to select and optimize the most suitable pathway for their specific application.
Route 1: Catalytic Hydrocyanation of 3,3,3-Trifluoropropene
The most direct and atom-economical approach to this compound is the hydrocyanation of 3,3,3-trifluoropropene. This reaction involves the addition of a hydrogen and a cyanide group across the double bond. Industrially, the hydrocyanation of alkenes, such as the conversion of butadiene to adiponitrile for nylon production, is a well-established process.[1]
Mechanistic Insight
The reaction is typically catalyzed by low-valent nickel complexes ligated with phosphites (P(OR)₃). The catalytic cycle is understood to proceed through several key steps:
-
Oxidative Addition: Hydrogen cyanide (HCN) adds to the Ni(0) catalyst to form a hydrido-cyanide nickel(II) intermediate.
-
Alkene Coordination: The 3,3,3-trifluoropropene substrate coordinates to the nickel center.
-
Migratory Insertion: The coordinated alkene inserts into the nickel-hydride bond. This step is crucial as it determines the regioselectivity of the reaction. For terminal alkenes, both Markovnikov (addition of CN to the more substituted carbon) and anti-Markovnikov (addition of CN to the less substituted carbon) products are possible. The formation of the linear nitrile, this compound, requires anti-Markovnikov addition.
-
Reductive Elimination: The final product, TFPn, is released from the coordination sphere, regenerating the active Ni(0) catalyst. This step is often rate-limiting.[1]
The use of Lewis acids as co-catalysts can accelerate the final reductive elimination step, thereby increasing the overall reaction rate.
Caption: Catalytic cycle for nickel-catalyzed hydrocyanation.
Experimental Protocol: Transfer Hydrocyanation
The extreme toxicity of hydrogen cyanide gas makes its direct use challenging in a laboratory setting. A safer alternative is "transfer hydrocyanation," which utilizes a stable nitrile compound as the HCN donor.[2][3]
-
Reactor Setup: To a dry, nitrogen-purged Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the nickel catalyst (e.g., Ni(cod)₂) and the phosphite ligand.
-
Solvent and Reagents: Add anhydrous toluene, followed by the HCN donor (e.g., acetone cyanohydrin) and the 3,3,3-trifluoropropene substrate.
-
Reaction: Heat the mixture to the specified temperature (e.g., 80-100 °C) and monitor the reaction progress by GC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Carefully quench any remaining cyanide source. The mixture is then filtered, washed with brine, and dried over anhydrous magnesium sulfate. The final product is purified by fractional distillation under reduced pressure.
Advantages and Disadvantages
-
Advantages: High atom economy, direct conversion.
-
Disadvantages: High toxicity of HCN (if used directly), requires specialized catalysts, potential for side reactions, and challenges in controlling regioselectivity. Transfer hydrocyanation mitigates some safety concerns but adds complexity.[3]
Route 2: From 3,3,3-Trifluoropropionic Acid and its Derivatives
This strategy leverages readily available C3-trifluorinated precursors like 3,3,3-trifluoropropionic acid. The synthesis involves the conversion of the carboxylic acid functional group into a nitrile. This is typically a two-step process via the corresponding amide.
Step 1: Synthesis of 3,3,3-Trifluoropropionamide
3,3,3-Trifluoropropionic acid can be converted to the amide through several standard methods. A common approach is to first activate the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with ammonia.
Experimental Protocol (Amide Formation):
-
Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂) to 3,3,3-trifluoropropionic acid at 0 °C. Allow the mixture to warm to room temperature and then heat gently (e.g., 50 °C) until gas evolution ceases. Remove the excess SOCl₂ under vacuum to yield the crude 3,3,3-trifluoropropionyl chloride.
-
Amination: Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., diethyl ether) and add it dropwise to a cooled, concentrated solution of aqueous ammonium hydroxide with vigorous stirring.
-
Isolation: The resulting white precipitate (3,3,3-trifluoropropionamide) is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Dehydration of 3,3,3-Trifluoropropionamide
The final step is the dehydration of the primary amide to the nitrile. This is a classic transformation that can be achieved with a variety of dehydrating agents.
Experimental Protocol (Nitrile Formation):
-
Reaction Setup: Combine 3,3,3-trifluoropropionamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or cyanuric chloride in a distillation apparatus.
-
Dehydration: Heat the mixture gently under anhydrous conditions. The product, this compound, will distill as it is formed.
-
Purification: Collect the distillate and purify it further by fractional distillation.
References
A Comparative Guide to the Reactivity of Fluorinated Nitriles in Organic Synthesis
Introduction
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity.[1] Among the various classes of organofluorine compounds, fluorinated nitriles stand out as exceptionally versatile building blocks. The powerful electron-withdrawing nature of the fluorine atom(s) significantly modulates the reactivity of the nitrile group, opening up a diverse array of synthetic transformations.[2][3]
This guide provides a comparative analysis of the reactivity of different fluorinated nitriles, offering insights into how the position and number of fluorine substituents dictate their chemical behavior. We will delve into key reaction classes, supported by experimental data and detailed protocols, to empower researchers in leveraging these valuable synthons for their specific applications.
The Influence of Fluorine on Nitrile Reactivity: A Mechanistic Overview
The carbon-fluorine bond is the strongest single bond in organic chemistry, and fluorine is the most electronegative element.[1] When incorporated into a nitrile-containing molecule, these properties exert a powerful inductive effect, withdrawing electron density from the rest of the molecule. This has several key consequences for the reactivity of the nitrile group:
-
Increased Electrophilicity of the Nitrile Carbon: The electron-withdrawing fluorine atoms make the carbon atom of the cyano group significantly more electrophilic and susceptible to nucleophilic attack.[4][5][6]
-
Enhanced Acidity of α-Protons: In α-fluoronitriles, the fluorine atom increases the acidity of the protons on the adjacent carbon, facilitating deprotonation and the formation of stabilized carbanions.
-
Altered Cycloaddition Reactivity: The electronic nature of fluorinated nitriles influences their participation as dipolarophiles or dienophiles in cycloaddition reactions.[7][8]
The following sections will explore how these fundamental principles translate into practical differences in the reactivity of α-fluoronitriles, β-fluoronitriles, and trifluoromethylated nitriles.
Comparative Reactivity in Key Transformations
Nucleophilic Addition Reactions
The enhanced electrophilicity of the nitrile carbon in fluorinated nitriles makes them excellent substrates for nucleophilic additions. This reactivity is particularly pronounced in trifluoromethylated nitriles.
Trifluoromethylated Nitriles: The presence of a trifluoromethyl group dramatically increases the reactivity of the nitrile towards nucleophiles.[9] This has been exploited in various synthetic methodologies. For instance, the base-catalyzed nucleophilic addition of trimethylsilyl cyanide (TMSCN) to α-(trifluoromethyl)styrenes proceeds smoothly at room temperature to afford CF3-containing nitriles in good yields.[9] This reaction highlights the enhanced electrophilicity of the system, allowing for mild, transition-metal-free conditions.[9]
α-Fluoronitriles: While still activated, α-fluoronitriles are generally less reactive than their trifluoromethylated counterparts. However, they readily participate in reactions with strong nucleophiles.
β-Fluoronitriles: The influence of a fluorine atom at the β-position is less pronounced, leading to reactivity that is more comparable to non-fluorinated nitriles, although still slightly enhanced.
Experimental Comparison: Houben-Hoesch Reaction
A study on the Houben-Hoesch reaction, an acid-catalyzed reaction of nitriles with aromatic compounds to form ketones, provides a clear demonstration of the activating effect of fluorine. Fluoro-substituted aliphatic nitriles were found to be more reactive than similar non-fluorinated aliphatic nitriles in superacid (CF₃SO₃H).[4] This enhanced reactivity is attributed to both the superacidic conditions more readily forming the necessary nitrilium ions and the fluorine substituents increasing the electrophilicity of these intermediates.[4]
| Nitrile Substrate | Aromatic Partner | Product | Yield (%) | Reference |
| Fluoroacetonitrile | Benzene | 2-Fluoro-1-phenylethan-1-one | Good | [4] |
| Chloroacetonitrile | Benzene | 2-Chloro-1-phenylethan-1-one | Good | [4] |
| Trifluoroacetonitrile | Anisole | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one | Good | [4] |
Table 1: Comparative yields in the Houben-Hoesch reaction, illustrating the enhanced reactivity of fluorinated nitriles.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-3-phenylpropanenitrile [9]
This protocol describes the base-catalyzed nucleophilic addition of TMSCN to α-(trifluoromethyl)styrene.
-
Step 1: Reaction Setup To a solution of α-(trifluoromethyl)styrene (0.5 mmol) in acetonitrile (2 mL) in a sealed tube, add cesium carbonate (Cs₂CO₃, 0.1 mmol) and trimethylsilyl cyanide (TMSCN, 0.75 mmol).
-
Step 2: Reaction Execution Stir the reaction mixture at room temperature for the time indicated by TLC monitoring until the starting material is consumed.
-
Step 3: Workup and Purification Quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL) and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel (n-hexane/ethyl acetate) to afford the desired product.
Caption: Workflow for Nucleophilic Addition to a Fluorinated Alkene
Cycloaddition Reactions
Fluorinated nitriles are valuable partners in various cycloaddition reactions, with their reactivity being highly dependent on the nature of the fluorine substitution.
Trifluoromethylated Nitrile Imines: Trifluoromethyl-substituted nitrile imines, generated in situ, are particularly reactive 1,3-dipoles. They readily undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles, including electron-deficient olefins.[7][10] In contrast to their non-fluorinated counterparts, these reactions often proceed with high regio- and stereoselectivity.[7] For example, the reaction of C-(CF₃),N-(Ar) nitrile imines with levoglucosenone leads to stable pyrazolines in a chemo- and stereoselective manner.[7] DFT calculations have shown that this selectivity is often under kinetic control.[7]
Fluoro-substituted Allenes with Nitrile Oxides: The presence of fluorine can also activate and direct the cycloaddition of allenes with nitrile oxides.[8]
Azide-Nitrile Cycloaddition: Fluoroelastomers containing pendant nitrile groups can be effectively crosslinked with bis-azido curing agents via a "click" azide-nitrile cycloaddition reaction.[11]
Experimental Comparison: [3+2] Cycloaddition of Nitrile Imines
A comparative study of the [3+2] cycloaddition of fluorinated and non-fluorinated nitrile imines with levoglucosenone demonstrates the profound effect of the trifluoromethyl group.[7]
| Nitrile Imine | Dipolarophile | Product | Regioselectivity | Diastereoselectivity | Reference |
| C(CF₃),N(Ar)-nitrile imine | Levoglucosenone | Polycyclic Pyrazoline | High | Exclusive exo | [7] |
| C(Ph),N(Ph)-nitrile imine | Levoglucosenone | Polycyclic Pyrazoline | Mixture of regioisomers | Mixture of exo/endo | [7] |
Table 2: Comparison of selectivity in the [3+2] cycloaddition of fluorinated vs. non-fluorinated nitrile imines.
Experimental Protocol: Synthesis of Trifluoromethylated Spiroisoxazolones via [3+2] Cycloaddition [10]
This protocol describes the 1,3-dipolar cycloaddition of a CF₃-substituted nitrile imine with an unsaturated isoxazolone.
-
Step 1: Reaction Setup To a solution of K₂CO₃ (0.4 mmol) in 1,2-dichloroethane (2 mL), add the trifluoromethyl bromohydrazone (0.48 mmol) and the unsaturated isoxazolone derivative (0.4 mmol).
-
Step 2: Reaction Execution Stir the reaction mixture at room temperature for 24 hours.
-
Step 3: Workup and Purification Upon completion, remove the solvent under reduced pressure. Purify the residue by flash chromatography on silica gel (petroleum ether/ethyl acetate) to afford the spiroisoxazolone product.
Caption: Mechanism of [3+2] Cycloaddition
Reduction of Fluorinated Nitriles
The reduction of nitriles is a fundamental transformation that yields primary amines.[12][13] The presence of fluorine can influence the choice of reducing agent and reaction conditions.
General Considerations: Standard reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of fluorinated nitriles to their corresponding primary amines.[6][13] Catalytic hydrogenation using reagents like Raney Nickel or Palladium on carbon (Pd/C) can also be employed, though care must be taken to avoid defluorination, especially with more labile fluorine substituents.[12] The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high yields and selectivity.[14]
Reactivity Comparison: While comprehensive comparative data on the reduction rates of different fluorinated nitriles is sparse in the literature, the strong electron-withdrawing effect of fluorine can make the nitrile group more susceptible to hydride attack. However, the high strength of the C-F bond generally ensures its stability under many reducing conditions.
Experimental Protocol: General Procedure for the Reduction of a Nitrile to a Primary Amine using LiAlH₄
-
Step 1: Reaction Setup In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
-
Step 2: Addition of Nitrile Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the fluorinated nitrile in the same dry solvent to the LiAlH₄ suspension with vigorous stirring.
-
Step 3: Reaction Execution After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.
-
Step 4: Quenching and Workup Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Step 5: Isolation Filter the resulting granular precipitate and wash it thoroughly with the ethereal solvent. Dry the combined filtrate over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude primary amine. Further purification can be achieved by distillation or chromatography if necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Synthesis of CF3-Containing Linear Nitriles from α-(Trifluoromethyl)styrenes [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Nitrile reduction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validated Analytical Methods for Quantifying 3,3,3-Trifluoropropionitrile
For researchers, scientists, and drug development professionals, the accurate quantification of reactive and volatile intermediates like 3,3,3-Trifluoropropionitrile is a cornerstone of robust process development and quality control. This guide provides an in-depth comparison of validated analytical methodologies for its quantification, moving beyond mere procedural lists to explain the causal links between analytical choices and data integrity. Our focus is on establishing self-validating systems that ensure accuracy, precision, and reliability in your analytical results.
The principles of analytical procedure validation discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for ensuring that an analytical method is fit for its intended purpose.[1][2][3][4][5]
The Analytical Challenge: this compound
This compound is a liquid at room temperature with a molecular weight of 109.05 g/mol .[6] Its volatility and the nitrile functional group present specific challenges and opportunities for analytical method development. The primary analytical techniques suitable for its quantification are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each with distinct advantages and considerations.
Primary Method 1: Headspace Gas Chromatography (HS-GC)
Given the volatile nature of this compound, Headspace Gas Chromatography (HS-GC) is the most direct and efficient analytical approach.[7][8] This technique minimizes sample matrix effects by analyzing the vapor phase in equilibrium with the sample, making it ideal for complex matrices such as reaction mixtures or biological fluids.
The Rationale for Headspace GC
By heating the sample in a sealed vial, volatile analytes partition into the headspace, which is then injected into the GC.[7][8] This process avoids the injection of non-volatile materials that can contaminate the GC inlet and column, thereby improving method robustness and reducing instrument downtime.
Detector Selection: A Critical Comparison
The choice of detector is pivotal for data quality and the intended purpose of the analysis. The two most common detectors for this application are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
-
Gas Chromatography-Flame Ionization Detector (GC-FID): The FID is a robust, and highly sensitive detector for organic compounds.[9] It provides excellent quantitative accuracy and a wide linear range.[10][11] However, it does not provide structural information, making it suitable for quantifying a known analyte but not for identifying unknown impurities.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry.[9] It is the gold standard for specificity, providing both quantitative data and qualitative information for peak identification and purity assessment.[9][12]
| Feature | GC-FID | GC-MS | Rationale for this compound Analysis |
| Principle | Measures ions produced during the combustion of organic compounds in a hydrogen flame.[9] | Separates ions based on their mass-to-charge ratio.[10] | Both are suitable, but MS provides unequivocal identification. |
| Selectivity | Good for hydrocarbons, but can have interferences. | High, based on specific mass fragmentation patterns.[9] | MS is superior for complex matrices where co-eluting peaks are possible. |
| Sensitivity | High, typically in the picogram range. | Very high, can reach femtogram levels.[11] | MS offers lower detection limits, crucial for trace analysis. |
| Identification | Based on retention time only. | Provides mass spectra for positive identification.[9] | Essential for impurity profiling and confirming analyte identity. |
| Cost & Complexity | Lower initial cost and simpler operation.[9] | Higher initial cost and more complex operation and data analysis.[9] | FID is a cost-effective choice for routine QC of a known analyte. |
Validated HS-GC-MS Protocol
This protocol is designed as a starting point for method development and validation, adhering to ICH Q2(R2) principles.[1][2][3][4][5]
1. Sample Preparation:
-
Accurately weigh 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl Sulfoxide) and the internal standard (e.g., Propionitrile).
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
2. HS-GC-MS Parameters:
| Parameter | Recommended Setting | Justification |
| Column | DB-1 or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm) | Provides good separation of volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial 50°C for 5 min, ramp at 15°C/min to 200°C, hold for 5 min[13] | Optimizes separation of the analyte from solvent and impurities. |
| Inlet Temp. | 250°C | Ensures complete volatilization of the sample. |
| Headspace Sampler | Vial oven: 80°C; Loop temp: 100°C; Transfer line: 120°C; Equilibration time: 15 min | Balances efficient partitioning of the analyte into the headspace without causing degradation. |
| MS Detector | Electron Ionization (EI) at 70 eV; Scan range: 30-200 amu | Standard ionization for creating reproducible mass spectra for library matching. |
| Quantification Ion | To be determined from the mass spectrum of this compound | A unique and abundant ion for selective and sensitive quantification. |
3. Validation Parameters (ICH Q2(R2) Framework): [1][2][3][4][14]
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | No interference at the retention time of the analyte and internal standard. | Analyze blank solvent, placebo (if applicable), and spiked samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Prepare a series of at least 5 concentrations spanning the expected range (e.g., 50-150% of the target concentration). |
| Accuracy | 98.0% - 102.0% recovery | Analyze triplicate samples at three concentration levels (low, medium, high) across the linear range.[15] |
| Precision | Repeatability (RSD ≤ 2.0%); Intermediate Precision (RSD ≤ 3.0%) | Repeatability: 6 replicate injections of a standard solution. Intermediate Precision: Repeat on a different day with a different analyst. |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ | Determined from the standard deviation of the response and the slope of the calibration curve.[16] |
| Robustness | No significant change in results. | Deliberately vary method parameters (e.g., oven temperature, flow rate, equilibration time) and assess the impact on the results.[15] |
Alternative Method 2: High-Performance Liquid Chromatography (HPLC) with Derivatization
For non-volatile impurities or when GC is not available, HPLC can be a viable alternative. However, this compound lacks a strong chromophore, making direct UV detection challenging. Therefore, pre-column derivatization is necessary to introduce a UV-active or fluorescent tag.[17][18][19]
The Rationale for Derivatization HPLC
Derivatization chemically modifies the analyte to enhance its detectability.[17][18] This approach can significantly improve the sensitivity and selectivity of the HPLC method. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be derivatized.
Validated HPLC-UV Protocol (Post-Hydrolysis Derivatization)
1. Sample Preparation and Derivatization:
-
Hydrolysis: Accurately weigh the sample and hydrolyze the nitrile to 3,3,3-trifluoropropionic acid under controlled acidic or basic conditions.
-
Derivatization: Neutralize the solution and react the resulting carboxylic acid with a suitable derivatizing agent, such as p-Bromophenacyl bromide, to form a UV-active ester.
2. HPLC-UV Parameters:
| Parameter | Recommended Setting | Justification |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) | Standard for separating a wide range of organic molecules. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) | Provides good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at the maximum absorbance of the derivatized analyte (e.g., ~260 nm for p-bromophenacyl esters) | Provides sensitive detection of the derivatized product. |
| Injection Vol. | 10 µL | A standard volume for good peak shape. |
3. Validation Parameters: The same ICH Q2(R2) validation parameters as described for the GC method should be applied to ensure the reliability of the HPLC method.[1][2][3][4][14]
Method Comparison and Workflow Visualization
The choice between HS-GC and derivatization HPLC depends on the specific analytical needs. HS-GC is generally preferred for its simplicity, speed, and direct analysis of the volatile analyte. HPLC with derivatization is a powerful alternative but involves a more complex sample preparation procedure.
Caption: Decision workflow for selecting an analytical method.
Caption: The lifecycle of an analytical method from development to routine use.
Conclusion
The accurate quantification of this compound is readily achievable through either Headspace Gas Chromatography or HPLC with derivatization. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, the need for structural confirmation, and available instrumentation. HS-GC-MS offers the most specific and direct approach for the volatile analyte. Regardless of the chosen method, a thorough validation according to ICH Q2(R2) guidelines is paramount to ensure the generation of reliable and defensible data, a non-negotiable aspect of scientific integrity in drug development and quality control.[1][2][3][4][5]
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. polymersolutions.com [polymersolutions.com]
- 8. azom.com [azom.com]
- 9. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 10. measurlabs.com [measurlabs.com]
- 11. Evaluation of GC-APCI/MS and GC-FID As a Complementary Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of pyrolysis component variations in three azo compounds using headspace gas chromatography-mass spectrometry (HS-GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. aqmd.gov [aqmd.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. propharmagroup.com [propharmagroup.com]
- 16. researchgate.net [researchgate.net]
- 17. sdiarticle4.com [sdiarticle4.com]
- 18. researchgate.net [researchgate.net]
- 19. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 3,3,3-Trifluoropropionitrile and its Analogs: Unveiling Structure Through Vibrational and Resonance Signatures
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating chemical and physical properties, including metabolic stability, bioavailability, and binding affinity.[1][2] Among the myriad of fluorinated building blocks, 3,3,3-Trifluoropropionitrile (TFPN) stands out as a versatile synthon, featuring both a highly electronegative trifluoromethyl group and a reactive nitrile moiety. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization.
This guide provides a comparative spectroscopic analysis of this compound, contrasting its spectral features with its non-fluorinated counterpart, propionitrile, and other relevant derivatives. We will delve into the fundamental principles and practical applications of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to elucidate the profound influence of trifluoromethyl substitution on molecular spectroscopy. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for the characterization of novel fluorinated compounds.
The Analytical Workflow: A Multi-Technique Approach
A comprehensive structural elucidation relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. The typical workflow for analyzing a sample like TFPN is outlined below.
Caption: General workflow for spectroscopic structural elucidation.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes, such as stretching and bending.[3][4][5] The position, intensity, and shape of absorption bands provide a "molecular fingerprint" and are particularly useful for identifying functional groups.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the PerkinElmer Spectrum 1 or a similar FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or germanium) must be impeccably clean.
-
Background Scan: With the clean, empty ATR crystal, perform a background scan. This captures the ambient spectrum (e.g., H₂O, CO₂) which will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop (approx. 1-3 µL) of the liquid nitrile sample (e.g., this compound) directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Secure the ATR arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added in the 4000–600 cm⁻¹ range to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe. Verify cleanliness by taking a new scan and comparing it to the background.
Comparative Analysis: The Inductive Effect of the CF₃ Group
The most informative region for nitriles is the triple bond stretching frequency. The C≡N bond gives rise to a sharp, intense absorption band.[6] The presence of the powerfully electron-withdrawing trifluoromethyl group in TFPN induces significant changes compared to the standard propionitrile.
| Compound | Key Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Rationale for Shift |
| Propionitrile | C≡N Stretch | ~2245 - 2250 | Strong, Sharp | Baseline for aliphatic nitriles.[7] |
| C-H Stretch (sp³) | ~2880 - 2990 | Medium | Characteristic of ethyl group protons. | |
| This compound | C≡N Stretch | ~2260 - 2265 | Strong, Sharp | Blueshifted due to the strong -I effect of the CF₃ group, which strengthens and shortens the C≡N bond.[8] |
| C-F Stretch | ~1100 - 1350 | Very Strong | Multiple strong bands characteristic of the CF₃ group.[9] |
The shift of the C≡N stretching frequency to a higher wavenumber (a "blueshift") in TFPN is a direct consequence of the inductive effect (-I) of the CF₃ group. The fluorine atoms pull electron density away from the rest of the molecule, leading to a slight strengthening of the adjacent bonds, including the C≡N triple bond.
Caption: Inductive effect of the CF₃ group on the C≡N bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for organic structure elucidation. It exploits the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹⁹F) to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[10]
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Prepare a solution by dissolving 5-10 mg of the nitrile sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Deuterated solvents are used to avoid large solvent signals in ¹H NMR and for field-frequency locking.[10]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., Bruker DRX 500). Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and sensitivity of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be required.[11]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus (nearly 83% that of ¹H) with a wide chemical shift range, making it excellent for analysis.[12][13]
-
Data Processing: Process all spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard like CFCl₃ (for ¹⁹F).
Comparative Analysis: Unpacking Chemical Shifts and Couplings
The trifluoromethyl group dramatically alters the NMR spectra. Its electronegativity deshields adjacent nuclei (shifting them downfield), and spin-spin coupling between fluorine and nearby carbon and proton nuclei provides invaluable connectivity data.
¹H NMR Spectroscopy
In propionitrile, the methylene protons (-CH₂-) adjacent to the nitrile group appear as a quartet around 2.3-2.4 ppm.[14] In TFPN, these same protons experience the additional, and much stronger, deshielding effect of the CF₃ group. This results in a significant downfield shift. Furthermore, these protons will couple to the three equivalent fluorine atoms, appearing as a quartet.
¹³C NMR Spectroscopy
The nitrile carbon (C≡N) typically appears between 110-125 ppm.[7] In TFPN, the carbons are influenced by coupling to the fluorine atoms. The CF₃ carbon will appear as a quartet due to one-bond C-F coupling (¹J_CF), while the CH₂ carbon will appear as a quartet due to two-bond C-F coupling (²J_CF).
¹⁹F NMR Spectroscopy
This technique is essential for confirming the presence and environment of the CF₃ group. Since all three fluorine atoms in the CF₃ group are chemically equivalent, they will produce a single signal. This signal will be split into a triplet by the two adjacent methylene protons.
Summary of NMR Data
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Key Influence |
| Propionitrile | ¹H (-CH₂) | ~2.36 | Quartet (q) | Deshielded by -CN group.[14] |
| ¹H (-CH₃) | ~1.30 | Triplet (t) | Coupled to -CH₂-.[14] | |
| ¹³C (-CN) | ~119 | Singlet | Characteristic nitrile carbon. | |
| ¹³C (-CH₂) | ~18 | Singlet | Aliphatic carbon. | |
| This compound | ¹H (-CH₂) | ~2.8 - 3.0 | Quartet (q) | Strongly deshielded by both -CN and -CF₃. |
| ¹³C (-CN) | ~115 | Quartet (q) | ³J_CF coupling. | |
| ¹³C (-CH₂) | ~30 | Quartet (q) | ²J_CF coupling. | |
| ¹³C (-CF₃) | ~125 | Quartet (q) | ¹J_CF coupling (~275 Hz).[11] | |
| ¹⁹F (-CF₃) | ~ -65 to -70 | Triplet (t) | Coupled to -CH₂-.[15][16] |
(Note: Exact chemical shifts can vary with solvent and instrument.)
Mass Spectrometry (MS): Mapping Molecular Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure.[17]
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Comparative Analysis: Stability and Cleavage Pathways
The C-F bond is one of the strongest in organic chemistry, while the C-C bond alpha to the CF₃ group is weakened.[2] This dictates the characteristic fragmentation patterns observed in the mass spectrum of TFPN.
| Compound | Molecular Ion (M⁺•) m/z | Key Fragment Ions (m/z) | Interpretation of Fragmentation |
| Propionitrile | 55 | 54, 28, 27 | Loss of H• ([M-1]⁺) is common. Cleavage of the C-C bond. |
| This compound | 109[18] | 69, 40 | The molecular ion is often weak. The most prominent fragmentation is the loss of the stable trifluoromethyl radical (•CF₃) to give the [M-69]⁺ ion at m/z 40. The CF₃⁺ cation at m/z 69 is also a very common and stable fragment in the spectra of trifluoromethyl compounds.[19] |
The prevalence of the m/z 69 peak (CF₃⁺) is a hallmark of trifluoromethyl-containing compounds and serves as a key diagnostic feature in their mass spectra.
Conclusion
The spectroscopic analysis of this compound, when compared with its non-fluorinated analog, provides a clear and instructive demonstration of the profound electronic effects of the trifluoromethyl group.
-
In IR spectroscopy , the CF₃ group's inductive withdrawal strengthens the nitrile bond, causing a diagnostic blueshift in its stretching frequency.
-
In NMR spectroscopy , it causes significant downfield shifts of adjacent protons and carbons and introduces characteristic C-F and H-F spin-spin couplings that are invaluable for structural assignment. The ¹⁹F NMR spectrum provides an unambiguous confirmation of the group's presence.
-
In Mass Spectrometry , it directs fragmentation pathways, leading to the characteristic loss of a •CF₃ radical or the formation of a stable CF₃⁺ cation.
By systematically applying this multi-technique spectroscopic workflow, researchers can confidently elucidate the structures of novel fluorinated molecules, paving the way for their application in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. edu.rsc.org [edu.rsc.org]
- 5. youtube.com [youtube.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. fiveable.me [fiveable.me]
- 8. Hydrogen Bond Blueshifts in Nitrile Vibrational Spectra Are Dictated by Hydrogen Bond Geometry and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamopen.com [benthamopen.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Propionitrile(107-12-0) 1H NMR [m.chemicalbook.com]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. 19F [nmr.chem.ucsb.edu]
- 17. mazams.weebly.com [mazams.weebly.com]
- 18. This compound [oakwoodchemical.com]
- 19. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
The Strategic Advantage of 3,3,3-Trifluoropropionitrile in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the strategic selection of molecular building blocks is paramount to success. The deliberate incorporation of fluorine-containing motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among the diverse array of fluorinated synthons, 3,3,3-Trifluoropropionitrile has emerged as a versatile and highly effective building block. This guide provides an in-depth technical comparison of this compound with other common building blocks, supported by experimental insights and protocols, to empower researchers in making informed decisions for their drug discovery programs.
The Trifluoromethyl Group: A Privileged Moiety in Drug Design
The trifluoromethyl (CF₃) group is one of the most widely utilized fluorinated substituents in pharmaceuticals.[2] Its profound impact on a molecule's properties stems from a unique combination of high electronegativity, metabolic stability, and lipophilicity.[3][4] The strong carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol) renders the CF₃ group exceptionally resistant to metabolic degradation, a crucial attribute for enhancing drug half-life.[2] Furthermore, its introduction can significantly influence a compound's lipophilicity, membrane permeability, and binding affinity to biological targets.[3]
The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl, ethyl, or even a nitro group.[5][6] Bioisosterism, the replacement of a functional group with another that retains similar biological activity while potentially improving other properties, is a fundamental strategy in drug design.[7] The trifluoromethyl group's steric demand is considered to be intermediate between a methyl and an isopropyl group, and comparable to an ethyl group, allowing it to mimic the spatial requirements of these common alkyl groups while introducing distinct electronic features.[5]
This compound: A Gateway to Novel β-Trifluoromethylated Amines
This compound stands out as a valuable building block primarily for the synthesis of β-trifluoromethyl amines. These structural motifs are of significant interest in medicinal chemistry as they can serve as bioisosteres for the amide functional group, offering enhanced resistance to proteolytic cleavage.[8] The nitrile functionality of this compound provides a versatile handle for various chemical transformations, most notably reduction to the corresponding primary amine, 3,3,3-trifluoropropylamine.
Comparative Analysis of Key Building Blocks
To understand the unique advantages of this compound, it is essential to compare it with other building blocks used to introduce similar or alternative structural features.
| Building Block | Key Structural Moiety Introduced | Primary Application | Advantages | Disadvantages |
| This compound | β-Trifluoromethyl Ethylamine | Synthesis of metabolically stable amine derivatives, bioisosteres. | Direct precursor to β-trifluoromethyl amines; nitrile group allows for diverse chemical modifications. | Higher cost compared to non-fluorinated analogues; requires specific reduction conditions. |
| Ethyl Propanenitrile | Ethylamine | Introduction of a simple, flexible alkyl amine chain. | Readily available and cost-effective. | Lacks the metabolic stability and unique electronic properties of the trifluoromethyl group. |
| Ethyl Acrylate | β-Amino Propionate | Synthesis of β-amino acid derivatives via Michael addition. | Highly reactive Michael acceptor; readily available. | Can be prone to polymerization; the resulting ester may require further modification.[9] |
| Other Trifluoromethylating Reagents | Trifluoromethyl Group | Direct trifluoromethylation of various substrates. | Can be used for late-stage functionalization. | Often require specific catalysts and reaction conditions; may have limited substrate scope.[10] |
Experimental Protocols: A Practical Guide
The true utility of a building block is demonstrated through its practical application in synthesis. Below are detailed protocols for key transformations involving this compound and a comparative example with a non-fluorinated analogue.
Protocol 1: Reduction of this compound to 3,3,3-Trifluoropropylamine
The reduction of the nitrile group is a fundamental transformation for accessing the corresponding primary amine.
Methodology: Catalytic Hydrogenation
This method represents an atom-economical and efficient route to primary amines.
-
Materials:
-
This compound
-
Raney Nickel (or Palladium on Carbon, 5-10 mol%)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (high pressure)
-
Ammonia (optional, to suppress secondary amine formation)
-
-
Procedure:
-
In a high-pressure autoclave, dissolve this compound (1 equivalent) in the chosen alcohol solvent.
-
Add the Raney Nickel catalyst (slurry in alcohol).
-
(Optional) Add a solution of ammonia in the alcohol.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by sampling and analyzing via GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude 3,3,3-trifluoropropylamine.
-
Purify the product by distillation.
-
Caption: Comparison of standard and trifluoromethylated aza-Michael additions.
Case Study: The Trifluoromethyl Group in FDA-Approved Drugs
Conclusion: A Strategic Choice for Enhanced Drug Properties
This compound offers a distinct and strategic advantage in drug discovery. Its ability to serve as a direct precursor to β-trifluoromethyl amines provides medicinal chemists with a powerful tool to introduce a metabolically robust and electronically unique functional group. While the initial cost may be higher than its non-fluorinated counterparts, the potential for improved pharmacokinetic and pharmacodynamic properties can justify its use, ultimately leading to more promising drug candidates. The experimental protocols provided herein offer a starting point for the practical application of this versatile building block, empowering researchers to explore new chemical space and design the next generation of innovative therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling 3,3,3-Trifluoropropionitrile
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. 3,3,3-Trifluoropropionitrile (CAS No. 20530-38-5) is a valuable reagent, but its hazardous nature requires an uncompromising approach to safety.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific chemical risks this compound presents. Our objective is to build a culture of safety that validates itself through every step of the handling process.
Hazard Profile: Understanding the 'Why' Behind the 'What'
Effective PPE selection is not about following a template; it's about understanding the adversary. This compound presents a dual-threat profile: it is both highly flammable and acutely toxic through multiple exposure routes.[1] The causality behind our stringent PPE choices stems directly from these intrinsic properties.
| Hazard Category | Description | Rationale for Precaution |
| Flammability | Highly flammable liquid and vapor.[1] Vapors can form explosive mixtures with air.[2] | All handling must be conducted away from ignition sources, using non-sparking tools and bonded/grounded equipment.[1] PPE must include considerations for flash fire protection. |
| Acute Toxicity (Oral) | Toxic if swallowed.[1] | Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[1] |
| Acute Toxicity (Dermal) | Fatal in contact with skin. [2] | This is the most critical hazard for direct handling. It mandates the use of highly resistant, impermeable gloves and protective clothing to prevent any skin contact. |
| Acute Toxicity (Inhalation) | Toxic or harmful if inhaled.[1][2] | All handling must occur within a primary engineering control, such as a certified chemical fume hood, to prevent vapor inhalation.[3] |
| Irritation | Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1] | This necessitates robust eye, face, and respiratory protection to shield against splashes, vapors, and aerosols. |
The Hidden Danger: The Nitrile Functional Group
Beyond the immediate hazards, the nitrile (-C≡N) group presents a significant metabolic risk. In the body, or during combustion, organonitriles can release hydrogen cyanide (HCN), a potent systemic poison.[2] Furthermore, the trifluorinated structure means that combustion can also liberate highly toxic and corrosive hydrogen fluoride (HF) gas.[2] This potential for releasing two different, highly toxic gases underpins the need for the most stringent engineering controls and respiratory protection protocols, especially in emergency scenarios.
The Core Ensemble: Your Primary Protective Shield
Protection is a multi-layered system, starting with engineering controls and ending with the last line of defense: your personal protective equipment.
Tier 1: Engineering Controls (The First and Most Critical Line of Defense)
All handling of this compound—from aliquoting to use in a reaction—must be performed inside a certified, functioning chemical fume hood. The hood's constant airflow is the primary mechanism for containing the flammable and toxic vapors, preventing them from entering the laboratory environment and your breathing zone.[3]
Tier 2: Personal Protective Equipment (Your Personal Shield)
The following PPE is mandatory for all personnel handling this chemical.
Hand and Arm Protection: A Two-Layer Impermeable Barrier
Given the "Fatal in contact with skin" classification, standard, thin disposable nitrile gloves are dangerously insufficient for anything beyond incidental contact.[2] A robust, two-layer gloving system is required.
-
Inner Glove: A standard nitrile examination glove.[4] This layer provides a second barrier in case of a breach in the outer glove and allows for safer doffing.
-
Outer Glove: A heavy-duty, chemical-resistant gauntlet-style glove that extends well over the cuff of the lab coat. The choice of material is critical.
Glove Selection Table
| Glove Material | Resistance to Nitriles | Resistance to Fluorinated Compounds | Recommendation |
| Nitrile | Fair to Good | Good | Suitable as an inner glove. Heavy-duty (>8 mil) nitrile can be an outer glove for short-duration tasks, but is not the top choice.[5][6] |
| Neoprene | Good | Good | A solid choice for an outer glove, offering good chemical resistance and dexterity.[3][7] |
| Butyl Rubber | Excellent | Good to Excellent | Recommended. Butyl rubber provides excellent protection against a wide variety of chemicals, including many nitriles and acids.[3][7] |
| Viton™ | Excellent | Excellent | Highly Recommended. Although often thicker and less dexterous, Viton™ offers superior resistance to aromatic and halogenated solvents.[3][7] |
Eye and Face Protection: Sealing the Splash and Vapor Zone
-
Primary Protection: Chemical splash goggles that form a complete seal around the eyes are mandatory. Standard safety glasses with side shields are inadequate.[2]
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles.[8] This provides a second layer of protection for the eyes and shields the entire face from splashes.
Body Protection: Flame and Chemical Resistance
A flame-resistant (FR) lab coat must be worn, fully buttoned, over long-sleeved personal clothing. The FR property addresses the significant flammability hazard, while the coat itself provides a barrier against splashes. Ensure cuffs are snug.
Procedural Guidance: The Safe Handling Workflow
A defined workflow minimizes error and ensures safety is integrated into the procedure. The following diagram outlines the critical decision points and actions required before any work begins.
Caption: PPE Selection & Safety Check Workflow for High-Hazard Nitriles.
Step-by-Step Protocol: Doffing and Decontaminating PPE
The doffing process is a critical control point to prevent contaminating yourself.
-
Initial Decontamination: While still wearing all PPE, wipe down the outer gloves with an appropriate solvent if they are visibly contaminated.
-
Remove Outer Gloves: Carefully remove the outer, heavy-duty gloves. Avoid touching your skin with the outside of these gloves. Place them in a designated hazardous waste container.
-
Remove Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Remove Lab Coat: Remove the lab coat by rolling it down your arms, turning it inside out as you go. Place it in a designated container for laundering or disposal.
-
Remove Inner Gloves: Carefully peel off the inner nitrile gloves, again avoiding contact with the outer surface. Dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Spill and Exposure Emergency Protocols
Spill Response
-
Minor Spill (<100 mL inside a fume hood):
-
Major Spill (>100 mL or any spill outside a fume hood):
-
EVACUATE the laboratory immediately.
-
Alert others and activate the fire alarm to initiate a building-wide evacuation.
-
Call your institution's emergency response team and provide the chemical name.
-
Exposure Response
Immediate action is critical to mitigate the severe toxicity of this compound.
-
Skin Contact: Immediately remove all contaminated clothing while under an emergency safety shower.[2] Drench the affected skin with running water for at least 15 minutes.[2][9] Seek immediate medical attention. [2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek immediate specialist medical attention. [2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device).[1] Seek immediate medical attention. [1]
-
Special Consideration: Cyanide Poisoning: Be aware of the initial symptoms of cyanide exposure, which can include weakness, headache, dizziness, rapid breathing, nausea, and vomiting.[3] When calling for emergency medical services, you must inform them that the patient was exposed to a nitrile compound with the potential for causing cyanide poisoning. This allows them to prepare the appropriate FDA-approved antidote, such as hydroxocobalamin (Cyanokit), for administration by qualified healthcare professionals.[10]
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Contaminated PPE: All used gloves, disposable lab coats, and absorbent materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused material and reaction waste must be collected in a compatible, sealed, and labeled hazardous waste container.
-
Disposal: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.[2] Adhere strictly to all local, state, and federal regulations.[2]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. armbrustusa.com [armbrustusa.com]
- 5. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. cgc-jp.com [cgc-jp.com]
- 10. Cyanide Antidotes | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
